molecular formula C4H5NNa2O4 B1199704 Disodium iminodiacetate CAS No. 928-72-3

Disodium iminodiacetate

Cat. No.: B1199704
CAS No.: 928-72-3
M. Wt: 177.07 g/mol
InChI Key: HAXVIVNBOQIMTE-UHFFFAOYSA-L
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Description

Disodium iminodiacetate, also known as this compound, is a useful research compound. Its molecular formula is C4H5NNa2O4 and its molecular weight is 177.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;2-(carboxylatomethylamino)acetate
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InChI

InChI=1S/C4H7NO4.2Na/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
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InChI Key

HAXVIVNBOQIMTE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(=O)[O-])NCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

142-73-4 (Parent)
Record name Disodium iminodiacetate
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DSSTOX Substance ID

DTXSID1027340
Record name Disodium iminodiacetate
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Molecular Weight

177.07 g/mol
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Physical Description

Liquid, White powder; [TCI America MSDS]
Record name Glycine, N-(carboxymethyl)-, sodium salt (1:2)
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Record name Glycine, N-(carboxymethyl)-, sodium salt
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CAS No.

928-72-3, 207398-95-6
Record name Disodium iminodiacetate
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Record name Disodium iminodiacetate
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Record name Disodium iminodi(acetate)
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Record name Glycine, N-(carboxymethyl)-, disodium salt, hydrate
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Record name DISODIUM IMINODIACETATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Profile

Disodium (B8443419) iminodiacetate (B1231623), also known as disodium 2,2'-iminodiacetate or IDA, is the disodium salt of iminodiacetic acid. It is a white to yellow crystalline powder.[1] This compound is widely utilized as a chelating agent, a key intermediate in the synthesis of the herbicide glyphosate, and as a component in various industrial and pharmaceutical applications.[2][3] Its ability to form stable complexes with metal ions makes it valuable in controlling metal ion activity in solution.[3]

General Chemical Properties

The fundamental chemical identifiers and properties of disodium iminodiacetate are summarized in the table below.

PropertyValueReference(s)
CAS Number 928-72-3[4][5]
Molecular Formula C₄H₅NNa₂O₄[1][4][5]
Molecular Weight 177.07 g/mol [1][4][6]
Appearance White to yellow crystalline powder[1][5][7]
Odor Odorless[7]

Chemical Structure

This compound consists of a central secondary amine nitrogen atom bonded to two methylene (B1212753) carboxylate (-CH₂COO⁻) groups. The negative charges on the two carboxylate groups are balanced by two sodium ions. The parent acid, iminodiacetic acid, is a dicarboxylic acid and an amino acid. The presence of both the amine nitrogen and the two carboxylate groups allows this compound to act as a tridentate ligand in coordination chemistry, binding to a single metal ion through the nitrogen and both oxygen atoms of the carboxylate groups.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various fields. These properties are summarized in the table below.

PropertyValueReference(s)
Melting Point >300°C (decomposes)[7]
Boiling Point 370.6°C at 760 mmHg[1][4]
Density 1.436 - 1.55 g/cm³[1][7]
Solubility in Water Freely soluble (≥500 g/L at 20°C)[7]
Solubility in Organic Solvents Insoluble[7]
pH (1% aqueous solution) 9.0 - 10.5[7]
pKa (of Iminodiacetic Acid) pKa₁ = 2.98, pKa₂ = 9.89[1][4][5]
Stability Stable under recommended storage conditions. Hygroscopic.[8][9][10]
Incompatibilities Strong oxidizing agents[8][10]

Experimental Protocols

Detailed methodologies for determining the key properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline substance using a melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is finely powdered and thoroughly dried in a desiccator.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[11]

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[11]

    • Set the apparatus to heat at a moderate rate initially.

  • Measurement:

    • For a preliminary, rapid determination, heat the sample quickly to find an approximate melting range.[7]

    • Allow the apparatus to cool.

    • For an accurate measurement, use a fresh sample. Heat at a medium rate to approximately 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[7][11]

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

    • The melting point is reported as this range. Given that this compound decomposes at high temperatures, observation of charring or darkening should also be noted.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility is determined by the shake-flask method, which is considered a reliable technique.

  • Preparation:

    • Add an excess amount of this compound to a series of flasks containing a known volume of purified water at a constant temperature (e.g., 20°C).

    • The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the flasks and agitate them in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the flasks to stand undisturbed for the solid to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This can be achieved by filtration through a 0.45 µm syringe filter.

    • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or titration.

    • The determined concentration represents the equilibrium solubility at that temperature.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for assessing the purity of this compound. As the analyte lacks a strong chromophore, indirect UV detection or pre-column derivatization may be necessary. The following is a conceptual workflow.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector. A low wavelength (e.g., 210 nm) may be used, or a derivatization agent can be employed to enhance detection.

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in purified water to a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • All solutions should be filtered through a 0.45 µm syringe filter before injection.[12]

  • Analysis:

    • Inject a blank (water) to establish a baseline.

    • Perform multiple injections of the standard solution to verify system suitability (e.g., reproducibility of retention time and peak area).

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.5 mg/mL in H₂O) filter_solutions Filter all solutions (0.45 µm syringe filter) prep_standard->filter_solutions prep_sample Prepare Sample Solution (0.5 mg/mL in H₂O) prep_sample->filter_solutions equilibrate Equilibrate C18 Column filter_solutions->equilibrate inject_blank Inject Blank (Water) equilibrate->inject_blank system_suitability System Suitability (Inject Standard x5) inject_blank->system_suitability inject_sample Inject Sample system_suitability->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Conclusion

This compound is a well-characterized compound with defined chemical and physical properties that are foundational to its use in research and industry. Its high water solubility, stability under normal conditions, and chelating ability are its most significant attributes. The experimental protocols outlined provide standardized methods for the verification of its identity, purity, and key physical constants, ensuring its suitability for high-stakes applications in drug development and scientific research.

References

The Core Function of Disodium Iminodiacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) iminodiacetate (B1231623) (DSIDA), the disodium salt of iminodiacetic acid (IDA), is a versatile molecule whose fundamental function lies in its ability to act as a chelating agent. This property of forming stable complexes with metal ions is the cornerstone of its wide-ranging applications across various scientific disciplines, including a significant and expanding role in drug development and medical diagnostics. This technical guide delves into the core functions of DSIDA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support researchers in leveraging its unique chemical characteristics.

Physicochemical Properties and Chelating Action

DSIDA is a white crystalline powder with high solubility in water.[1] Its chemical structure, featuring a central nitrogen atom bonded to two acetate (B1210297) groups, allows it to act as a tridentate ligand, binding to a single metal ion through the nitrogen atom and the two carboxylate groups. This forms two stable five-membered chelate rings, a configuration that imparts high stability to the resulting metal complex.[1]

Chemical and Physical Data

The key physicochemical properties of Disodium Iminodiacetate are summarized in the table below.

PropertyValue
Chemical Formula C₄H₅NNa₂O₄
Molecular Weight 177.07 g/mol [2]
CAS Number 928-72-3[1]
Appearance White crystalline powder[1]
Solubility Highly soluble in water
Melting Point >300 °C (decomposes)[1]
Metal Ion Chelation and Stability Constants

The primary function of DSIDA is its ability to chelate a wide variety of metal ions. The stability of these complexes is a critical parameter for its application and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The table below presents the critically evaluated stability constants of iminodiacetic acid (the parent acid of DSIDA) with several biologically and pharmaceutically relevant metal ions.

Metal IonLog K₁Log K₂
Ca²⁺ 3.62.8
Mg²⁺ 3.92.8
Mn²⁺ 7.04.9
Fe²⁺ 7.95.8
Co²⁺ 8.96.6
Ni²⁺ 9.77.3
Cu²⁺ 10.66.9
Zn²⁺ 8.56.2
Cd²⁺ 6.95.2
Pb²⁺ 8.56.1
Fe³⁺ 11.19.0

Data sourced from a critical evaluation of stability constants published by IUPAC. The values represent stepwise formation constants (K₁ and K₂).

Applications in Drug Development and Diagnostics

The chelating properties of the iminodiacetate scaffold are harnessed in several key areas of drug development and medical diagnostics.

Radiopharmaceuticals for Hepatobiliary Imaging

Derivatives of iminodiacetic acid are fundamental to a class of radiopharmaceuticals used for hepatobiliary scintigraphy, commonly known as HIDA (Hepatobiliary Iminodiacetate) scans.[3] In this application, a derivative of IDA is complexed with Technetium-99m (⁹⁹ᵐTc), a gamma-emitting radionuclide.[4][5] The resulting ⁹⁹ᵐTc-IDA complex is administered intravenously and is selectively taken up by hepatocytes and excreted into the biliary system.[3] This allows for the non-invasive visualization and functional assessment of the liver, gallbladder, and bile ducts.[3] Different N-substituents on the IDA molecule can be used to modify the pharmacokinetic properties of the complex.[4]

Hepatobiliary_Transport_of_Tc99m_IDA cluster_blood Bloodstream cluster_liver Hepatocyte cluster_biliary Biliary System Tc99m_IDA_Albumin ⁹⁹ᵐTc-IDA-Albumin Complex Hepatocyte_Uptake Carrier-mediated uptake Tc99m_IDA_Albumin->Hepatocyte_Uptake Transport to Liver Intracellular_Transport Intracellular Transport Hepatocyte_Uptake->Intracellular_Transport Bile_Canaliculi Bile Canaliculi Intracellular_Transport->Bile_Canaliculi Excretion Gallbladder Gallbladder Bile_Canaliculi->Gallbladder Storage Small_Intestine Small Intestine Gallbladder->Small_Intestine Secretion

Hepatobiliary transport pathway of ⁹⁹ᵐTc-IDA derivatives.

A Scaffold for Enzyme Inhibitor Development

The metal-binding capability of the IDA scaffold has been exploited in the design of enzyme inhibitors, particularly for metalloenzymes. A notable example is its use as a metal-binding pharmacophore for the development of inhibitors against New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance in bacteria.[6][7] By serving as a fragment that can be elaborated upon, IDA provides a starting point for the synthesis of more potent and selective inhibitors that can coordinate with the metal ions in the enzyme's active site, thereby blocking its function.[6][7]

IDA_Enzyme_Inhibition cluster_enzyme NDM-1 Active Site cluster_inhibitor IDA-based Inhibitor Enzyme_Zn Zn²⁺ ions Substrate_Hydrolysis Substrate Hydrolysis (e.g., antibiotic) Enzyme_Zn->Substrate_Hydrolysis Catalyzes IDA_Scaffold IDA Scaffold IDA_Scaffold->Enzyme_Zn Chelation IDA_Scaffold->Substrate_Hydrolysis Inhibits R_Group R-group for specificity R_Group->IDA_Scaffold Attached to

IDA as a pharmacophore for metalloenzyme inhibition.

Functionalization of Nanoparticles for Targeted Drug Delivery

Iminodiacetate can be used to functionalize nanoparticles, creating a pH-responsive drug delivery system.[8] At physiological pH, the deprotonated carboxyl groups of IDA on the nanoparticle surface can electrostatically bind to positively charged drug molecules.[8] When the nanoparticle reaches the acidic microenvironment of a tumor or is taken up into acidic endosomes, the carboxyl groups become protonated.[8] This charge reversal weakens the interaction with the drug, leading to its targeted release at the desired site, which can enhance therapeutic efficacy and reduce systemic toxicity.[8]

Experimental Protocols

Protocol for Synthesis of IDA-Functionalized Magnetic Nanoparticles for Drug Delivery

This protocol describes the synthesis of iminodiacetate-functionalized magnetic nanoparticles (Fe₃O₄-IDA) for pH-responsive drug delivery.[8]

Materials:

  • Amino-functionalized magnetic nanoparticles (Fe₃O₄-NH₂)

  • Iminodiacetic acid (IDA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Activation of Iminodiacetic Acid:

    • Dissolve 1.33 g of iminodiacetic acid, 2.06 g of DCC, and 1.15 g of NHS in 50 mL of DMSO.

    • Stir the solution at room temperature for 4 hours to activate the carboxyl groups of IDA.

  • Functionalization of Nanoparticles:

    • Disperse 100 mg of Fe₃O₄-NH₂ nanoparticles in 20 mL of DMSO.

    • Add the activated IDA solution to the nanoparticle suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Collect the IDA-functionalized nanoparticles (Fe₃O₄-IDA) using a magnet.

    • Wash the nanoparticles thoroughly with DMSO and then with deionized water.

    • Dry the purified Fe₃O₄-IDA nanoparticles under a vacuum.

IDA_Nanoparticle_Synthesis_Workflow Start Start Activate_IDA Activate Iminodiacetic Acid (IDA, DCC, NHS in DMSO) Start->Activate_IDA Disperse_NP Disperse Amino-functionalized Magnetic Nanoparticles in DMSO Start->Disperse_NP Mix Mix Activated IDA with Nanoparticle Suspension Activate_IDA->Mix Disperse_NP->Mix React React for 24 hours at Room Temperature Mix->React Separate Separate Nanoparticles with a Magnet React->Separate Wash Wash with DMSO and Deionized Water Separate->Wash Dry Dry under Vacuum Wash->Dry End End: IDA-Functionalized Magnetic Nanoparticles Dry->End

Workflow for the synthesis of IDA-functionalized nanoparticles.

Protocol for In Vitro Biodistribution Study of a ⁹⁹ᵐTc-IDA Radiopharmaceutical

This protocol outlines a general procedure for assessing the biodistribution of a novel ⁹⁹ᵐTc-IDA derivative in a rodent model.[3]

Materials:

  • ⁹⁹ᵐTc-IDA complex (sterile solution)

  • Sterile saline

  • Anesthetic agent

  • Rodent model (e.g., mice or rats)

  • Gamma counter

Procedure:

  • Dose Preparation:

    • Dilute the ⁹⁹ᵐTc-IDA complex with sterile saline to the desired concentration for injection.

  • Animal Injection:

    • Anesthetize the animal.

    • Inject a known volume and activity of the ⁹⁹ᵐTc-IDA complex intravenously (e.g., via the tail vein).

  • Biodistribution Time Points:

    • At predetermined time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize a group of animals (n=3-5 per time point).

  • Tissue Collection and Measurement:

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs (liver, kidneys, spleen, stomach, intestines, heart, lungs, etc.).

    • Weigh each tissue sample.

    • Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Conclusion

The core function of this compound as a potent chelating agent provides a robust foundation for its application in diverse areas of scientific research, particularly in drug development. Its ability to form stable complexes with a wide range of metal ions has been successfully translated into clinically significant diagnostic agents and has shown great promise as a versatile scaffold for the design of novel therapeutics and targeted drug delivery systems. The quantitative data on its metal-binding affinities and the detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to explore and exploit the unique properties of this important molecule.

References

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) iminodiacetate (B1231623) (DSIDA) is a crucial intermediate in the production of various chemicals, most notably the herbicide glyphosate (B1671968), and also finds applications in the synthesis of pharmaceuticals and as a chelating agent.[1][2] The industrial production of DSIDA has evolved, with several distinct synthesis pathways established, each with its own set of advantages and disadvantages regarding yield, purity, cost, and environmental impact. This guide provides a detailed technical overview of the core synthesis pathways, their underlying mechanisms, experimental protocols, and comparative data.

Core Synthesis Pathways

The primary methods for synthesizing disodium iminodiacetate can be categorized into three main routes: the dehydrogenation of diethanolamine (B148213), the hydrolysis of iminodiacetonitrile (B147120), and the reaction of chloroacetic acid with ammonia (B1221849). A less common but notable pathway involves monoethanolamine as a starting material.

Dehydrogenation of Diethanolamine (DEA)

Considered a "greener" and more modern industrial method, this pathway involves the catalytic dehydrogenation of diethanolamine in the presence of a strong base, typically sodium hydroxide (B78521).[2][3][4] This process is favored for its high yield and avoidance of hazardous reagents like hydrogen cyanide.[2]

Mechanism: The reaction proceeds via the oxidation of the two hydroxyethyl (B10761427) groups of diethanolamine to carboxylates. A copper-based catalyst is commonly employed to facilitate this transformation.[5] The reaction is endothermic, which offers a safety advantage as it prevents runaway reactions.[2]

Experimental Protocol:

  • A reaction vessel is charged with diethanolamine, sodium hydroxide (in a molar ratio of approximately 1:2 to 1:2.4 with diethanolamine), and a copper-based catalyst.[6]

  • The reactor is purged with an inert gas, such as nitrogen, and then pressurized.

  • The temperature is elevated to between 160-170°C, and the pressure is maintained in the range of 0.9-1.1 MPa.[6]

  • The reaction is stirred for 4-5 hours, during which hydrogen gas is evolved and can be monitored to track the reaction progress.[6][7]

  • Upon completion, the reaction mixture is cooled, and the catalyst is recovered by filtration. The resulting solution of this compound is of high purity.[2]

Logical Relationship for DEA Pathway

DEA_Pathway DEA Diethanolamine DSIDA This compound DEA->DSIDA Dehydrogenation NaOH Sodium Hydroxide NaOH->DSIDA Catalyst Copper Catalyst Catalyst->DSIDA H2 Hydrogen Gas DSIDA->H2 Byproduct

Caption: Dehydrogenation of Diethanolamine to this compound.

Hydrolysis of Iminodiacetonitrile (IDAN)

This is a traditional two-step method. The first step involves the synthesis of iminodiacetonitrile (IDAN), which is then hydrolyzed in the second step to yield this compound.

Mechanism:

  • IDAN Synthesis (Strecker-type reaction): Ammonia, formaldehyde (B43269), and hydrogen cyanide react to form iminodiacetonitrile.[5] The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to minimize the formation of byproducts.[8]

  • Hydrolysis: The nitrile groups of IDAN are hydrolyzed to carboxylate groups in the presence of a base, such as sodium hydroxide.[5]

Experimental Protocol (IDAN Hydrolysis):

  • Iminodiacetonitrile is suspended in water in a reaction vessel.

  • An aqueous solution of sodium hydroxide is added to the suspension.

  • The mixture is heated to 50-100°C and stirred to facilitate the hydrolysis reaction.

  • After the reaction is complete, the solution contains this compound. The product can be isolated by acidification to iminodiacetic acid, followed by crystallization.

Experimental Workflow for IDAN Pathway

IDAN_Workflow cluster_synthesis IDAN Synthesis cluster_hydrolysis Hydrolysis Ammonia Ammonia IDAN Iminodiacetonitrile Ammonia->IDAN Formaldehyde Formaldehyde Formaldehyde->IDAN HCN Hydrogen Cyanide HCN->IDAN IDAN_hydrolysis Iminodiacetonitrile IDAN->IDAN_hydrolysis Transfer NaOH_H2O NaOH / Water DSIDA This compound NaOH_H2O->DSIDA IDAN_hydrolysis->DSIDA

Caption: Two-step synthesis of DSIDA via iminodiacetonitrile hydrolysis.

Reaction of Chloroacetic Acid with Ammonia

This method is one of the more economical routes for the synthesis of iminodiacetic acid, which can then be converted to its disodium salt.[7]

Mechanism: The reaction proceeds through the initial formation of glycine (B1666218) from the aminolysis of monochloroacetic acid with ammonia.[9] The glycine then acts as a nucleophile and reacts with a second molecule of monochloroacetic acid to form iminodiacetic acid.[9]

Experimental Protocol:

  • An aqueous solution of ammonia is placed in a reaction vessel.

  • Monochloroacetic acid is gradually added to the ammonia solution while stirring. The reaction is exothermic and the temperature should be controlled.

  • The reaction is allowed to proceed for an extended period, typically around 48 hours at room temperature.

  • The resulting solution, containing iminodiacetic acid, glycine, and ammonium (B1175870) chloride, is then concentrated.

  • To increase the yield, excess ammonia can be removed, and an additional equivalent of monochloroacetic acid can be added to react with the remaining glycine.[9][10]

  • The iminodiacetic acid is then isolated and can be converted to this compound by reacting with two equivalents of sodium hydroxide.

Signaling Pathway for Chloroacetic Acid Route

Chloroacetic_Acid_Pathway CAA1 Chloroacetic Acid Glycine Glycine CAA1->Glycine Aminolysis Ammonia Ammonia Ammonia->Glycine IDA Iminodiacetic Acid Glycine->IDA Alkylation CAA2 Chloroacetic Acid CAA2->IDA DSIDA This compound IDA->DSIDA Neutralization NaOH 2 NaOH NaOH->DSIDA

Caption: Synthesis of DSIDA from chloroacetic acid and ammonia.

Synthesis from Monoethanolamine (MEA)

This pathway presents an alternative to reduce the usage of highly toxic hydrogen cyanide compared to the traditional Strecker-type synthesis starting from ammonia.[11]

Mechanism: The process involves three main steps:

  • Cyanomethylation: Monoethanolamine is reacted with a cyanide source (e.g., hydrogen cyanide or glycolonitrile) and formaldehyde to form N-(cyanomethyl)ethanolamine.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylate in the presence of a hydroxide source to yield N-(2-hydroxyethyl)glycine.

  • Dehydrogenation: The hydroxyethyl group is then oxidized to a second carboxylate group using a metal-containing catalyst, similar to the DEA pathway.[11][12]

Experimental Protocol: An example of this multi-step synthesis starting with 2-aminoethanol (monoethanolamine) and glycolonitrile (B6354644) resulted in a 38% yield of this compound after filtration and analysis by HPLC.[11] The hydrolysis step is typically conducted at a temperature between 0°C and 100°C, while the dehydrogenation step requires higher temperatures.[11]

Comparative Analysis of Synthesis Pathways

ParameterDehydrogenation of DEAHydrolysis of IDANReaction of Chloroacetic Acid with AmmoniaSynthesis from MEA
Starting Materials Diethanolamine, Sodium HydroxideAmmonia, Formaldehyde, Hydrogen Cyanide, Sodium HydroxideChloroacetic Acid, Ammonia, Sodium HydroxideMonoethanolamine, Cyanide Source, Formaldehyde, Sodium Hydroxide
Typical Yield >90% (some sources report ≥98%)[6][13]88-92% (for hydrolysis step)[14]Initially ~67%, can be improved to 91%[9]~38% (in a specific patent example)[11]
Purity of Product High[2]Generally good, requires purificationRequires significant purificationModerate, requires purification
Reaction Conditions High Temperature (160-170°C), High Pressure (0.9-1.1 MPa)[6]Moderate Temperature (50-100°C for hydrolysis), pH control crucial for IDAN synthesis[8][14]Room temperature to moderate heatVaried temperatures for different steps
Key Advantages High yield, high purity, avoids highly toxic reagents, safer (endothermic)[2]Established industrial processEconomical starting materials[7]Reduced use of hydrogen cyanide compared to traditional Strecker synthesis[11]
Key Disadvantages Requires specialized high-pressure equipmentUse of highly toxic hydrogen cyanide, exothermic and potentially hazardous initial step[2][3]Lower initial yield, significant byproduct formation, extensive purification needed[9]Multi-step process, moderate yield in reported examples

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, with the dehydrogenation of diethanolamine being the most modern, efficient, and environmentally benign method for large-scale industrial production. While the hydrolysis of iminodiacetonitrile and the reaction of chloroacetic acid with ammonia are established and economically viable routes, they present challenges related to the handling of hazardous materials and the need for extensive purification. The synthesis from monoethanolamine offers a compromise by reducing the amount of cyanide used. The choice of a particular synthesis pathway will depend on a variety of factors, including the desired scale of production, available equipment, cost of starting materials, and safety and environmental considerations. For researchers and drug development professionals, understanding these different synthetic routes is essential for process optimization, cost-effective production, and the development of novel applications for this versatile chemical intermediate.

References

An In-depth Technical Guide to Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

Disodium (B8443419) iminodiacetate (B1231623), a versatile chelating agent, serves as a critical component in a multitude of applications, ranging from organic synthesis to the development of pharmaceuticals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, properties, and key experimental applications.

Chemical Identity and Synonyms

Disodium iminodiacetate is the disodium salt of iminodiacetic acid. It is commercially available in both anhydrous and hydrated forms.

CAS Numbers:

There are several CAS Registry Numbers associated with this compound and its various forms:

  • 928-72-3 : This number is frequently used for the anhydrous form of this compound.[1][2][3][4][5]

  • 207398-95-6 : This CAS number typically refers to the hydrate (B1144303) form of this compound.[6][7]

  • 17593-73-6 : This number is also associated with the hydrated form of the compound.[8]

Synonyms:

A variety of synonyms are used to refer to this compound, reflecting its chemical structure and common applications. These include:

  • Iminodiacetic Acid Disodium Salt[2][3][5]

  • Iminodiacetic Acid Disodium Salt Hydrate[6][7]

  • Disodium 2,2'-Iminodiacetate[3]

  • Diglycine Disodium Salt[2][3]

  • IDA Disodium Salt[3]

  • Glycine, N-(carboxymethyl)-, disodium salt[2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C4H5NNa2O4[2][5][9]
Molecular Weight 177.07 g/mol (anhydrous)[2][9]
Appearance White to off-white crystalline powder or solid[3][5][7]
Solubility Freely soluble in water (≥500 g/L at 20°C); insoluble in organic solvents.[3][5][8]
Melting Point >300°C (with decomposition)[5]
Density 1.45-1.55 g/cm³[5]
pH (1% solution) 9.0-10.5[5]

Applications in Research and Development

This compound's ability to form stable complexes with metal ions makes it invaluable in several scientific and industrial fields.

  • Organic Synthesis: It serves as a fundamental building block in various organic reactions.[4]

  • Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs), notably in the production of the herbicide glyphosate.[4][10][11]

  • Radiopharmaceuticals: Derivatives of iminodiacetic acid are pivotal in the development of diagnostic imaging agents.[12] Specifically, N-substituted IDA derivatives are used to chelate Technetium-99m (99mTc) for hepatobiliary scintigraphy, a procedure used to evaluate the biliary system.[12]

  • Chelating Agent: In industrial settings, it is used to stabilize metal ions in electroplating solutions and as a buffering agent.[3][5]

Synthesis of this compound

Two primary synthesis routes for this compound are the traditional Strecker process and a more modern, "green" synthesis method.

cluster_0 Traditional Strecker Synthesis cluster_1 Green Synthesis Ammonia Ammonia DSIDA_T This compound Ammonia->DSIDA_T Formaldehyde Formaldehyde Formaldehyde->DSIDA_T HCN Hydrogen Cyanide HCN->DSIDA_T NaOH Sodium Hydroxide NaOH->DSIDA_T DEA Diethanolamine DSIDA_G This compound DEA->DSIDA_G NaOH_G Sodium Hydroxide NaOH_G->DSIDA_G Cu_Catalyst Copper Catalyst Cu_Catalyst->DSIDA_G

Synthesis routes for this compound.

The traditional Strecker synthesis involves the use of highly toxic hydrogen cyanide.[11][13] The greener alternative utilizes the copper-catalyzed dehydrogenation of diethanolamine, avoiding hazardous reagents and producing a higher yield.[11]

Experimental Protocols

The following provides a detailed methodology for a key application of iminodiacetate derivatives in radiopharmaceutical research.

Protocol: Biodistribution Study of a 99mTc-Iminodiacetate Complex in Rodents

This protocol outlines the steps for evaluating the in vivo distribution of a novel 99mTc-IDA radiopharmaceutical, a critical step in its development as a diagnostic imaging agent.[12]

1. Materials:

  • Healthy rodents (e.g., mice or rats) of a specific strain, sex, and weight range.

  • Prepared and quality-controlled 99mTc-IDA complex.

  • Sterile saline for injection.

  • Syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge).

  • Anesthetic agent.

  • Dissection tools.

  • Counting tubes.

  • Gamma counter.

  • Balance for weighing organs.

2. Procedure:

  • Dose Preparation: The 99mTc-IDA complex is diluted with sterile saline to a suitable concentration for injection (typically 0.1-0.2 mL per animal). A standard of the injectate is prepared for calculating the injected dose.

  • Animal Injection: The animal is anesthetized, and a known volume and activity of the 99mTc-IDA complex are injected intravenously (e.g., via the tail vein).

  • Biodistribution Time Points: At predetermined time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), a group of animals (typically n=3-5 per time point) is euthanized.

  • Tissue Dissection and Collection: Blood is collected via cardiac puncture. Major organs and tissues of interest (e.g., liver, kidneys, spleen, stomach, intestines, heart, lungs, muscle, bone, and brain) are carefully dissected and collected. Urine is also collected if possible.

  • Sample Measurement and Analysis:

    • The collected tissues are weighed.

    • The radioactivity in each tissue sample and the injection standards is measured using a gamma counter.

    • The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

cluster_workflow Biodistribution Study Workflow Dose_Prep Dose Preparation (99mTc-IDA Complex in Saline) Animal_Injection Intravenous Injection (Anesthetized Rodent) Dose_Prep->Animal_Injection Time_Points Euthanasia at Predetermined Time Points Animal_Injection->Time_Points Tissue_Collection Organ and Tissue Dissection and Collection Time_Points->Tissue_Collection Measurement Radioactivity Measurement (Gamma Counter) Tissue_Collection->Measurement Analysis Data Analysis (% Injected Dose per Gram) Measurement->Analysis

Experimental workflow for a biodistribution study.

References

An In-depth Technical Guide to the Solubility of Disodium Iminodiacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disodium (B8443419) Iminodiacetate (B1231623)

Disodium iminodiacetate (DSIDA) is the disodium salt of iminodiacetic acid, a dicarboxylic acid and a secondary amine. Its chemical structure, featuring two carboxylate groups and a nitrogen atom, makes it an effective tridentate ligand capable of forming stable complexes with metal ions. This property is leveraged in various applications, including as a chelating agent, a component in buffer solutions, and an intermediate in the synthesis of pharmaceuticals and herbicides.

Physicochemical properties of this compound:

  • Molecular Formula: C₄H₅NNa₂O₄

  • Molecular Weight: 177.07 g/mol

  • Appearance: White crystalline powder

  • Water Solubility: Freely soluble (≥500 g/L at 20°C)[1]

The high solubility of this compound in water is attributed to its ionic nature, which allows for strong ion-dipole interactions with polar water molecules. Conversely, it is generally reported as insoluble in organic solvents.[1] This guide will delve into the reasons for this low solubility and provide a framework for its experimental quantification.

Physicochemical Principles Governing Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. This compound is an ionic salt, making it highly polar. Organic solvents, on the other hand, span a wide range of polarities, from polar protic (e.g., methanol, ethanol) to polar aprotic (e.g., acetone, acetonitrile) and non-polar (e.g., toluene, hexane).

The poor solubility of this compound in organic solvents can be attributed to the following factors:

  • High Lattice Energy: As an ionic compound, this compound exists in a crystal lattice with strong electrostatic forces between the sodium cations and the iminodiacetate anions. A significant amount of energy is required to overcome these forces and dissolve the salt.

  • Weak Solute-Solvent Interactions: Organic solvents, even polar ones, generally have lower dielectric constants and are less effective at solvating ions compared to water. The energy released from the interaction between the ions of this compound and the organic solvent molecules is typically insufficient to overcome the lattice energy of the salt.

Qualitative Solubility of this compound in Organic Solvents

While precise quantitative data is not widely available, the expected solubility of this compound in common organic solvents can be qualitatively summarized as follows:

SolventSolvent TypeExpected Solubility
MethanolPolar ProticVery slightly soluble to insoluble
EthanolPolar ProticVery slightly soluble to insoluble
AcetonePolar AproticInsoluble
AcetonitrilePolar AproticInsoluble
DichloromethanePolar AproticInsoluble
TolueneNon-polarInsoluble
HexaneNon-polarInsoluble

Note: This table is based on general chemical principles and qualitative statements found in the literature. Actual quantitative values would need to be determined experimentally.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the equilibrium shake-flask method.

4.1. Materials and Apparatus

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or conductivity) or a gravimetric analysis setup (evaporating dish, oven, desiccator).

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the expected solubility. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry container to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume or mass of the clear, filtered solution to the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

      • Dry the residue in an oven at a suitable temperature until a constant weight is achieved.

      • Cool the dish in a desiccator and weigh it again.

      • The difference in weight corresponds to the mass of dissolved this compound.

    • HPLC Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (if detectable) or in a suitable mobile phase.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

4.3. Data Calculation

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

  • For the gravimetric method:

    • Solubility (g/L) = (Mass of residue (g) / Volume of solution taken (L))

  • For the HPLC method:

    • Solubility (g/L) = Concentration from HPLC (g/L) x Dilution factor

Visualizing the Process and Principles

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Temperature-controlled agitation) A->B C 3. Phase Separation (Settling and Filtration) B->C D 4. Analysis of Saturated Solution C->D E Gravimetric Method D->E or F HPLC Method D->F G 5. Data Calculation (Solubility Determination) E->G F->G

Caption: Experimental workflow for solubility determination.

5.2. Solubility Principles

The diagram below illustrates the relationship between the properties of this compound and its solubility in polar and non-polar solvents.

G cluster_solute This compound cluster_solvents Solvents cluster_interactions Interactions cluster_solubility Resulting Solubility Solute Ionic Salt (High Polarity) Polar Polar Solvents (e.g., Water) Solute->Polar NonPolar Organic Solvents (e.g., Hexane) Solute->NonPolar Strong Strong Ion-Dipole Interactions Polar->Strong Weak Weak van der Waals Interactions NonPolar->Weak HighSol High Strong->HighSol LowSol Low Weak->LowSol

Caption: Principle of "like dissolves like".

Conclusion

This compound is a highly polar, ionic compound, which dictates its solubility profile. It is readily soluble in water due to strong ion-dipole interactions but is generally considered insoluble in organic solvents due to its high lattice energy and the inability of less polar organic molecules to effectively solvate its ions. For research and development purposes requiring precise solubility data in specific organic media, the generalized experimental protocol provided in this guide offers a robust starting point for its determination. The principles and workflows outlined herein are intended to equip researchers with the necessary knowledge to approach the solubility challenges associated with this and similar compounds.

References

Disodium Iminodiacetate Chelation with Transition Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) iminodiacetate (B1231623) (DSIDA), the salt of iminodiacetic acid (IDA), is a versatile chelating agent capable of forming stable complexes with a variety of transition metal ions. This technical guide provides a comprehensive overview of the chelation mechanism of DSIDA with key transition metals, its thermodynamic stability, and the experimental methodologies used for its characterization. Furthermore, this guide explores the implications of this chelation in biological systems, particularly in the context of drug development, by examining its potential to modulate signaling pathways implicated in cancer and neuroinflammation. Detailed experimental protocols for potentiometric titration and UV-Visible spectrophotometry are provided, alongside illustrative diagrams to elucidate the core concepts.

Introduction

Iminodiacetic acid (IDA) is a tridentate ligand, coordinating through its secondary amine nitrogen and two carboxylate oxygen atoms to form two stable five-membered chelate rings with a metal ion.[1] The disodium salt form, DSIDA, is readily soluble in aqueous solutions, making it a convenient ligand for studying metal chelation in biological and pharmaceutical contexts. The ability of DSIDA to sequester transition metal ions is of significant interest in drug development for several reasons. Transition metals such as copper, zinc, and iron are essential for numerous physiological processes, but their dysregulation is implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders.[2][3] Metal chelation therapy, therefore, presents a promising strategy for restoring metal homeostasis and modulating disease-related signaling pathways.

This guide will delve into the fundamental principles of DSIDA-transition metal chelation, provide quantitative data on complex stability, and offer detailed experimental protocols for researchers.

Chelation Mechanism and Stoichiometry

The chelation of a divalent transition metal ion (M²⁺) by disodium iminodiacetate involves the displacement of water molecules from the metal's coordination sphere by the iminodiacetate ligand. The tridentate nature of the iminodiacetate anion allows it to bind to the metal ion at three points, forming a stable complex. The general chelation reaction can be represented as:

M(H₂O)ₙ²⁺ + [HN(CH₂COONa)₂] → [M(HN(CH₂COO)₂)] + 2Na⁺ + nH₂O

The stoichiometry of the resulting complex is typically 1:1 (metal:ligand), although 1:2 complexes can also form depending on the metal ion, its concentration, and the pH of the solution.

Below is a logical diagram illustrating the stepwise formation of a 1:1 transition metal-iminodiacetate complex.

ChelationMechanism M Transition Metal Ion (M²⁺) Step1 Initial Interaction (Electrostatic Attraction) M->Step1 IDA This compound (DSIDA) IDA->Step1 Step2 First Carboxylate Coordination Step1->Step2 Displacement of H₂O Step3 Second Carboxylate and Nitrogen Coordination (Chelate Ring Formation) Step2->Step3 Ring Closure Complex Stable 1:1 Complex [M(IDA)] Step3->Complex

Caption: Stepwise formation of a 1:1 transition metal-iminodiacetate complex.

Quantitative Data: Stability Constants

The stability of the metal-ligand complex is a critical parameter and is quantified by the stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The stability constants for iminodiacetic acid with various transition metals have been extensively studied. The following table summarizes critically selected log K values.

Metal IonLog K₁ (ML)Log K₂ (ML₂)Ionic Strength (M)Temperature (°C)Reference(s)
Cu²⁺10.556.890.125[3]
Ni²⁺8.236.00.125[3]
Co²⁺7.005.20.125[3]
Zn²⁺7.035.30.125[3]
Fe²⁺5.854.60.125[3]
Mn²⁺3.8-0.125[3]
Fe³⁺11.59.50.125[3]

Note: These values are for iminodiacetic acid (H₂IDA). The chelation with this compound will be pH-dependent.

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The principle involves monitoring the change in pH of a solution containing the ligand and the metal ion as a strong base is added. This allows for the calculation of the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Materials:

  • pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Thermostated titration vessel

  • Microburette

  • Magnetic stirrer

  • Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • This compound (DSIDA)

  • Transition metal salt (e.g., CuSO₄·5H₂O, ZnCl₂)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KNO₃)

  • High-purity water

Procedure (Calvin-Bjerrum Titration Method):

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired temperature (e.g., 25 °C).

  • Preparation of Titration Solutions: Prepare the following solutions in the thermostated vessel, maintaining a constant total volume and ionic strength:

    • Acid Titration: A known volume of standard HCl and inert salt.

    • Ligand Titration: The same as the acid titration, but with the addition of a known concentration of DSIDA.

    • Metal-Ligand Titration: The same as the ligand titration, but with the addition of a known concentration of the transition metal salt. The metal-to-ligand ratio is typically varied (e.g., 1:1, 1:2, 1:5) to investigate different complex species.

  • Titration: Titrate each solution with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.05 mL) and record the pH reading after it stabilizes.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for each titration.

    • From the acid and ligand titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) at different pH values.

    • Plot n̄ₐ versus pH to determine the protonation constants (pKa values) of the ligand.

    • From the ligand and metal-ligand titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at different pH values.

    • Plot n̄ versus pL (where pL = -log[L]) to generate the formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.

Below is a workflow diagram for the potentiometric titration experiment.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Electrode PrepAcid Prepare Acid Solution Calibrate->PrepAcid PrepLigand Prepare Ligand Solution Calibrate->PrepLigand PrepComplex Prepare Metal-Ligand Solution Calibrate->PrepComplex TitrateAcid Titrate Acid with NaOH PrepAcid->TitrateAcid TitrateLigand Titrate Ligand with NaOH PrepLigand->TitrateLigand TitrateComplex Titrate Metal-Ligand with NaOH PrepComplex->TitrateComplex PlotCurves Plot pH vs. Volume NaOH TitrateAcid->PlotCurves TitrateLigand->PlotCurves TitrateComplex->PlotCurves Calc_n_bar_A Calculate n̄ₐ PlotCurves->Calc_n_bar_A Calc_n_bar Calculate n̄ and [L] PlotCurves->Calc_n_bar Calc_pKa Determine pKa values Calc_n_bar_A->Calc_pKa PlotFormationCurve Plot n̄ vs. pL Calc_n_bar->PlotFormationCurve Calc_logK Determine log K values PlotFormationCurve->Calc_logK

Caption: Workflow for determining stability constants via potentiometric titration.

Characterization of Chelation by UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a valuable technique for confirming complex formation and, in some cases, determining the stoichiometry of the complex. The formation of a DSIDA-transition metal complex often results in a change in the absorption spectrum compared to the free metal ion and ligand.

4.2.1. Confirmation of Complex Formation

Procedure:

  • Prepare solutions of the transition metal salt, DSIDA, and a mixture of the two at the desired pH and concentration.

  • Record the UV-Vis absorption spectrum (e.g., from 200 to 800 nm) for each solution.

  • A shift in the wavelength of maximum absorbance (λₘₐₓ) or a significant change in the molar absorptivity upon mixing the metal and ligand indicates complex formation.

4.2.2. Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)

Procedure:

  • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. For example, if the total concentration is 1 mM, prepare solutions with mole fractions of the metal from 0 to 1 in increments of 0.1.

  • Measure the absorbance of each solution at a wavelength where the complex absorbs significantly, but the free metal and ligand do not, or their absorption is minimal.

  • Correct the absorbance for any residual absorbance from the free metal and ligand.

  • Plot the corrected absorbance versus the mole fraction of the metal.

  • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 complex, the maximum will be at a mole fraction of approximately 0.33.

Below is a workflow diagram for determining complex stoichiometry using Job's Plot.

JobsPlotWorkflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis PrepStock Prepare Stock Solutions (Metal and Ligand) PrepSeries Prepare Series of Solutions (Constant Total Molarity, Varying Mole Fractions) PrepStock->PrepSeries MeasureAbsorbance Measure Absorbance of Each Solution at λₘₐₓ of the Complex PrepSeries->MeasureAbsorbance CorrectAbsorbance Correct for Free Metal and Ligand Absorbance MeasureAbsorbance->CorrectAbsorbance PlotData Plot Corrected Absorbance vs. Mole Fraction of Metal CorrectAbsorbance->PlotData DetermineStoichiometry Determine Stoichiometry from the Maximum of the Plot PlotData->DetermineStoichiometry

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Biological Relevance and Signaling Pathways

The chelation of transition metals by DSIDA and its derivatives has significant implications for drug development, particularly in cancer and neurodegenerative diseases where metal dyshomeostasis is a contributing factor.

Copper Chelation and Cancer: Targeting the MAPK/ERK Pathway

Copper is an essential cofactor for several enzymes involved in cell proliferation and angiogenesis, processes that are hijacked by cancer cells. Elevated copper levels have been observed in various tumors.[4] The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell growth, and its aberrant activation is a hallmark of many cancers.[5] Studies have shown that copper is required for the activity of MEK1/2, a central kinase in the MAPK/ERK pathway.[4][5] By chelating copper, agents like DSIDA could potentially inhibit MEK1/2 activity, thereby downregulating the MAPK/ERK pathway and suppressing tumor growth.

The following diagram illustrates the potential mechanism of action of DSIDA in modulating the MAPK/ERK pathway.

MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_intervention Intervention GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation DSIDA DSIDA DSIDA->MEK Inhibits Cu Copper (Cu²⁺) DSIDA->Cu Chelates Cu->MEK Required Cofactor

Caption: Potential modulation of the MAPK/ERK pathway by DSIDA via copper chelation.

Zinc Chelation and Neuroinflammation: Modulating the NLRP3 Inflammasome

Zinc is another crucial metal ion involved in a vast array of cellular processes, including neurotransmission and immune responses. Dysregulation of zinc homeostasis has been linked to neurodegenerative diseases. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and releasing pro-inflammatory cytokines.[6][7] Aberrant activation of the NLRP3 inflammasome contributes to neuroinflammation. Studies have shown that zinc is involved in the activation of the NLRP3 inflammasome, and zinc chelation can attenuate its activation.[6][7][8] Therefore, DSIDA, by chelating excess zinc, could potentially serve as a neuroprotective agent by dampening neuroinflammation mediated by the NLRP3 inflammasome.

The diagram below illustrates the potential role of DSIDA in modulating the NLRP3 inflammasome pathway.

NLRP3_Pathway cluster_pathway NLRP3 Inflammasome Activation cluster_intervention Intervention PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptors PAMPs_DAMPs->PRR NFkB NF-κB Activation PRR->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b Caspase1 Caspase-1 Activation Pro_IL1b->Caspase1 NLRP3_Activation NLRP3 Activation Signal (e.g., K⁺ efflux, ROS) Inflammasome NLRP3 Inflammasome Assembly NLRP3_Activation->Inflammasome Inflammasome->Caspase1 IL1b Mature IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1b DSIDA DSIDA DSIDA->Inflammasome Inhibits Zn Zinc (Zn²⁺) DSIDA->Zn Chelates Zn->Inflammasome Contributes to Activation

Caption: Potential modulation of the NLRP3 inflammasome by DSIDA via zinc chelation.

Conclusion

This compound is a powerful tool for researchers and drug development professionals interested in the roles of transition metals in biological systems. Its well-characterized chelation properties, coupled with its aqueous solubility, make it an ideal model compound for studying the effects of metal sequestration. The quantitative data on stability constants and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of DSIDA and its derivatives. The ability to modulate key signaling pathways, such as the MAPK/ERK and NLRP3 inflammasome pathways, through the chelation of copper and zinc, respectively, highlights the promise of this approach in developing novel treatments for cancer and neuroinflammatory disorders. Further investigation into the specific effects of DSIDA-metal complexes in cellular and in vivo models is warranted to fully elucidate their therapeutic potential.

References

stability constants of Disodium iminodiacetate metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability Constants of Disodium (B8443419) Iminodiacetate (B1231623) Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability constants of metal complexes formed with disodium iminodiacetate (Na₂IDA). Iminodiacetic acid (IDA) is a chelating agent that forms stable complexes with a variety of metal ions, making it a significant molecule in fields ranging from environmental science to pharmacology. Understanding the stability of these complexes is crucial for applications such as heavy metal remediation, drug delivery systems, and analytical chemistry.

Introduction to Iminodiacetate Metal Complexes

Iminodiacetic acid (H₂IDA) is a dicarboxylic acid and a tridentate ligand, capable of binding to a central metal ion through its nitrogen atom and the two carboxylate groups. The formation of these complexes is an equilibrium process, and the stability constant (K) is a quantitative measure of the strength of the interaction between the metal ion and the ligand in solution.[1] A higher stability constant indicates a more stable complex.[2]

The complexation reaction can be represented as:

Mⁿ⁺ + L²⁻ ⇌ MLⁿ⁻²

Where Mⁿ⁺ is the metal ion, L²⁻ is the iminodiacetate dianion, and MLⁿ⁻² is the resulting complex. The stability constant, K, is given by:

K = [MLⁿ⁻²] / ([Mⁿ⁺][L²⁻])

This compound is the salt of iminodiacetic acid and is often used in experimental studies due to its solubility in water.

Stability Constants of Metal-Iminodiacetate Complexes

The stability of metal-iminodiacetate complexes varies significantly depending on the metal ion. The following table summarizes the logarithm of the overall stability constants (log β) for various metal ions with iminodiacetate. These values are typically determined at a specific temperature and ionic strength.

Metal Ionlog β₁ (ML)log β₂ (ML₂)Experimental Conditions
Ca(II)1.1125 °C, 0.1 M KNO₃
Co(II)6.9512.325 °C, 0.1 M KCl
Cr(III)Very StableAqueous solution
Cu(II)10.5516.1525 °C, 0.1 M NaNO₃
Fe(III)Very StableAqueous solution
Mg(II)2.920 °C, 0.1 M NaClO₄
Mn(II)4.77.220 °C, 0.1 M NaClO₄
Ni(II)8.214.420 °C, 0.1 M NaClO₄
Pb(II)7.511.220 °C, 0.1 M NaClO₄
Zn(II)7.012.220 °C, 0.1 M NaClO₄

Note: The stability constants can be influenced by factors such as temperature, ionic strength, and the presence of other competing ligands. The data presented here is a compilation from various sources and should be considered in the context of the specified experimental conditions.[3][4]

Experimental Protocols for Determining Stability Constants

The determination of stability constants is primarily achieved through potentiometric titrations and spectrophotometric methods.

Potentiometric Titration: The Irving-Rossotti Method

Potentiometric titration is a highly accurate method for determining stability constants.[5] The Irving-Rossotti method is a common approach that involves a series of pH titrations.[6][7][8]

Materials and Reagents:

  • pH meter with a glass and reference electrode

  • Thermostated titration vessel

  • Burette

  • Standardized solution of a strong base (e.g., NaOH)

  • Standardized solution of a strong acid (e.g., HCl or HNO₃)

  • This compound (Na₂IDA) solution of known concentration

  • Metal salt solution of known concentration (e.g., nitrate (B79036) or perchlorate (B79767) salt)

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)

Procedure:

  • Preparation of Solutions: Prepare the following three solutions in the titration vessel, ensuring the total volume is constant for each:

    • Acid Solution: A known volume of strong acid and inert electrolyte.

    • Ligand + Acid Solution: The same volume of strong acid and inert electrolyte as the acid solution, plus a known volume of the Na₂IDA solution.

    • Metal + Ligand + Acid Solution: The same volumes of strong acid, inert electrolyte, and Na₂IDA solution as the ligand + acid solution, plus a known volume of the metal salt solution.[6]

  • Titration: Titrate each solution with the standardized strong base. Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, determine the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH.

    • Plot n̄ versus pL (-log[L]). From this "formation curve," the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄ = 0.5, pL = log K₁.[8]

Spectrophotometric Method: Job's Method of Continuous Variation

Spectrophotometry can be used when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand.[9] Job's method, or the method of continuous variation, is used to determine the stoichiometry of the complex.[10][11][12]

Materials and Reagents:

  • UV-Vis spectrophotometer

  • Matched cuvettes

  • Stock solutions of the metal salt and Na₂IDA of the same molar concentration.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the absorbance is maximum indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 complex, the maximum will be at approximately 0.67.[10]

    • The stability constant can be calculated from the absorbance data of the solutions.

Visualizing Complex Formation and Experimental Workflow

Equilibrium of Metal-Iminodiacetate Complex Formation

The formation of a 1:1 metal-iminodiacetate complex is a dynamic equilibrium process.

G Equilibrium of Metal-Iminodiacetate Complex Formation M Metal Ion (Mⁿ⁺) ML Metal-Ligand Complex (MLⁿ⁻²) M->ML Association (k_f) L Iminodiacetate (L²⁻) L->ML ML->M Dissociation (k_d)

Caption: Equilibrium between free metal ions, iminodiacetate, and the metal-ligand complex.

Experimental Workflow for Determining Stability Constants

The general workflow for experimentally determining stability constants involves several key steps, from solution preparation to data analysis.

G General Experimental Workflow for Stability Constant Determination cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis prep_solutions Prepare Stock Solutions (Metal, Ligand, Acid, Base) calibrate Calibrate pH Meter prep_solutions->calibrate titration Perform Potentiometric Titrations calibrate->titration spectro Perform Spectrophotometric Measurements calibrate->spectro plot_curves Plot Titration Curves or Absorbance Data titration->plot_curves spectro->plot_curves calc_n Calculate n̄ and pL plot_curves->calc_n determine_k Determine Stability Constants (K) calc_n->determine_k

Caption: A flowchart outlining the key stages in the experimental determination of stability constants.

References

An In-depth Technical Guide on the Coordination Chemistry and Geometry of Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) iminodiacetate (B1231623), the salt of iminodiacetic acid (IDA), is a versatile chelating agent with significant applications in coordination chemistry, analytical sciences, and pharmacology. Its ability to form stable complexes with a wide range of metal ions has made it a subject of extensive research. This guide provides a comprehensive overview of the coordination chemistry of the iminodiacetate dianion, its preferred geometries, and its relevance in drug development, supported by quantitative data and detailed experimental protocols.

Core Principles of Iminodiacetate Coordination

Iminodiacetic acid (H₂IDA) is an aminodicarboxylic acid that typically exists as a zwitterion in its solid state. In solution, it can be deprotonated to form the iminodiacetate dianion (IDA²⁻), which acts as the primary coordinating species.

Coordination Modes:

The IDA²⁻ ligand is most commonly a tridentate chelating agent , coordinating to a central metal ion through the nitrogen atom of the amino group and one oxygen atom from each of the two carboxylate groups.[1][2] This coordination forms two stable, five-membered chelate rings, which significantly enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.[2]

While less common, IDA²⁻ can also exhibit a bidentate coordination mode , binding through the two carboxylate oxygen atoms. This can occur when the metal's coordination sphere is sterically hindered or when other strongly coordinating ligands are present.[2]

Coordination Geometry and Isomerism:

The tridentate nature of IDA²⁻ leads to specific geometries in the resulting metal complexes. In a six-coordinate octahedral complex with a 1:2 metal-to-ligand ratio, [M(IDA)₂]ⁿ⁻, two geometric isomers are possible:

  • Facial (fac) isomer: The three donor atoms of each IDA²⁻ ligand occupy one face of the octahedron.

  • Meridional (mer) isomer: The three donor atoms of each IDA²⁻ ligand are arranged in a plane that bisects the octahedron.

The relative stability of these isomers depends on the metal ion and the experimental conditions.

Quantitative Data on Metal-Iminodiacetate Complexes

The stability and structure of metal-IDA complexes are crucial for their application. The following tables summarize key quantitative data for a range of metal ions.

Table 1: Stability Constants of Metal-Iminodiacetate Complexes

The stability of metal-IDA complexes is quantified by their stepwise (K₁, K₂) and overall (β₂) formation constants. The logarithm of these constants is commonly reported.

  • K₁: [ML]/[M][L]

  • K₂: [ML₂]/[ML][L]

  • β₂ = K₁ * K₂: [ML₂]/[M][L]²

Metal IonIonic Radius (Å)log K₁log K₂log β₂
Mg²⁺0.723.62.56.1
Ca²⁺1.003.2-3.2
Mn²⁺0.837.04.811.8
Fe²⁺0.788.25.613.8
Co²⁺0.759.46.716.1
Ni²⁺0.6910.57.618.1
Cu²⁺0.7310.66.116.7
Zn²⁺0.748.96.115.0
Cd²⁺0.957.75.513.2
Pb²⁺1.199.05.814.8
Fe³⁺0.6515.911.927.8
La³⁺1.037.66.414.0
Gd³⁺0.948.26.915.1
Y³⁺0.908.57.215.7

Note: Values are approximate and can vary with experimental conditions (temperature, ionic strength).

Table 2: Representative Bond Lengths and Angles in Metal-Iminodiacetate Complexes

The geometry of the coordination sphere is defined by the bond lengths and angles between the metal ion and the donor atoms of the IDA²⁻ ligand.

ComplexIsomerM-N (Å)M-O (Å)O-M-O (°)N-M-O (°)
NH₄[Co(IDA)₂]·2H₂Omer1.941.90-1.9290.5-93.286.1-94.8
[Ni(IDA)(H₂O)₃]fac2.082.06-2.1088.9-92.181.3-82.4

Relevance in Drug Development

The strong chelation properties of IDA and its derivatives are of significant interest in drug development, particularly in the design of enzyme inhibitors.

Matrix Metalloproteinase (MMP) Inhibition:

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix.[3] Overexpression of certain MMPs is associated with various diseases, including cancer metastasis and arthritis. The catalytic activity of MMPs is dependent on a Zn²⁺ ion in the active site.[3]

IDA derivatives can be designed to act as MMP inhibitors by chelating the active site Zn²⁺ ion, thereby rendering the enzyme inactive.[4] The inhibitor binds to the zinc ion, blocking the binding of the natural substrate and preventing catalysis.[4]

MMP_Inhibition cluster_0 Catalytic Cycle of MMP cluster_1 Inhibition Pathway Active_MMP Active MMP (with Zn²⁺) MMP_Substrate_Complex MMP-Substrate Complex Active_MMP->MMP_Substrate_Complex Substrate Binding Inactive_MMP Inactive MMP (Zn²⁺ Chelated) Active_MMP->Inactive_MMP Chelation of Zn²⁺ Substrate Substrate (e.g., Collagen) Substrate->MMP_Substrate_Complex MMP_Substrate_Complex->Active_MMP Product Release Cleaved_Products Cleaved Products MMP_Substrate_Complex->Cleaved_Products Catalysis IDA_Inhibitor IDA-based Inhibitor IDA_Inhibitor->Inactive_MMP

Mechanism of Matrix Metalloproteinase (MMP) Inhibition by an IDA-based Chelator.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of metal-IDA complexes.

4.1 Synthesis of Potassium bis(iminodiacetato)cobaltate(III) dihydrate, K[Co(IDA)₂]·2H₂O

This protocol describes the synthesis of the Co(III) complex of IDA.

  • Materials:

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • Iminodiacetic acid (H₂IDA)

    • Potassium hydroxide (B78521) (KOH)

    • Hydrogen peroxide (H₂O₂, 30%)

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve iminodiacetic acid in a minimal amount of a 2M KOH solution to form the dipotassium (B57713) salt.

    • In a separate beaker, dissolve cobalt(II) chloride hexahydrate in deionized water.

    • Slowly add the cobalt(II) chloride solution to the potassium iminodiacetate solution with constant stirring.

    • Carefully add 30% hydrogen peroxide dropwise to the solution to oxidize Co(II) to Co(III). The color of the solution should change from pink to a deep violet.

    • Heat the solution on a hot plate at approximately 60°C for 20-30 minutes to ensure complete reaction.

    • Allow the solution to cool to room temperature, then place it in an ice bath to promote crystallization.

    • If crystallization is slow, add a small amount of ethanol.

    • Collect the violet crystals by suction filtration, wash with a small amount of cold ethanol, and air dry.

Synthesis_Workflow Start Start Dissolve_IDA Dissolve H₂IDA in KOH solution Start->Dissolve_IDA Dissolve_CoCl2 Dissolve CoCl₂·6H₂O in water Start->Dissolve_CoCl2 Mix Mix Solutions Dissolve_IDA->Mix Dissolve_CoCl2->Mix Oxidize Oxidize with H₂O₂ Mix->Oxidize Heat Heat at 60°C Oxidize->Heat Cool Cool and Crystallize Heat->Cool Filter Filter and Wash Cool->Filter Dry Dry Crystals Filter->Dry End K[Co(IDA)₂]·2H₂O Dry->End

Workflow for the Synthesis of K[Co(IDA)₂]·2H₂O.

4.2 Determination of Stoichiometry by Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[5][6]

  • Principle: A series of solutions is prepared in which the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.[5]

  • Procedure:

    • Prepare equimolar stock solutions of the metal salt (e.g., 0.01 M NiCl₂) and disodium iminodiacetate (0.01 M).

    • Prepare a series of solutions in volumetric flasks by mixing the metal and ligand solutions in varying ratios (e.g., 9:1, 8:2, ..., 1:9), ensuring the total volume is constant.

    • Measure the UV-Vis spectrum of each solution to determine the wavelength of maximum absorbance (λ_max) for the metal-IDA complex.

    • Measure the absorbance of each solution at the determined λ_max.

    • Plot the absorbance as a function of the mole fraction of the iminodiacetate ligand.

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.

4.3 Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

  • Principle: The formation of a metal-ligand complex in solution is typically accompanied by a change in pH due to the release or consumption of protons. By titrating a solution containing the metal ion and the ligand with a standard acid or base and monitoring the pH, the concentration of the free ligand at each point of the titration can be calculated. This allows for the determination of the stepwise formation constants.

  • Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • Prepare a solution containing a known concentration of iminodiacetic acid and a supporting electrolyte (to maintain constant ionic strength, e.g., 0.1 M KCl).

    • Titrate this solution with a standardized solution of a strong base (e.g., 0.1 M KOH) and record the pH as a function of the volume of titrant added. This allows for the determination of the protonation constants of IDA.

    • Prepare a second solution containing the same concentrations of iminodiacetic acid and supporting electrolyte, plus a known concentration of the metal salt of interest.

    • Titrate this second solution with the same standardized base, again recording the pH versus the volume of titrant.

    • The data from both titrations are then analyzed using a suitable computer program (e.g., BEST, HYPERQUAD) to calculate the stepwise and overall stability constants of the metal-IDA complexes. The displacement of the titration curve in the presence of the metal ion is indicative of complex formation.

Conclusion

The coordination chemistry of this compound is characterized by its versatile tridentate chelation, leading to the formation of highly stable octahedral complexes with a variety of metal ions. The existence of facial and meridional isomers adds a layer of complexity and opportunity for the design of molecules with specific properties. The strong metal-binding affinity of the iminodiacetate moiety is being effectively leveraged in the field of drug development, particularly for the design of metalloenzyme inhibitors. A thorough understanding of the principles and experimental methodologies outlined in this guide is fundamental for researchers and scientists working to harness the potential of iminodiacetate and its derivatives in therapeutic and other applications.

References

An In-depth Technical Guide to the Thermodynamic Properties of Disodium Iminodiacetate Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) iminodiacetate (B1231623), the salt of iminodiacetic acid (IDA), is a tridentate chelating agent that plays a significant role in various scientific and industrial applications, including in the realm of drug development. Its ability to form stable complexes with a wide range of metal ions is central to its utility. Understanding the thermodynamic properties of these chelation reactions is crucial for optimizing its use, predicting its behavior in biological systems, and designing new metal-targeted therapeutics. This technical guide provides a comprehensive overview of the core thermodynamic principles governing disodium iminodiacetate chelation, detailed experimental protocols for their determination, and an exploration of its relevance in modulating biological signaling pathways.

Iminodiacetate acts as a tridentate ligand, coordinating with a central metal ion through its nitrogen atom and the two carboxylate oxygen atoms, forming two stable five-membered rings. The effectiveness of this chelation is highly dependent on the pH of the solution, as the carboxylate groups must be deprotonated to bind the metal ion.

Quantitative Thermodynamic Data

The stability of metal-iminodiacetate complexes is quantified by the formation constant (log K), while the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes provide a complete thermodynamic profile of the chelation reaction. The following tables summarize the available thermodynamic data for the formation of 1:1 and 1:2 metal-ligand complexes with iminodiacetate.

Table 1: Stability Constants (log K) for Metal-Iminodiacetate Complexes

Metal Ionlog K₁ (ML)log K₂ (ML₂)Conditions
Ca(II)3.42.620 °C, 0.1 M KCl
Mg(II)2.8-20 °C, 0.1 M KCl
Mn(II)7.04.920 °C, 0.1 M KCl
Fe(II)7.05.220 °C, 0.1 M KCl
Co(II)10.47.120 °C, 0.1 M KCl
Ni(II)11.18.220 °C, 0.1 M KCl
Cu(II)12.99.020 °C, 0.1 M KCl
Zn(II)10.47.420 °C, 0.1 M KCl
Cd(II)9.06.520 °C, 0.1 M KCl
Pb(II)9.8-20 °C, 0.1 M KCl
Fe(III)15.9-20 °C, 0.1 M KCl
La(III)7.86.125 °C, 0.1 M KNO₃
Ce(III)8.06.325 °C, 0.1 M KNO₃
Pr(III)8.26.525 °C, 0.1 M KNO₃
Nd(III)8.36.625 °C, 0.1 M KNO₃
Sm(III)8.66.925 °C, 0.1 M KNO₃
Eu(III)8.77.025 °C, 0.1 M KNO₃
Gd(III)8.87.125 °C, 0.1 M KNO₃
Tb(III)9.07.325 °C, 0.1 M KNO₃
Dy(III)9.17.425 °C, 0.1 M KNO₃
Ho(III)9.27.525 °C, 0.1 M KNO₃
Er(III)9.37.625 °C, 0.1 M KNO₃
Tm(III)9.47.725 °C, 0.1 M KNO₃
Yb(III)9.57.825 °C, 0.1 M KNO₃
Lu(III)9.67.925 °C, 0.1 M KNO₃

Note: Data compiled from various sources. Conditions may vary slightly between studies.

Table 2: Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of Formation for 1:1 Metal-Iminodiacetate Complexes

Metal IonΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)Conditions
Pr(III)-46.87.554.325 °C, 1.0 M NaClO₄
Eu(III)-49.78.458.125 °C, 1.0 M NaClO₄
Ho(III)-52.29.261.425 °C, 1.0 M NaClO₄
Lu(III)-54.710.064.725 °C, 1.0 M NaClO₄

Experimental Protocols

Accurate determination of the thermodynamic parameters of chelation is essential for a thorough understanding of the system. The following sections provide detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and metal ion as a standard base is added.

Materials and Reagents:

  • This compound

  • Metal salt (e.g., nitrate (B79036) or chloride salt of the metal of interest)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., 1 M KNO₃)

  • High-purity deionized water

  • Calibrated pH meter with a glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

  • Burette

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a stock solution of the metal salt of known concentration. The concentration can be accurately determined by standard analytical methods (e.g., EDTA titration).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare and standardize a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a concentrated solution of an inert salt (e.g., 4 M KNO₃) to maintain a constant ionic strength in the titration vessel.

  • Titration of the Ligand (Protonation Constants):

    • In the thermostated titration vessel, add a known volume of the this compound stock solution, a known amount of standard strong acid, and the required volume of the inert salt solution to achieve the desired ionic strength. Add deionized water to a final known volume.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Stir the solution and allow it to reach thermal equilibrium.

    • Titrate the solution with the standardized strong base, recording the pH value after each addition of a small, known volume of the titrant. Continue the titration past the equivalence points.

  • Titration of the Metal-Ligand System:

    • Repeat the procedure described in step 2, but also add a known volume of the metal salt stock solution to the titration vessel. The metal-to-ligand ratio is typically 1:2 or 1:3.

    • Titrate the metal-ligand solution with the standardized strong base, recording the pH at regular intervals.

  • Data Analysis:

    • From the ligand titration data, calculate the protonation constants (pKa values) of iminodiacetic acid using appropriate software (e.g., HYPERQUAD).

    • Using the protonation constants and the metal-ligand titration data, calculate the stepwise stability constants (log K) of the metal-iminodiacetate complexes. The software will perform a non-linear least-squares refinement of the experimental data to a chemical model that includes the formation of various complex species (e.g., ML, ML₂, M(OH)L).

Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determination

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Materials and Reagents:

  • This compound

  • Metal salt

  • Buffer solution (e.g., HEPES, MES) with a low heat of ionization

  • High-purity deionized water

  • Isothermal titration calorimeter

Procedure:

  • Solution Preparation:

    • Prepare a solution of the metal salt in the chosen buffer. The concentration should be accurately known.

    • Prepare a solution of this compound in the same buffer at a concentration typically 10-20 times higher than the metal salt concentration.

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • ITC Experiment:

    • Load the metal salt solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

    • Allow the system to equilibrate thermally.

    • Initiate the titration. A series of small, precise injections of the ligand solution into the sample cell will be performed automatically. The heat change associated with each injection is measured.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone (without the metal salt) to determine the heat of dilution of the ligand.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • The resulting data (heat change per injection versus molar ratio of ligand to metal) is then fitted to a suitable binding model (e.g., a one-site or two-site binding model) using the analysis software provided with the instrument.

    • The fitting procedure yields the values for the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the following equations:

      • ΔG = -RT ln(Kₐ)

      • ΔG = ΔH - TΔS

UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the formation of the complex results in a change in the absorbance spectrum.

Methods:

  • Mole-Ratio Method: The concentration of the metal ion is held constant while the concentration of the ligand is varied. The absorbance is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole ratio of ligand to metal will show a change in slope at the stoichiometric ratio.

  • Job's Method (Method of Continuous Variation): The total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. A plot of the change in absorbance versus the mole fraction of the ligand will show a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex.

Procedure (Job's Method):

  • Solution Preparation:

    • Prepare stock solutions of the metal salt and this compound of the same concentration.

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant. The total molar concentration of metal plus ligand is constant in all solutions.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each solution at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 complex.

    • The stability constant can be calculated from the absorbance data using appropriate equations that relate the concentrations of the free and complexed species.

Mandatory Visualizations

Signaling Pathway Modulation

Metal ions, particularly Ca²⁺, are crucial second messengers in a multitude of cellular signaling pathways. Chelating agents like this compound can modulate these pathways by binding to extracellular or intracellular metal ions, thereby altering their free concentration and downstream signaling events.

Signaling_Pathway_Modulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Signal Molecule (e.g., Hormone) Receptor GPCR Ligand->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Influx Blocked IDA_ext Disodium Iminodiacetate IDA_ext->Ca_ext Chelates IP3 IP₃ PLC->IP3 3. Generates ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca_int Intracellular Ca²⁺ (from ER) ER->Ca_int 5. Ca²⁺ Release Calmodulin Calmodulin Ca_int->Calmodulin 6. Activation Response Cellular Response (e.g., Enzyme Activation) Calmodulin->Response 7. Triggers

Caption: Modulation of a generic calcium signaling pathway by extracellular this compound.

Experimental Workflow

The determination of the thermodynamic properties of chelation involves a series of well-defined experimental and computational steps.

Experimental_Workflow prep 1. Solution Preparation - this compound - Metal Salt - Buffers & Standards potentiometry 2a. Potentiometric Titration prep->potentiometry itc 2b. Isothermal Titration Calorimetry prep->itc uv_vis 2c. UV-Vis Spectrophotometry prep->uv_vis data_analysis 3. Data Analysis & Modeling potentiometry->data_analysis itc->data_analysis uv_vis->data_analysis stability Stability Constants (log K) data_analysis->stability thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) data_analysis->thermo stoichiometry Stoichiometry (n) data_analysis->stoichiometry guide 4. Compilation of Technical Guide stability->guide thermo->guide stoichiometry->guide

Caption: Experimental workflow for determining the thermodynamic properties of chelation.

Applications in Drug Development

The ability of this compound and its derivatives to chelate metal ions has several applications in drug development:

  • Metalloenzyme Inhibition: Many enzymes require a metal ion cofactor for their catalytic activity. Chelating agents can be designed to bind to this metal ion, thereby inhibiting the enzyme. This is a promising strategy for the development of drugs targeting metalloenzymes involved in disease processes.

  • Modulation of Signaling: As demonstrated in the signaling pathway diagram, chelators can be used to control the concentration of metal ion second messengers, providing a tool to study and potentially treat diseases related to aberrant signaling.

  • Drug Delivery: Chelating agents can be incorporated into drug delivery systems to either sequester toxic metal ions or to deliver therapeutic metal ions to specific targets.

  • Antioxidant Activity: By chelating redox-active metal ions such as Fe(III) and Cu(II), iminodiacetate derivatives can prevent the generation of reactive oxygen species (ROS) through Fenton-like reactions, thus exhibiting antioxidant properties.

Conclusion

A thorough understanding of the thermodynamic properties of this compound chelation is fundamental for its effective application in research and drug development. The stability constants, along with the enthalpic and entropic contributions to the Gibbs free energy of complex formation, provide a complete picture of the driving forces behind the chelation process. The experimental protocols detailed in this guide offer a robust framework for the accurate determination of these parameters. By leveraging this knowledge, researchers can better predict the behavior of iminodiacetate-based compounds in biological systems and design novel therapeutic agents with enhanced efficacy and specificity.

Theoretical and Computational Perspectives on the Metal Binding of Disodium Iminodiacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on the metal binding properties of disodium (B8443419) iminodiacetate (B1231623) (DSIDA). In solution, DSIDA dissociates to form the iminodiacetate dianion (IDA²⁻), which is a versatile tridentate ligand, coordinating with a wide range of metal ions. Understanding the thermodynamics, kinetics, and structural aspects of these interactions is crucial for applications in areas such as chelation therapy, drug delivery, and environmental remediation. This guide synthesizes key findings from computational chemistry and experimental studies to offer a detailed perspective for researchers in the field.

Quantitative Data on Metal-Iminodiacetate Interactions

The stability and structure of metal-iminodiacetate complexes have been quantified through various experimental and computational methods. The following tables summarize key thermodynamic parameters and structural data for the binding of the iminodiacetate ligand to several metal ions.

Table 1: Thermodynamic Parameters for Metal-Iminodiacetate Complex Formation

This table presents the stability constants (log K₁) and thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the formation of 1:1 metal-iminodiacetate complexes in aqueous solution. These values provide insight into the spontaneity and driving forces of the complexation reactions.

Metal Ionlog K₁ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)MethodReference
Ca(II)1.11-18.8 ± 0.5+0.07 ± 0.0163 ± 2Isothermal Titration Calorimetry (ITC)[1]
Cu(II)--67.9 ± 0.5+6.24 ± 0.06249 ± 2Isothermal Titration Calorimetry (ITC)[1]
Zn(II)--49.7 ± 0.5+0.25 ± 0.01167 ± 2Isothermal Titration Calorimetry (ITC)[1]
Al(III)--78.2 ± 0.5+6.8 ± 0.5285 ± 2Isothermal Titration Calorimetry (ITC)[1]
Rh(III)High---pH-potentiometry, NMR, ESI-TOF MS[2]
Ru(II)High---pH-potentiometry, NMR, ESI-TOF MS[2]

Note: The formation of these complexes is largely entropically driven, indicating the significant role of solvent reorganization upon metal chelation[1].

Table 2: Structural Data of Metal-Iminodiacetate Complexes

This table summarizes key bond lengths obtained from experimental techniques like EXAFS and computational modeling (DFT), providing a picture of the coordination environment around the central metal ion. The iminodiacetate ligand typically acts as a tridentate ligand, binding through the nitrogen atom and two carboxylate oxygen atoms.

Metal IonCoordinationM-O Bond Length (Å)M-N Bond Length (Å)MethodReference
Ca(II)Octahedral~2.36 (mean)-EXAFS[3]
Cr(III)Octahedral1.956 (mean)2.087 (mean)-[3]
Fe(III)Polymeric2.02 (carboxylate), 1.92 (oxo bridge)0.1-0.2 Å longer than Fe-OEXAFS[3]

Note: For hard metal ions like Cr(III) and Fe(III), the binding to the carboxylate oxygen atoms is significantly stronger and results in shorter bond lengths compared to the metal-nitrogen bond[3].

Experimental and Computational Protocols

A variety of experimental and computational techniques have been employed to elucidate the nature of metal-iminodiacetate binding.

Experimental Methodologies
  • Potentiometric Titrations: This is a common method to determine the stability constants of metal complexes. A solution containing the metal ion and iminodiacetic acid is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored and the data is fitted to a model to calculate the stability constants[3][4].

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon the binding of a ligand to a metal ion, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to probe the coordination environment of the iminodiacetate ligand upon metal binding. Changes in chemical shifts and coupling constants provide information about the binding mode and the structure of the complex in solution[1][2].

  • Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS): This technique is used to identify the stoichiometry of the metal-ligand complexes present in solution[2].

  • Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a powerful technique for determining the local atomic structure around a specific metal atom in both crystalline and non-crystalline materials. It provides information on bond distances and coordination numbers[3][4].

Computational Methodologies
  • Density Functional Theory (DFT): DFT is the most widely used computational method for studying metal complexes due to its favorable balance of accuracy and computational cost[5][6].

    • Functionals: A variety of exchange-correlation functionals are used, with B3LYP being a popular choice for geometry optimizations and energy calculations of metal complexes[6].

    • Basis Sets: The choice of basis set is crucial for accurate calculations. For metal ions, effective core potentials (ECPs) are often used for the core electrons, while the valence electrons are described by basis sets of at least double-zeta quality with polarization and diffuse functions (e.g., 6-311++G(d,p))[7].

    • Solvation Models: To simulate the behavior in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently employed to account for the effect of the solvent on the geometry and stability of the complexes[8][9].

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of metal-iminodiacetate complexes in solution, providing insights into conformational changes and solvent interactions[10].

Visualizations of Binding and Methodologies

The following diagrams, generated using the DOT language, illustrate key concepts in the study of disodium iminodiacetate metal binding.

Diagram 1: Tridentate Chelation of Iminodiacetate

G M Metal Ion N N M->N M-N bond O1 O M->O1 M-O bond O2 O M->O2 M-O bond C1 CH₂ N->C1 C3 CH₂ N->C3 C2 COO⁻ C1->C2 C2->O1 C4 COO⁻ C3->C4 C4->O2

Caption: Tridentate (O,N,O) coordination of the iminodiacetate anion to a central metal ion.

Diagram 2: Computational Workflow for Studying Metal Binding

G start Define System (Metal Ion + IDA) dft DFT Geometry Optimization start->dft freq Frequency Calculation dft->freq Verify Minimum solvation Continuum Solvation Model (e.g., PCM) dft->solvation energy Calculate Binding Energy solvation->energy analysis Analyze Structure (Bond lengths, angles) solvation->analysis end Characterized Complex energy->end analysis->end

Caption: A typical DFT-based computational workflow for the theoretical study of metal-IDA complexes.

Diagram 3: Logic of Stability Constant Determination

G exp Experimental Data (e.g., pH vs. Titrant Volume) fit Non-linear Least Squares Fitting exp->fit model Chemical Model M + L <=> ML M + 2L <=> ML₂ model->fit constants Determine Stability Constants (K) fit->constants

Caption: Logical flow for determining metal-ligand stability constants from experimental titration data.

This guide provides a foundational understanding of the theoretical and computational approaches to studying this compound-metal binding. The combination of experimental data and theoretical calculations offers a powerful strategy for characterizing these important chemical interactions. For professionals in drug development and related fields, these insights can inform the design of new chelating agents and metal-based therapeutics.

References

Methodological & Application

Application Notes: Disodium Iminodiacetate in Immobilized Metal Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag).[1] The principle of IMAC is based on the specific interaction between the imidazole (B134444) rings of the histidine residues and divalent metal ions, which are immobilized on a chromatography resin through a chelating ligand.[2][3] One of the foundational chelating ligands used in IMAC is iminodiacetic acid (IDA), often used in its salt form, disodium (B8443419) iminodiacetate.[4][5]

IDA is a tridentate chelating agent, meaning it uses three coordination sites (a tertiary amine and two carboxyl groups) to bind a metal ion such as Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), or Copper (Cu²⁺).[4][6] This leaves three remaining coordination sites on the metal ion available to interact with the His-tag of the target protein.[4][7] This characteristic is distinct from other common chelators like nitrilotriacetic acid (NTA), which is a tetradentate ligand that leaves only two sites free for protein binding.[6][8]

Principle of IDA-IMAC

The purification process involves a coordinate covalent bond forming between the electron-donating nitrogen atoms in the His-tag's imidazole rings and the immobilized metal ion chelated by the IDA ligand.[1] The workflow is a multi-stage process involving equilibration of the resin, binding of the target protein, washing away of unbound or weakly bound contaminants, and finally, the elution of the purified protein.[1][]

Advantages and Considerations of IDA Resins

  • Higher Binding Capacity: Because IDA leaves more coordination sites available on the metal ion, IDA-based resins can theoretically bind more protein, often resulting in a higher dynamic binding capacity compared to NTA resins.[7][10] This can be a significant advantage for large-scale protein production.

  • Milder Elution: The interaction between the His-tag and the Ni-IDA complex is generally weaker than with Ni-NTA. This can allow for the elution of the target protein using lower concentrations of imidazole, which can be beneficial for the stability of some proteins.[11]

  • Cost-Effectiveness: IDA-based resins are often less expensive than their NTA counterparts.[11][12]

  • Metal Ion Leaching: A primary consideration for IDA is its lower coordination number, which results in a weaker hold on the metal ion.[6] This can lead to a higher degree of metal ion leaching during the purification process compared to NTA resins.[10][12] Leached metal ions in the final eluate can be detrimental to certain downstream applications.

  • Purity and Specificity: The weaker binding and higher number of available sites can sometimes lead to increased non-specific binding of contaminating host cell proteins that have surface-exposed histidine clusters.[4][8] This may result in lower purity of the eluted protein compared to that obtained from NTA resins.[12][13]

  • Sensitivity to Reagents: IDA resins are more sensitive to chelating agents like EDTA and reducing agents like DTT, which can strip the metal ions from the column and reduce binding capacity.[6][13]

The choice between IDA and NTA depends on the specific requirements of the experiment. If the primary goal is maximizing yield and the downstream application is tolerant of potentially lower purity and some metal ion leakage, IDA is an excellent choice. If the highest possible purity is required, an NTA resin might be more suitable.[7][8]

Quantitative Data Summary

The following table provides typical operating parameters for IMAC using IDA-functionalized resins. It is important to note that optimal conditions are often protein-dependent and may require empirical optimization.[1][11]

ParameterValue / RangeNotes
Ligand Type Iminodiacetic Acid (IDA)A tridentate chelating ligand.[6]
Common Metal Ions Ni²⁺, Co²⁺, Zn²⁺, Cu²⁺Ni²⁺ is most common for His-tags. Co²⁺ offers higher specificity. Zn²⁺ and Cu²⁺ provide different selectivities.[14]
Metal Ion Capacity >25 µmol Ni²⁺ / mL resinThis is the capacity for the metal ion, not the target protein.[12][13]
Protein Binding Capacity 10 - 50 mg / mL resinHighly dependent on the specific protein, its expression level, and the buffer conditions.[1]
Binding Buffer pH 7.5 - 8.0Optimal for the interaction between histidine and the immobilized metal ion.[2][]
Binding Imidazole 10 - 40 mMLow concentrations are used to minimize non-specific binding of host cell proteins.[15]
Wash Imidazole 20 - 50 mMA slightly higher concentration than the binding buffer to remove weakly bound contaminants.[1][16]
Elution Imidazole 250 - 500 mMHigh concentration of imidazole competitively displaces the His-tag from the resin.[1][15][16]
Alternative Elution pH Reduction (e.g., pH 4.5)Lowering the pH protonates the histidine residues, disrupting their coordination with the metal ion.[2]
Max. Flow Rate 75 - 150 cm/hDepends on the bead size and mechanical stability of the resin; consult the manufacturer's specifications.[15]

Experimental Protocols

Protocol 1: Purification of His-Tagged Protein under Native Conditions

This protocol is a general guideline for purifying a soluble, His-tagged protein from a clarified cell lysate.

1. Materials and Reagents

  • IDA Agarose Resin (uncharged or pre-charged)

  • Chromatography Column

  • Metal Charging Solution (if using uncharged resin): 0.1 M NiSO₄ (or CoCl₂, ZnCl₂, CuSO₄) in deionized water.[2]

  • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.[1][15]

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.[1][16]

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[15][16]

  • Stripping Buffer (for regeneration): 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4.[2]

  • Storage Solution: 20% Ethanol.[2]

2. Column Preparation and Metal Ion Charging (for uncharged resin)

  • Prepare a slurry of the IDA resin in deionized water (typically 50% v/v).

  • Pack the desired volume of resin into the chromatography column and allow the water to drain.

  • Wash the packed resin with 3-5 column volumes (CV) of deionized water.

  • Load 2-3 CV of the 0.1 M Metal Charging Solution onto the column. You may observe the resin changing color (e.g., to a light blue/green for Nickel).

  • Wash the column with 5 CV of deionized water to remove excess, unbound metal ions.

  • Equilibrate the column by washing with 5-10 CV of Binding Buffer until the pH and conductivity of the flow-through match the buffer.[17]

3. Sample Loading

  • Load the clarified cell lysate onto the equilibrated column. Use a flow rate that allows for sufficient residence time for the protein to bind (e.g., 0.5-1.0 mL/min for a 1 mL column).[15]

  • Collect the flow-through fraction for analysis by SDS-PAGE to ensure the target protein has bound to the resin.

4. Washing

  • Wash the column with 10-15 CV of Wash Buffer. This step removes non-specifically bound proteins.

  • Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline, indicating that all unbound material has been washed away.

5. Elution

  • Apply the Elution Buffer to the column. The target His-tagged protein will be displaced by the high concentration of imidazole.

  • Collect the eluate in fractions (e.g., 1 CV per fraction).[17]

  • Monitor the A280 of the eluate to identify the fractions containing the purified protein.

  • Pool the fractions with the highest protein concentration. Analyze the pooled sample and individual fractions by SDS-PAGE to assess purity.

6. Resin Regeneration and Storage

  • To reuse the resin, strip the bound metal ions by washing with 5 CV of Stripping Buffer.[2]

  • Wash the column extensively with deionized water.

  • To clean the resin of precipitated proteins, wash with 1 M NaOH, followed by water until the pH is neutral.[2]

  • For long-term storage, equilibrate the resin with 5 CV of 20% Ethanol and store at 4-8 °C. The metal ions must be stripped before storage.[2]

Visualizations

// Nodes ResinPrep [label="Resin Preparation\n(Slurry in Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; MetalCharge [label="Metal Ion Charging\n(e.g., 0.1M NiSO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibration [label="Equilibration\n(Binding Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; SampleLoad [label="Sample Loading\n(Clarified Lysate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash\n(Wash Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution\n(Elution Buffer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(SDS-PAGE, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Regeneration [label="Regeneration\n(Strip, Clean, Store)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ResinPrep -> MetalCharge [label="1. Charge"]; MetalCharge -> Equilibration [label="2. Equilibrate"]; Equilibration -> SampleLoad [label="3. Load"]; SampleLoad -> Wash [label="4. Wash\n(Collect Flow-through)"]; Wash -> Elution [label="5. Elute\n(Collect Fractions)"]; Elution -> Analysis [label="6. Analyze"]; Elution -> Regeneration [style=dashed, color="#5F6368", label="Post-Elution"]; SampleLoad -> Analysis [style=dashed, color="#5F6368", constraint=false]; Wash -> Analysis [style=dashed, color="#5F6368", constraint=false]; } dot

Caption: Experimental workflow for His-tagged protein purification using IDA-IMAC.

References

Application Notes and Protocols for Protein Purification with IDA-Agarose Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins, particularly those engineered with a polyhistidine tag (His-tag).[1][2] This method relies on the specific interaction between the histidine residues of the tagged protein and a transition metal ion, which is immobilized on a chromatographic resin.[3][4] Iminodiacetic acid (IDA) is a tridentate chelating agent commonly used to immobilize divalent metal ions, such as Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), or Zinc (Zn²⁺), onto an agarose (B213101) resin.[3][4][5] This application note provides a detailed protocol for the purification of His-tagged proteins using IDA-agarose resin, covering resin charging, protein binding, washing, elution, and resin regeneration.

The interaction between the His-tag and the immobilized metal ion allows for a one-step purification that can significantly enrich the target protein from a crude cell lysate under both native and denaturing conditions.[3] The choice of metal ion can influence the binding affinity and specificity of the purification.[6] While Ni-IDA offers high binding capacity, Co-IDA may provide higher purity for certain proteins due to its higher selectivity.[5][7]

Principle of IDA-Agarose Based IMAC

The principle of IMAC using IDA-agarose involves the coordination of electron donor groups on the surface of proteins, primarily the imidazole (B134444) side chains of histidine residues, with the immobilized transition metal ions.[3] The IDA ligand is covalently attached to the agarose matrix and chelates the metal ion, leaving some of the metal's coordination sites available to interact with the His-tag of the target protein.[1][3] After the His-tagged protein is bound to the resin, non-specifically bound proteins are washed away. The target protein is then typically eluted by competition with a high concentration of a competitive ligand, such as imidazole, or by a reduction in pH.[3]

IMAC_Principle cluster_Resin IDA-Agarose Resin cluster_Protein His-Tagged Protein Resin Agarose Bead IDA IDA Ligand Resin->IDA Covalent Linkage Metal Metal Ion (e.g., Ni²⁺) IDA->Metal Chelation Protein Target Protein HisTag His-Tag Protein->HisTag HisTag->Metal Coordination Bond (Binding) Native_Purification_Workflow start Start resin_prep Resin Preparation (Wash & Charge) start->resin_prep equilibration Equilibration (Binding Buffer) resin_prep->equilibration loading Sample Loading equilibration->loading sample_prep Sample Preparation (Cleared Lysate) sample_prep->loading washing Washing (Wash Buffer) loading->washing elution Elution (Elution Buffer) washing->elution analysis Analysis (SDS-PAGE) elution->analysis end End analysis->end Resin_Regeneration_Workflow start Used Resin stripping Stripping (EDTA Buffer) start->stripping wash1 Wash (Distilled Water) stripping->wash1 recharging Recharging (Metal Salt Solution) wash1->recharging wash2 Wash (Distilled Water) recharging->wash2 equilibration Re-equilibration (Binding Buffer) wash2->equilibration ready_for_use Ready for Reuse equilibration->ready_for_use

References

Disodium Iminodiacetate: A High-pH Buffer for Specialized Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) iminodiacetate (B1231623) (DSIDA) is a chelating agent with buffering capabilities in the alkaline pH range. While its primary application in biological research is in immobilized metal affinity chromatography (IMAC) for protein purification, its properties also make it a suitable buffer for specific biological assays that require a high pH environment. This document provides detailed application notes and protocols for the use of Disodium Iminodiacetate as a buffer in biological assays, with a focus on its properties, preparation, and a specific application in an alkaline phosphatase assay.

Introduction to this compound as a Buffer

This compound (DSIDA), the disodium salt of iminodiacetic acid, is a crystalline powder freely soluble in water.[1][2] Iminodiacetic acid is a dicarboxylic acid with two pKa values, approximately 2.89 and 9.36. The second pKa value indicates that DSIDA can effectively buffer in the alkaline pH range, typically between pH 8.5 and 10.5.

One of the key characteristics of DSIDA is its ability to chelate divalent metal ions.[3] This property can be either an advantage or a disadvantage depending on the specific biological assay. In assays where free divalent cations need to be controlled or minimized, DSIDA can serve a dual role as both a buffer and a chelator. Conversely, for enzymes that require divalent cations for their activity, the use of DSIDA as a buffer should be carefully considered, and supplementation with the required metal ions might be necessary.

Physicochemical Properties and Buffer Characteristics

A summary of the relevant properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₄H₅NNa₂O₄[2]
Molecular Weight 177.07 g/mol [2]
Appearance White crystalline powder[1]
Solubility in Water Freely soluble[1]
pKa₂ of Iminodiacetic Acid ~9.36[4]
Effective Buffering pH Range 8.5 - 10.5
pH of 1% Solution 9.0 - 10.5[1]

Comparative Analysis with Common Biological Buffers

The choice of a biological buffer is critical for the success of an experiment. The following table provides a comparison of DSIDA with other commonly used biological buffers.

BufferpKa (at 25°C)Buffering RangeKey Characteristics
This compound (DSIDA) ~9.368.5 - 10.5Chelates divalent metal ions; suitable for high pH assays.
Tris 8.17.1 - 9.1Commonly used, but pKa is temperature-sensitive. Can interact with some enzymes.[5][6]
HEPES 7.56.8 - 8.2Good for many biological assays, but can generate free radicals under certain conditions.[5][7]
Phosphate (B84403) 7.26.2 - 8.2Can precipitate with divalent cations and may inhibit some enzymes.[5][8]
Glycine-NaOH 9.68.6 - 10.6Often used for high pH applications like alkaline phosphatase assays.[1]

Application: Alkaline Phosphatase (ALP) Assay

Alkaline phosphatase (ALP) is an enzyme that exhibits optimal activity at an alkaline pH, typically around 10.3.[9] Assays for ALP activity are commonly used in various research and clinical settings. While traditional buffers for this assay include glycine-NaOH or diethanolamine, DSIDA presents a viable alternative, especially when control of divalent metal ions is desired.

Experimental Protocol: Alkaline Phosphatase Assay using DSIDA Buffer

This protocol describes a colorimetric assay for ALP activity using p-nitrophenyl phosphate (pNPP) as a substrate, adapted for a DSIDA buffer system.

Materials:

  • This compound (DSIDA)

  • p-Nitrophenyl phosphate (pNPP) tablets or powder

  • Alkaline Phosphatase (positive control)

  • Sample containing ALP (e.g., cell lysate, serum)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Deionized water

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate (optional)

  • Incubator or water bath at 37°C

Protocol Steps:

  • Preparation of 1 M this compound Stock Solution:

    • Dissolve 17.71 g of this compound in 80 mL of deionized water.

    • Adjust the pH to 9.8 with 1 M HCl.

    • Bring the final volume to 100 mL with deionized water.

    • Store at 4°C.

  • Preparation of DSIDA Assay Buffer (100 mM, pH 9.8):

    • Dilute the 1 M DSIDA stock solution 1:10 with deionized water.

    • Verify and, if necessary, re-adjust the pH to 9.8 with 1 M HCl or 1 M NaOH.

  • Preparation of pNPP Substrate Solution (10 mM):

    • Dissolve one 10 mg pNPP tablet in 2.7 mL of DSIDA Assay Buffer. Alternatively, dissolve the appropriate amount of pNPP powder.

    • Prepare this solution fresh before each use and protect it from light.

  • Enzyme Reaction:

    • Pipette 50 µL of the sample (or positive control) into a microplate well or microcentrifuge tube.

    • For a blank, use 50 µL of the sample buffer or deionized water.

    • Pre-warm the samples and the pNPP substrate solution to 37°C.

    • To initiate the reaction, add 50 µL of the 10 mM pNPP substrate solution to each well.

    • Mix gently and incubate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity in the sample.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 3 M NaOH to each well. This will also enhance the yellow color of the p-nitrophenol product.

    • Measure the absorbance at 405 nm.

  • Calculation of ALP Activity:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Calculate the concentration of p-nitrophenol produced using the molar extinction coefficient (18,000 M⁻¹cm⁻¹ at 405 nm).

    • Enzyme activity is typically expressed in units/L, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute under the specified conditions.

Visualizations

Logical Workflow for Buffer Selection

Buffer_Selection cluster_pH pH Considerations cluster_Ions Ionic Environment cluster_Validation Experimental Validation A Define Assay Requirements B Determine Optimal pH A->B C Consider Metal Ion Dependence B->C D Select Potential Buffers C->D E Test Buffer Compatibility D->E F Optimize Buffer Concentration E->F G Final Buffer Selection F->G

Caption: A logical workflow for selecting an appropriate biological buffer.

Experimental Workflow for a High-pH Enzyme Assay

High_pH_Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare High-pH Buffer (e.g., DSIDA, pH 9.8) B Prepare Substrate Solution (in assay buffer) A->B F Initiate Reaction (Add Substrate) B->F C Prepare Enzyme/Sample D Combine Sample and Buffer C->D E Pre-incubate at Assay Temperature D->E E->F G Incubate for a Defined Time F->G H Stop Reaction (e.g., add NaOH) G->H I Measure Product Formation (e.g., Absorbance at 405 nm) H->I J Calculate Enzyme Activity I->J

Caption: A generalized experimental workflow for an enzyme assay conducted at high pH.

Conclusion

This compound can be a valuable tool in the researcher's repertoire of biological buffers, particularly for assays requiring a high pH and control over divalent metal ions. Its buffering capacity in the alkaline range makes it a suitable alternative to more commonly used high-pH buffers. However, its chelating properties necessitate careful consideration of the specific requirements of the biological system under investigation. The provided protocol for an alkaline phosphatase assay serves as a practical example of how DSIDA can be effectively implemented in a biological assay. Researchers are encouraged to optimize the buffer conditions for their specific applications to ensure reliable and reproducible results.

References

Application Notes and Protocols for Disodium Iminodiacetate in Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disodium iminodiacetate (B1231623) (DSIDA) and its functionalized derivatives, particularly iminodiacetate (IDA) chelating resins, are highly effective for the selective removal of heavy metal ions from aqueous solutions, such as industrial wastewater.[1][2][3] These resins typically consist of a polymer matrix, like styrene-divinylbenzene, functionalized with iminodiacetic acid groups.[1] The IDA groups function as tridentate ligands, forming stable complexes with divalent and trivalent metal ions through a nitrogen atom and two carboxylate groups.[1][2] This chelation mechanism provides high selectivity for heavy metals over alkali and alkaline earth metals, making IDA resins valuable for treating complex wastewater streams.[1][2][4] The efficiency of heavy metal removal is influenced by several factors, including the pH of the solution, contact time, temperature, and the initial concentration of metal ions.[1][5] The adsorption process is often well-described by the Langmuir isotherm and follows pseudo-second-order kinetics, indicating a chemisorption process.[1][5][6] Regeneration of the resin is typically achieved by washing with an acidic solution, allowing for multiple cycles of use.[1][5]

Mechanism of Chelation

The effectiveness of iminodiacetate in heavy metal remediation lies in its ability to form stable chelate complexes with metal ions. The iminodiacetate anion acts as a tridentate ligand, binding to the metal ion through the nitrogen atom and the two oxygen atoms of the carboxylate groups. This forms two five-membered rings with the metal ion, a structurally stable configuration.

Chelation_Mechanism cluster_IDA Iminodiacetate (IDA) cluster_Metal Heavy Metal Ion cluster_Complex IDA-Metal Chelate Complex N N H H N->H CH2_1 CH2 N->CH2_1 CH2_2 CH2 N->CH2_2 C1 C O1 O- C1->O1 O2 O C1->O2 C2 C C3 C O3 O- C3->O3 O4 O C3->O4 C4 C CH2_1->C1 CH2_2->C3 M M²⁺ N_c N H_c H N_c->H_c M_c M N_c->M_c CH2_1_c CH2 N_c->CH2_1_c CH2_2_c CH2 N_c->CH2_2_c C1_c C O1_c O C1_c->O1_c O2_c O C1_c->O2_c C2_c C O1_c->M_c C3_c C O3_c O C3_c->O3_c O4_c O C3_c->O4_c C4_c C O3_c->M_c CH2_1_c->C1_c CH2_2_c->C3_c

Caption: Chelation of a heavy metal ion by an iminodiacetate functional group.

Quantitative Data on Heavy Metal Adsorption

The efficiency of heavy metal removal by iminodiacetate-functionalized resins is summarized below. The data is compiled from various studies and presented as the maximum adsorption capacity (q_max) in mmol/g of resin.

Heavy Metal IonAdsorption Capacity (mmol/g)Reference
Copper (Cu²⁺)4.48[1]
Copper (Cu²⁺)2.36[1]
Copper (Cu²⁺)1.79[1][5]
Lead (Pb²⁺)2.99[1]
Lead (Pb²⁺)1.70[1]
Cadmium (Cd²⁺)3.28[1]
Cadmium (Cd²⁺)2.26[1]
Cadmium (Cd²⁺)1.77[1][7]
Nickel (Ni²⁺)1.72[5]
Mercury (Hg²⁺)0.96[5]
Cobalt (Co²⁺)1.26[5]
Zinc (Zn²⁺)1.5[7]
Manganese (Mn²⁺)1.6[7]
Resin TypeHeavy Metal IonAdsorption Capacity (mmol/g)Reference
Iminodiacetate Chelating Resin (IDAR)Cu(II)1.79[5]
Iminodiacetate Chelating Resin (IDAR)Ni(II)1.72[5]
Iminodiacetate Chelating Resin (IDAR)Hg(II)0.96[5]
Iminodiacetate Chelating Resin (IDAR)Co(II)1.26[5]
IDA-functionalized D301 (ID301)Cu(II)Not specified[6]
IDA-functionalized D301 (ID301)Pb(II)Not specified[6]
IDA-functionalized D301 (ID301)Cd(II)Not specified[6]
Magnetic chelating resin (MIDA)Cu(II)Not specified[7]
Magnetic chelating resin (MIDA)Pb(II)Not specified[7]
Magnetic chelating resin (MIDA)Zn(II)1.5[7]
Magnetic chelating resin (MIDA)Cd(II)1.77[7]

Experimental Protocols

Protocol 1: Batch Adsorption Studies

This protocol outlines a laboratory-scale batch procedure to determine the effectiveness of iminodiacetate resin in removing heavy metals from an aqueous solution.

1. Resin Pre-treatment:

  • To ensure the iminodiacetic acid groups are deprotonated for optimal binding, the resin can be treated with a NaOH solution and then washed with deionized water until the washings are neutral.[1]

2. Adsorption Experiment:

  • Prepare stock solutions of the heavy metal salts (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, CdCl₂).[1]

  • In a series of flasks, add a known amount of the pre-treated resin to a fixed volume of the heavy metal solution of a specific concentration.

  • Adjust the pH of the solutions to the desired value using dilute HNO₃ or NaOH.

  • Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.

3. Analysis:

  • After agitation, separate the resin from the solution by filtration.

  • Analyze the remaining concentration of the heavy metal in the filtrate using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculate the amount of metal adsorbed per unit mass of resin.

4. Parameter Optimization:

  • Repeat the experiment by varying one parameter at a time while keeping others constant to determine the optimal conditions:

    • pH: Typically varied from 2 to 7.

    • Contact Time: Monitored at different time intervals until equilibrium is reached.

    • Initial Metal Concentration: A range of concentrations are used to study the adsorption isotherm.

    • Temperature: Conduct experiments at different temperatures to study the thermodynamics of adsorption.

Batch_Adsorption_Workflow A Resin Pre-treatment (NaOH wash, DI water rinse) C Batch Adsorption Setup (Add resin to metal solution in flasks) A->C B Prepare Heavy Metal Solutions (Known concentrations) B->C D Parameter Adjustment (pH, Temperature) C->D E Agitation for Equilibrium (Constant shaking for a set time) D->E F Separation (Filtration) E->F G Analysis of Supernatant (AAS or ICP-MS) F->G H Data Calculation (Adsorption capacity, Removal efficiency) G->H I Parameter Optimization (Vary pH, time, concentration, temp.) H->I

Caption: Experimental workflow for batch adsorption studies.

Protocol 2: Column Adsorption Studies

This protocol describes a continuous flow experiment to evaluate the performance of the iminodiacetate resin in a fixed-bed column.

1. Column Preparation:

  • Pack a glass column with a known amount of the pre-treated iminodiacetate resin.

  • Wash the packed resin with deionized water to remove any air bubbles and ensure uniform packing.[1]

2. Adsorption Process:

  • Pump the heavy metal solution of a known concentration through the column at a constant flow rate.

  • Collect effluent samples at regular time intervals.[1]

  • Analyze the concentration of the heavy metal in the effluent samples.[1]

  • Continue the process until the concentration of the metal in the effluent reaches the initial concentration (breakthrough).[1]

3. Data Analysis:

  • Plot the ratio of effluent concentration to influent concentration (C/C₀) versus time to obtain the breakthrough curve.[1]

  • The total amount of metal adsorbed in the column can be calculated from the area above the breakthrough curve.[1]

Protocol 3: Resin Regeneration

This protocol details the procedure for regenerating the metal-saturated iminodiacetate resin for reuse.

1. Elution of Adsorbed Metals:

  • After the adsorption cycle (either batch or column), wash the resin with deionized water to remove any non-adsorbed solution.[1]

  • Pass a strong acid solution, such as 0.2 M HNO₃, through the resin to elute the bound heavy metals.[1][5] The H⁺ ions compete with the metal ions for the binding sites on the resin.[1]

  • Collect the eluate, which will contain a concentrated solution of the heavy metal.[1]

2. Reconditioning:

  • After elution, wash the resin thoroughly with deionized water until the pH of the washings is neutral.[1]

  • The regenerated resin can then be reused for subsequent adsorption cycles. Studies have shown that the resin can be reused for multiple cycles with only a small loss of adsorption capacity.[5]

Resin_Regeneration_Cycle A Metal-Saturated Resin B Wash with Deionized Water A->B C Elution with Strong Acid (e.g., 0.2 M HNO₃) B->C D Collect Concentrated Metal Eluate C->D E Reconditioning (Wash with DI water until neutral pH) C->E F Regenerated Resin (Ready for reuse) E->F F->A Adsorption Cycle

Caption: Logical workflow for the regeneration of iminodiacetate resin.

References

Application Notes and Protocols for Heavy Metal Removal Using Disodium Iminodiacetate-Functionalized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination of aqueous environments poses a significant threat to public health and ecological systems. Disodium iminodiacetate (B1231623) (IDA), a chelating agent, demonstrates a high affinity for various heavy metal ions. When functionalized onto solid supports, IDA creates highly effective adsorbents for the selective removal of these contaminants from water. The iminodiacetate group acts as a tridentate ligand, forming stable complexes with divalent and trivalent metal ions through a nitrogen atom and two carboxylate groups.[1] This application note provides a comprehensive overview of the experimental setup, detailed protocols for heavy metal removal using IDA-functionalized materials, and a summary of their adsorption performance.

The efficiency of heavy metal removal is influenced by several key parameters, including the pH of the solution, contact time, temperature, and the initial concentration of metal ions.[1] The adsorption process is often characterized by pseudo-second-order kinetics, indicating a chemisorption mechanism.[1][2]

Mechanism of Chelation

The effectiveness of iminodiacetate-functionalized materials lies in the formation of stable chelate complexes with heavy metal ions. The iminodiacetic acid group possesses a nitrogen atom and two carboxylate groups that coordinate with a metal ion. This binding is highly selective for heavy metals over alkali and alkaline earth metals.[1][3]

ChelationMechanism cluster_IDA Metal Heavy Metal Ion (e.g., Pb²⁺, Cu²⁺) N N Metal->N O1 O⁻ Metal->O1 O2 O⁻ Metal->O2 IDA Iminodiacetate Functional Group C1 CH₂COO⁻ N->C1 C2 CH₂COO⁻ N->C2 Resin Support Matrix N->Resin

Chelation of a metal ion by an iminodiacetate group.

Data Presentation: Adsorption Capacities

The following tables summarize the maximum adsorption capacities of various iminodiacetate-functionalized materials for different heavy metal ions as reported in the literature.

Table 1: Maximum Adsorption Capacity of Iminodiacetate-Functionalized Resins and Polymers

Adsorbent MaterialHeavy Metal IonAdsorption Capacity (mmol/g)Reference
Iminodiacetate Chelating Resin (IDAR)Cu(II)1.79[2][4]
Iminodiacetate Chelating Resin (IDAR)Ni(II)1.72[2][4]
Iminodiacetate Chelating Resin (IDAR)Co(II)1.26[2][4]
Iminodiacetate Chelating Resin (IDAR)Hg(II)0.96[2][4]
Iminodiacetate-Functionalized PolymerPb(II)1138 mg/g[5]
IDA-Functionalized Cation Exchange ResinCr(VI)99.7% removal[6]
IDA-Functionalized Cation Exchange ResinNi(II)65% removal[6]
IDA-Functionalized Cation Exchange ResinPb(II)59% removal[6]
IDA-Functionalized Cation Exchange ResinCd(II)28% removal[6]

Table 2: Maximum Adsorption Capacity of Iminodiacetate-Functionalized Nanomaterials

Adsorbent MaterialHeavy Metal IonAdsorption Capacity (mmol/g)Reference
Magnetic Chelating Resin (MIDA)Cu(II)4.1[7]
Magnetic Chelating Resin (MIDA)Pb(II)3.6[7]
Magnetic Chelating Resin (MIDA)Zn(II)2.4[7]
Magnetic Chelating Resin (MIDA)Cd(II)2.2[7]
IDA-Functionalized Nanoporous CarbonPb(II)147.4 mg/g[8]
IDA-Functionalized Nanoporous CarbonCu(II)145.1 mg/g[8]
IDA-Functionalized Nanoporous CarbonCd(II)142.3 mg/g[8]

Experimental Protocols

The following are detailed protocols for the removal of heavy metals from aqueous solutions using iminodiacetate-functionalized materials. These protocols cover both batch and column-based adsorption experiments, as well as the regeneration of the adsorbent material.

Protocol 1: Batch Adsorption Experiment

This protocol outlines the procedure for evaluating the adsorption performance of an iminodiacetate-functionalized material in a batch system.

1. Materials and Reagents:

  • Iminodiacetate-functionalized adsorbent (e.g., resin, silica, nanoparticles)

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CuSO₄·5H₂O, CdCl₂) of known concentration

  • Deionized water

  • Dilute nitric acid (HNO₃) and sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Conical flasks or beakers

  • Orbital shaker or magnetic stirrer

  • pH meter

  • Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

2. Procedure:

  • Preparation of Metal Solutions: Prepare a series of standard solutions of the target heavy metal(s) at different concentrations by diluting the stock solution with deionized water.

  • pH Adjustment: Adjust the pH of the metal solutions to the desired value (typically between 4 and 6 for many divalent metals) using dilute HNO₃ or NaOH.[1]

  • Adsorption:

    • Add a known mass of the iminodiacetate-functionalized adsorbent to a fixed volume of the pH-adjusted metal solution in a conical flask.

    • Place the flask on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant speed and temperature for a predetermined contact time (e.g., 24 hours to ensure equilibrium).[1]

  • Sample Collection and Analysis:

    • After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final concentration of the heavy metal in the supernatant using a suitable analytical technique (AAS or ICP-MS).

  • Data Analysis:

    • Calculate the amount of metal adsorbed per unit mass of the adsorbent (qₑ, in mg/g or mmol/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial metal concentration (mg/L or mmol/L)

      • Cₑ is the equilibrium metal concentration (mg/L or mmol/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • Analyze the adsorption data using isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and other adsorption parameters.[2]

Batch_Workflow cluster_prep Preparation cluster_adsorption Adsorption cluster_analysis Analysis A Prepare Metal Solutions B Adjust pH A->B C Add Adsorbent B->C D Agitate for Contact Time C->D E Separate Adsorbent D->E F Measure Final Metal Concentration E->F G Calculate Adsorption Capacity F->G

Experimental workflow for batch adsorption studies.
Protocol 2: Column Adsorption Experiment

This protocol is for evaluating the performance of the adsorbent in a continuous flow system, which is more representative of industrial applications.

1. Materials and Reagents:

  • Iminodiacetate-functionalized adsorbent

  • Glass or plastic column with a porous support at the bottom

  • Peristaltic pump

  • Heavy metal solution of known concentration and pH

  • Fraction collector or sample vials

  • Analytical instrument for metal concentration measurement

2. Procedure:

  • Column Packing: Pack a known amount of the adsorbent into the column to a desired bed height. Ensure uniform packing to avoid channeling.

  • Adsorption:

    • Pump the heavy metal solution through the column at a constant flow rate from the top or bottom.

    • Collect the effluent (the solution leaving the column) at regular time intervals using a fraction collector or manually.[1]

  • Sample Analysis: Measure the concentration of the heavy metal in the collected effluent samples.[1]

  • Data Analysis:

    • Plot the ratio of the effluent concentration (C) to the influent concentration (C₀) against time or volume of the treated solution to obtain the breakthrough curve.

    • The breakthrough point is typically defined as the point where the effluent concentration reaches a certain percentage of the influent concentration (e.g., 5% or 10%).

    • The total amount of metal adsorbed in the column can be calculated from the area above the breakthrough curve.[1]

Protocol 3: Adsorbent Regeneration

This protocol describes the process of eluting the adsorbed heavy metals and regenerating the adsorbent for reuse.

1. Materials and Reagents:

  • Metal-saturated adsorbent from batch or column experiments

  • Acidic solution for elution (e.g., 0.2 M HNO₃)[1][2]

  • Deionized water

  • Dilute NaOH solution for reconditioning (optional)[1]

2. Procedure:

  • Washing: After the adsorption cycle, wash the adsorbent with deionized water to remove any non-adsorbed metal solution.

  • Elution:

    • Pass a strong acid solution (e.g., 0.2 M HNO₃) through the column containing the metal-saturated adsorbent or agitate the adsorbent with the acid solution in a batch system.[1][2] The H⁺ ions will compete with the bound metal ions for the iminodiacetate binding sites, causing the release of the metal ions.

    • Collect the eluate, which will contain the concentrated heavy metal solution.

  • Reconditioning:

    • Wash the adsorbent thoroughly with deionized water until the pH of the washings becomes neutral.

    • For optimal performance in subsequent cycles, the iminodiacetic acid groups can be deprotonated by treating the resin with a dilute NaOH solution, followed by washing with deionized water until the washings are neutral.[1]

  • Reuse: The regenerated adsorbent is now ready for another adsorption cycle. The efficiency of regeneration can be assessed by comparing the adsorption capacity over multiple cycles. Many IDA-functionalized resins can be reused for several cycles with minimal loss of adsorption capacity.[2]

Conclusion

Disodium iminodiacetate-functionalized materials are highly effective and versatile adsorbents for the removal of heavy metals from aqueous solutions. The protocols provided herein offer a standardized approach for researchers and scientists to evaluate and optimize the performance of these materials for specific applications. The high adsorption capacities, selectivity, and potential for regeneration make IDA-functionalized adsorbents a promising technology for water remediation and the recovery of valuable metals.

References

The Role of Disodium Iminodiacetate in Radiopharmaceutical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) iminodiacetate (B1231623), and more broadly its parent compound iminodiacetic acid (IDA), serves as a foundational chelating agent in the design and synthesis of radiopharmaceuticals. Its primary role is to form stable coordination complexes with metallic radionuclides, most notably Technetium-99m (99mTc). The resulting radiolabeled compounds are critical diagnostic tools in nuclear medicine, particularly for hepatobiliary imaging. The versatility of the IDA scaffold allows for the development of various derivatives with tailored pharmacokinetic properties, enabling clinicians to assess organ function with high precision.

The fundamental principle behind the utility of IDA derivatives lies in their function as bifunctional chelators.[1] One part of the molecule, the iminodiacetate group, securely binds the metallic radionuclide. The other part, a variable N-substituent, dictates the biological behavior of the complex, such as its uptake, distribution, and excretion pathways.[1][2] This allows for the rational design of radiopharmaceuticals that target specific physiological processes.

The most prominent application of IDA derivatives is in hepatobiliary scintigraphy, commonly known as a HIDA scan.[2][3] After intravenous administration, 99mTc-IDA complexes are transported to the liver, where they are taken up by hepatocytes via a carrier-mediated organic anion pathway, similar to bilirubin (B190676).[2][4][5] Subsequently, these complexes are excreted into the biliary system, providing dynamic images of the liver, gallbladder, and bile ducts. This enables the diagnosis of conditions such as cholecystitis, biliary obstruction, and the evaluation of liver function.[2]

Key Applications of Iminodiacetate Derivatives in Radiopharmaceutical Chemistry

The primary application of disodium iminodiacetate and its derivatives is in the preparation of Technetium-99m labeled radiopharmaceuticals for diagnostic imaging. The favorable nuclear properties of 99mTc, including its 140 keV gamma emission and 6-hour half-life, make it an ideal radionuclide for single-photon emission computed tomography (SPECT).[2]

Commonly Used 99mTc-IDA Derivatives:

  • 99mTc-Lidofenin (HIDA): One of the earliest developed IDA derivatives for hepatobiliary imaging.[2]

  • 99mTc-Disofenin (DISIDA): A diisopropyl-substituted IDA, known for its use in cholescintigraphy.[2][3]

  • 99mTc-Mebrofenin: A trimethyl bromo-substituted IDA that exhibits high hepatic uptake and is particularly effective in patients with elevated bilirubin levels.[2][4]

The biological properties of these agents, including their lipophilicity, protein binding, and rates of hepatic uptake and excretion, are influenced by the nature and position of the substituents on the phenyl ring of the N-substituted IDA molecule.[6]

Quantitative Data Summary

The performance of different 99mTc-IDA derivatives can be compared based on several key pharmacokinetic parameters. The following tables summarize quantitative data from preclinical and clinical studies.

Parameter99mTc-Mebrofenin99mTc-Disofenin99mTc-Lidofenin (HIDA)Reference(s)
Time to Peak Liver Activity ~11 minutesVariableVariable[7]
Blood Clearance (at 10 min) ~17% of injected dose remainingVariableSimilar to 131I-Rose Bengal[7][8]
Urinary Excretion (24h) ~1-2%VariableLow[9]
Gallbladder Visualization Within 15-30 minutesVariableRapid[9]
Biodistribution in Rats (% Injected Dose at 60 min)99mTc-Mebrofenin99mTc-diethyl-IDA (Citenon)Reference(s)
Liver HighHigh[9]
Intestines High (indicating biliary excretion)High[9]
Kidneys LowModerate[9]
Blood LowLow[9]

Experimental Protocols

Detailed methodologies for the preparation and evaluation of 99mTc-IDA radiopharmaceuticals are crucial for ensuring product quality and obtaining reliable diagnostic information.

Protocol 1: Radiolabeling of an IDA Derivative with Technetium-99m

This protocol describes the general procedure for the aseptic preparation of a 99mTc-IDA complex using a commercially available cold kit.

Materials:

  • Lyophilized kit containing the IDA derivative (e.g., mebrofenin), a reducing agent (typically stannous chloride dihydrate), and stabilizers.[7]

  • Sterile, non-pyrogenic Sodium Pertechnetate (B1241340) (99mTcO4-) injection from a 99Mo/99mTc generator.

  • Sterile 0.9% sodium chloride (saline) for injection.

  • Lead-shielded vial and syringe shields.

  • Dose calibrator.

Procedure:

  • Place the lyophilized kit vial in a lead pot.

  • Using a sterile syringe, add a specified volume of sterile 0.9% saline to the vial if required by the manufacturer's instructions. Gently swirl to dissolve the contents.

  • Aseptically add the required activity of Sodium Pertechnetate (99mTcO4-) injection to the vial.

  • Gently swirl the vial to ensure complete mixing of the contents.

  • Allow the reaction to proceed at room temperature for the time specified in the kit's package insert (typically 10-15 minutes).

  • Visually inspect the final preparation for any particulate matter or discoloration.

  • Measure the total radioactivity of the prepared radiopharmaceutical in a dose calibrator.

  • Perform quality control tests to determine the radiochemical purity before patient administration.

Protocol 2: Quality Control - Radiochemical Purity Determination

This protocol outlines a standard method for determining the radiochemical purity (RCP) of 99mTc-IDA complexes using thin-layer chromatography (TLC).[2]

Materials:

  • Prepared 99mTc-IDA complex.

  • Two chromatography strips (e.g., ITLC-SG and TLC-SA).[2]

  • Developing solvents: 100% methanol (B129727) and 20% saline.[2]

  • Developing tanks.

  • A gamma counter or a radiochromatogram scanner.

Procedure:

  • Spotting: Carefully spot a small drop (approximately 1-2 µL) of the 99mTc-IDA complex onto the origin line of each of the two chromatography strips.[2]

  • Development:

    • Place the ITLC-SG strip in a developing tank containing 100% methanol.[2]

    • Place the TLC-SA strip in a separate developing tank containing 20% saline.[2]

    • Allow the solvent front to migrate to the top of the strips.

  • Drying: Remove the strips from the tanks and allow them to air dry completely.[2]

  • Counting:

    • Cut each strip into two halves (origin and solvent front).

    • Measure the radioactivity of each half in a gamma counter.

    • Alternatively, scan the entire strip using a radiochromatogram scanner.

  • Calculation:

    • In Methanol (ITLC-SG): Free pertechnetate (99mTcO4-) moves with the solvent front (Rf = 0.8-1.0), while the 99mTc-IDA complex and reduced/hydrolyzed technetium (99mTc-RH) remain at the origin (Rf = 0-0.1).

    • In Saline (TLC-SA): Both free pertechnetate and the 99mTc-IDA complex move with the solvent front, while 99mTc-RH remains at the origin.

    • Calculate the percentage of each species:

      • % 99mTc-RH = (Counts at origin of saline strip / Total counts on saline strip) x 100

      • % Free 99mTcO4- = (Counts at solvent front of methanol strip / Total counts on methanol strip) x 100

      • % 99mTc-IDA = 100% - (% 99mTc-RH + % Free 99mTcO4-)

    • The radiochemical purity should meet the manufacturer's specifications (typically >95%).

Protocol 3: Animal Biodistribution Studies

This protocol provides a general method for evaluating the in vivo distribution of a novel 99mTc-IDA complex in rodents.

Materials:

  • Healthy rodents (e.g., mice or rats).[2]

  • Prepared and quality-controlled 99mTc-IDA complex.

  • Sterile saline for injection.

  • Anesthetic agent.

  • Dissection tools.

  • Gamma counter.

  • Balance for weighing organs.

Procedure:

  • Dose Preparation: Dilute the 99mTc-IDA complex with sterile saline to a suitable concentration for injection (e.g., 0.1-0.2 mL per animal).[2]

  • Animal Injection: Anesthetize the animal and inject a known volume and activity of the 99mTc-IDA complex intravenously (e.g., via the tail vein).[2]

  • Biodistribution Time Points: At predetermined time points post-injection (e.g., 10, 30, 60, and 120 minutes), euthanize a group of animals.

  • Organ Dissection and Weighing: Dissect major organs and tissues of interest (e.g., liver, kidneys, spleen, heart, lungs, stomach, intestines, blood, and muscle). Weigh each organ.

  • Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter. Also, count a standard of the injected dose.

  • Data Analysis: Calculate the percentage of the injected dose per organ (%ID/organ) and the percentage of the injected dose per gram of tissue (%ID/g).

Diagrams

G cluster_0 Preparation of 99mTc-IDA Complex cluster_1 Quality Control cluster_2 Administration and Imaging A Lyophilized IDA Kit (IDA derivative + SnCl2) C Aseptic Reconstitution and Radiolabeling A->C B 99mTcO4- Eluate (from 99Mo/99mTc Generator) B->C D Incubation (Room Temperature) C->D E Final 99mTc-IDA Complex D->E F Radiochemical Purity (RCP) Analysis (TLC) E->F G Visual Inspection E->G H Dose Calibration E->H I Patient Administration (Intravenous Injection) H->I J Dynamic Imaging (SPECT/Gamma Camera) I->J

Caption: Workflow for the preparation and use of 99mTc-IDA radiopharmaceuticals.

G cluster_0 Bloodstream cluster_1 Hepatocyte cluster_2 Biliary System A 99mTc-IDA Complex (Bound to Plasma Proteins) B Uptake via Organic Anion Transporting Polypeptides (OATPs) A->B Dissociation from Protein C Intracellular Transport B->C D Excretion into Bile Canaliculi C->D E Bile Ducts D->E F Gallbladder E->F G Small Intestine E->G

Caption: Simplified pathway of 99mTc-IDA uptake and excretion by the liver.

References

Application Notes and Protocols for the Synthesis of Herbicides from Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the herbicide glyphosate (B1671968), utilizing disodium (B8443419) iminodiacetate (B1231623) (DSIDA) as a key raw material. The information compiled is based on publicly available scientific literature and patents, intended for research and development purposes.

Introduction

Disodium iminodiacetate (DSIDA) is a crucial intermediate in the industrial production of glyphosate, a broad-spectrum systemic herbicide.[1] Two primary synthesis routes are commercially significant for the production of DSIDA, which is then further processed to yield glyphosate. These routes are the Diethanolamine (B148213) (DEA) process and the Iminodiacetonitrile (B147120) (IDAN) process. This document outlines the chemical pathways, experimental procedures, and analytical considerations for these synthetic routes.

Chemical Synthesis Pathways

The overall synthesis of glyphosate from DSIDA involves two main stages:

  • Phosphonomethylation of this compound (DSIDA): DSIDA is reacted with formaldehyde (B43269) and a phosphorus source, typically phosphorus trichloride (B1173362) (PCl₃) or phosphorous acid (H₃PO₃), to form N-(phosphonomethyl)iminodiacetic acid (PMIDA).[2][3]

  • Oxidation of N-(phosphonomethyl)iminodiacetic acid (PMIDA): PMIDA is then oxidized to yield glyphosate.[2]

The preceding synthesis of DSIDA itself can be achieved through two major industrial methods:

  • The Diethanolamine (DEA) Process: This method involves the catalytic dehydrogenation of diethanolamine in the presence of a copper-based catalyst.[2] It is considered a "greener" process as it avoids the use of highly toxic cyanide.[2][4]

  • The Iminodiacetonitrile (IDAN) Process: This route, an evolution of the Strecker synthesis, involves the reaction of formaldehyde, hydrogen cyanide (HCN), and ammonia (B1221849) to produce iminodiacetonitrile (IDAN), which is subsequently hydrolyzed to DSIDA.[2][5]

Signaling Pathway Diagrams

Glyphosate_Synthesis_Pathways cluster_DEA Diethanolamine (DEA) Process cluster_IDAN Iminodiacetonitrile (IDAN) Process cluster_Glyphosate Glyphosate Synthesis DEA Diethanolamine DSIDA_DEA This compound (DSIDA) DEA->DSIDA_DEA  Copper Catalyst, NaOH, H₂O   DSIDA_shared This compound (DSIDA) HCN Hydrogen Cyanide IDAN Iminodiacetonitrile (IDAN) HCN->IDAN HCHO_IDAN Formaldehyde HCHO_IDAN->IDAN NH3 Ammonia NH3->IDAN DSIDA_IDAN This compound (DSIDA) IDAN->DSIDA_IDAN  NaOH, H₂O (Hydrolysis)   PMIDA N-(phosphonomethyl)iminodiacetic acid (PMIDA) DSIDA_shared->PMIDA Glyphosate Glyphosate PMIDA->Glyphosate  Oxidation (e.g., O₂, Catalyst)   HCHO_Gly Formaldehyde HCHO_Gly->PMIDA PCl3 Phosphorus Trichloride PCl3->PMIDA

Caption: Overall synthetic pathways to Glyphosate via DEA and IDAN routes.

Experimental Protocols

The following are representative experimental protocols derived from patent literature. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.

Protocol 1: Synthesis of this compound (DSIDA) via the DEA Process

This protocol is based on the copper-catalyzed dehydrogenation of diethanolamine.

Materials:

  • Diethanolamine (DEA)

  • Sodium Hydroxide (B78521) (NaOH)

  • Copper-based catalyst (e.g., Raney copper or a supported copper catalyst)[6]

  • Deionized water

Equipment:

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

  • Prepare a solution of diethanolamine and sodium hydroxide in deionized water.

  • Charge the reactor with the DEA solution and the copper-based catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature (typically 140-200°C) while stirring.[7]

  • The reaction is endothermic and will generate hydrogen gas.[2]

  • Maintain the reaction conditions for a specified duration (typically 1-10 hours) until the conversion of DEA is complete.[7]

  • Cool the reactor to room temperature and carefully vent any residual pressure.

  • Filter the reaction mixture to recover the catalyst.

  • The resulting solution of this compound can be used directly in the next step or concentrated and purified.

Quantitative Data for DEA Process:

ParameterValueReference
Reaction Temperature140 - 200 °C[7]
Catalyst Loading0.1 - 10% by weight[7]
Reaction Time1 - 10 hours[7]
IDA Yieldup to 96.7%[8]
Protocol 2: Synthesis of this compound (DSIDA) via the IDAN Process

This process involves the formation of iminodiacetonitrile (IDAN) followed by hydrolysis.

Part A: Synthesis of Iminodiacetonitrile (IDAN)

This is a variation of the Strecker synthesis.

Materials:

  • Hexamethylenetetramine

  • Formalin (37% formaldehyde solution)

  • Hydrogen Cyanide (HCN)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a stirrer, thermometer, and pH probe.

Procedure:

  • In the reactor, combine hexamethylenetetramine, hydrochloric acid, formalin, and water.

  • Carefully add hydrogen cyanide to the mixture. The initial pH should be around 5.5.[9]

  • Heat the mixture to approximately 75°C for about 2 hours.[9]

  • Adjust the pH to 7 with a sodium hydroxide solution.[9]

  • Continue heating at 75°C for an additional 2 hours.[9]

  • The reaction progress can be monitored by HPLC.

Part B: Hydrolysis of IDAN to DSIDA

Materials:

  • Iminodiacetonitrile (IDAN) from Part A

  • Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)[10]

  • Deionized water

Procedure:

  • Suspend the IDAN in water.

  • Add a molar excess of a base such as sodium hydroxide or calcium hydroxide.

  • Allow the hydrolysis reaction to proceed at a controlled temperature (e.g., 25°C for 5 hours with Ca(OH)₂).[10]

  • Upon completion, the resulting solution contains the disodium salt of iminodiacetic acid.

Quantitative Data for IDAN Synthesis:

ParameterValueReference
Reaction Temperature75 °C[9]
Reaction Time~4 hours[9]
pH5.5 initially, then adjusted to 7[9]
IDAN Yield~96%[9]
Protocol 3: Synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA) from DSIDA

Materials:

  • Aqueous solution of this compound (DSIDA)

  • Phosphorus Trichloride (PCl₃)

  • Formaldehyde solution

Equipment:

  • Reactor equipped with a stirrer, reflux condenser, and addition funnels.

Procedure:

  • Charge the reactor with the aqueous solution of DSIDA.

  • Under reflux, add phosphorus trichloride over a period of about one hour.[11]

  • After the addition of PCl₃ is complete, add the formaldehyde solution to the reaction mixture.

  • The reaction is typically carried out at elevated temperatures.

  • Upon completion, the PMIDA product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration.

Quantitative Data for PMIDA Synthesis from DSIDA:

ReactantMolesReference
Iminodiacetic Acid (as DSIDA)2.54[11]
Sodium Hydroxide5.08[11]
Phosphorus Trichloride2.54[11]
Water554 g[11]
Protocol 4: Synthesis of Glyphosate by Oxidation of PMIDA

This protocol describes the catalytic oxidation of PMIDA using air or oxygen.

Materials:

  • N-(phosphonomethyl)iminodiacetic acid (PMIDA)

  • Activated carbon catalyst

  • Deionized water

  • Oxygen or air source

Equipment:

  • High-pressure reactor with a stirrer, gas inlet, and temperature control.

Procedure:

  • Charge the reactor with PMIDA, activated carbon, and deionized water.

  • Seal the reactor and begin stirring.

  • Introduce air or an oxygen-rich gas into the reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90°C).

  • Maintain the reaction under pressure (e.g., 0.6-0.8 MPa) for a specified duration (e.g., 4-5 hours).[12]

  • Monitor the reaction for the disappearance of PMIDA.

  • After the reaction is complete, cool the reactor and filter to remove the catalyst.

  • The glyphosate product can be isolated from the filtrate by crystallization.

Quantitative Data for PMIDA Oxidation:

ParameterValueReference
PMIDA10 g[8]
Activated Carbon2.5 g[8]
Water50 mL[8]
Temperature40 - 90 °C[8]
Reaction Time12 - 15 hours[8]
Glyphosate Selectivity88.4 - 90.68 %[8]
Glyphosate Purity99 - 99.5 %[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_DSIDA_Prep DSIDA Preparation cluster_Glyphosate_Synth Glyphosate Synthesis & Purification start_DSIDA Select DSIDA Synthesis Route (DEA or IDAN) DEA_process DEA Process: Catalytic Dehydrogenation start_DSIDA->DEA_process  DEA Route   IDAN_process IDAN Process: Strecker Synthesis & Hydrolysis start_DSIDA->IDAN_process  IDAN Route   filtration_catalyst Catalyst Filtration DEA_process->filtration_catalyst hydrolysis IDAN Hydrolysis IDAN_process->hydrolysis DSIDA_solution Aqueous DSIDA Solution filtration_catalyst->DSIDA_solution hydrolysis->DSIDA_solution PMIDA_synthesis PMIDA Synthesis: Add HCHO & PCl₃ DSIDA_solution->PMIDA_synthesis PMIDA_oxidation PMIDA Oxidation: Add Catalyst & O₂ PMIDA_synthesis->PMIDA_oxidation filtration_glyphosate Catalyst Filtration PMIDA_oxidation->filtration_glyphosate crystallization Crystallization filtration_glyphosate->crystallization final_product Glyphosate Product crystallization->final_product analysis Purity Analysis (HPLC/LC-MS) final_product->analysis

References

Application Notes and Protocols for Selective Metal Ion Extraction Using Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium iminodiacetate (B1231623) (DSIDA), and its corresponding functional group, iminodiacetic acid (IDA), are powerful chelating agents utilized for the selective extraction of metal ions from various aqueous solutions.[1][2] The IDA functional group, typically immobilized on a polymer resin matrix (e.g., styrene-divinylbenzene), acts as a tridentate ligand, forming stable coordinate complexes with di- and trivalent metal ions through one nitrogen atom and two carboxylate groups.[1] This chelation mechanism provides high selectivity for heavy metals over alkali and alkaline earth metals, making IDA-functionalized resins invaluable for applications ranging from industrial wastewater treatment to the purification of pharmaceutical intermediates and the enrichment of specific metal ions in research settings.[1][3]

The efficiency of metal ion extraction using IDA resins is dependent on several key parameters, including pH, contact time, temperature, and the initial concentration of the metal ions.[1][2] Understanding and optimizing these parameters is crucial for achieving desired selectivity and extraction capacity. These application notes provide detailed protocols for the use of IDA-functionalized resins in both batch and column-based extraction systems, as well as protocols for the regeneration and reuse of the resin.

Key Applications

  • Heavy Metal Removal from Wastewater: IDA resins are highly effective in removing toxic heavy metals such as copper, nickel, lead, cadmium, and chromium from industrial effluents.[4][5]

  • Brine Purification: In the chlor-alkali industry, IDA resins are used to selectively remove calcium and magnesium ions from brine solutions.[6]

  • Pharmaceutical and Drug Development: Used for the removal of residual metal catalysts from drug synthesis processes and in the formulation of radiopharmaceuticals.

  • Hydrometallurgy: Selective recovery of valuable metals from leaching solutions.[3]

  • Analytical Chemistry: Preconcentration of trace metal ions prior to analysis.

Data Presentation: Performance of Iminodiacetate Resins

The following tables summarize the quantitative data on the performance of iminodiacetate-functionalized resins for the extraction of various metal ions.

Table 1: Maximum Adsorption Capacity of Iminodiacetate Resins for Various Heavy Metal Ions

Metal IonAdsorption Capacity (mmol/g)Reference
Copper (Cu²⁺)4.48[1]
Copper (Cu²⁺)2.36[1]
Copper (Cu²⁺)1.79[2]
Nickel (Ni²⁺)1.72[2]
Lead (Pb²⁺)2.99[1]
Lead (Pb²⁺)1.70[1]
Cobalt (Co²⁺)1.26[2]
Cadmium (Cd²⁺)3.28[1]
Cadmium (Cd²⁺)2.26[1]
Cadmium (Cd²⁺)1.77[1]
Mercury (Hg²⁺)0.96[2]

Table 2: Removal Efficiency of Iminodiacetate Resins for Selected Metal Ions

Metal IonRemoval Efficiency (%)Experimental ConditionsReference
Chromium (Cr⁶⁺)99.7200 mg resin, 3.5 h contact time[5]
Nickel (Ni²⁺)65200 mg resin, 3.5 h contact time[5]
Lead (Pb²⁺)59200 mg resin, 3.5 h contact time[5]
Cadmium (Cd²⁺)28200 mg resin, 3.5 h contact time[5]

Experimental Protocols

Protocol 1: Batch Adsorption for Metal Ion Extraction

This protocol describes the procedure for evaluating the adsorption performance of an iminodiacetate-functionalized resin in a batch system.

Materials:

  • Iminodiacetate-functionalized resin

  • Stock solutions of metal salts (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, NiCl₂·6H₂O)

  • Deionized water

  • Dilute nitric acid (HNO₃) and sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Erlenmeyer flasks

  • Orbital shaker

  • pH meter

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

Procedure:

  • Resin Preparation:

    • If the resin is not in the desired ionic form, it may require pre-conditioning. To ensure the iminodiacetic acid groups are deprotonated for optimal binding, the resin can be treated with a NaOH solution (e.g., 0.1 M) and then washed with deionized water until the washings are neutral.[1]

  • Adsorption Experiment:

    • Prepare a series of metal ion solutions of known concentrations from the stock solutions.

    • Adjust the pH of the solutions to the desired value using dilute HNO₃ or NaOH. The optimal pH for the adsorption of many divalent metals is typically between 4 and 6.[1]

    • Accurately weigh a specific amount of the pre-conditioned resin and add it to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.[1]

  • Sample Analysis:

    • After shaking, separate the resin from the solution by filtration.

    • Measure the final pH of the filtrate.

    • Analyze the initial and final concentrations of the metal ions in the filtrate using AAS or ICP-MS.

  • Data Analysis:

    • Calculate the amount of metal adsorbed per unit mass of the resin at equilibrium (qₑ, in mg/g or mmol/g) using the following equation:[1] qₑ = (C₀ - Cₑ) * V / m Where:

      • C₀ is the initial metal ion concentration (mg/L or mmol/L).

      • Cₑ is the equilibrium metal ion concentration (mg/L or mmol/L).

      • V is the volume of the solution (L).

      • m is the mass of the resin (g).

Protocol 2: Column-Based Solid Phase Extraction (SPE)

This protocol describes the use of a fixed-bed column for the continuous removal of metal ions.

Materials:

  • Iminodiacetate-functionalized resin

  • Chromatography column

  • Peristaltic pump

  • Metal ion solution of known concentration and pH

  • Fraction collector (optional)

  • Analytical instrument for metal ion concentration measurement (e.g., AAS or ICP-MS)

Procedure:

  • Column Packing:

    • Create a slurry of the IDA resin in deionized water.

    • Carefully pack the slurry into the chromatography column to the desired bed height, avoiding the entrapment of air bubbles.

    • Wash the packed resin with deionized water to ensure uniform packing.[1]

  • Column Operation:

    • Pump the metal ion solution through the column at a constant flow rate.

    • Collect effluent samples at regular time intervals using a fraction collector or manually.

  • Sample Analysis:

    • Analyze the concentration of the metal ion in the collected effluent samples.

  • Data Analysis:

    • Plot the ratio of effluent concentration to influent concentration (C/C₀) versus the volume of effluent collected or time to obtain the breakthrough curve.[1]

    • The total amount of metal adsorbed in the column can be calculated from the area above the breakthrough curve.

Protocol 3: Resin Regeneration

This protocol details the procedure for regenerating the metal-saturated iminodiacetate resin for reuse.

Materials:

  • Metal-saturated IDA resin

  • Strong acid solution (e.g., 0.2 M HNO₃ or HCl)[2]

  • Deionized water

  • Dilute NaOH solution (for reconditioning)

Procedure:

  • Elution of Adsorbed Metals:

    • After the adsorption cycle (either batch or column), wash the resin with deionized water to remove any non-adsorbed solution.

    • Pass the strong acid solution through the resin. The H⁺ ions will compete with the bound metal ions for the iminodiacetate binding sites, causing the elution of the metals.[1]

    • Collect the eluate, which will contain a concentrated solution of the extracted metal ions.

  • Reconditioning:

    • Wash the resin thoroughly with deionized water to remove the excess acid.

    • To return the resin to its active, deprotonated state, wash it with a dilute NaOH solution (e.g., 0.1 M).

    • Finally, rinse the resin with deionized water until the pH of the effluent is neutral. The regenerated resin is now ready for another extraction cycle.

Visualizations

Caption: Chelation mechanism of a metal ion by an iminodiacetate (IDA) functional group.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Regeneration cluster_analysis Analysis start Start resin_prep Resin Pre-conditioning (pH Adjustment) start->resin_prep column_packing Column Packing resin_prep->column_packing sample_loading Sample Loading (Metal Ion Solution) column_packing->sample_loading binding Selective Binding of Metal Ions to IDA Resin sample_loading->binding elution_unbound Elution of Unbound Components binding->elution_unbound elution_bound Elution of Bound Metal Ions (Acid Wash) binding->elution_bound effluent_analysis Analysis of Effluent (e.g., AAS, ICP-MS) elution_unbound->effluent_analysis regeneration Resin Regeneration (Base Wash & Rinse) elution_bound->regeneration eluate_analysis Analysis of Eluate (Concentrated Metal Ions) elution_bound->eluate_analysis end End regeneration->end

Caption: Workflow for selective metal ion extraction using solid phase extraction (SPE) with IDA resin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disodium Iminodiacetate (DSIDA) for Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during metal chelation experiments using Disodium (B8443419) Iminodiacetate (B1231623) (DSIDA).

Troubleshooting Guide

This guide addresses common problems encountered during metal chelation experiments with DSIDA.

1. Issue: Low Chelation Efficiency or Incomplete Metal Removal

  • Question: My experiment is showing low chelation efficiency with DSIDA. What are the potential causes and how can I improve it?

  • Answer: Low chelation efficiency can stem from several factors. The most critical is the solution's pH.[1][2] The chelating capability of the iminodiacetate (IDA) anion is highly dependent on the deprotonation of its carboxylic acid groups and the secondary amine.[1]

    • pH Optimization: The effectiveness of chelation is significantly influenced by pH, which controls the equilibrium of the iminodiacetate species.[1] At lower pH values, the carboxylate groups can become protonated, reducing their ability to bind to metal ions.[2] The optimal pH for chelation with DSIDA can vary depending on the specific metal ion being targeted. It is crucial to operate within a pH range where the iminodiacetate is in its active, deprotonated form. For many divalent metals, a pH range of 4.0 to 6.5 is a good starting point, though for some metal ions, this may need to be adjusted.[2]

    • DSIDA Concentration: The concentration of DSIDA should be in stoichiometric excess relative to the metal ion concentration to ensure complete chelation. The optimal ratio will depend on the specific metal and experimental conditions.

    • Reaction Time: Chelation is not always instantaneous. Ensure sufficient reaction time for the complex to form. The required time can be influenced by temperature and the concentration of reactants.

    • Temperature: Increased temperatures generally result in lower stability constants for metal chelates, although this effect is often minor.[3]

    • Ionic Strength: High concentrations of other ions in the solution can slightly lower the stability constant of the metal chelate, but this effect is typically negligible.[3]

2. Issue: Precipitate Formation During the Experiment

  • Question: I am observing precipitate formation after adding DSIDA to my metal ion solution. What is causing this and how can I prevent it?

  • Answer: Precipitate formation can occur for a few reasons:

    • Metal Hydroxide Precipitation: At a high pH, metal ions may precipitate as metal hydroxides, competing with the chelation reaction.[2] Carefully control the pH to a level that is optimal for chelation but below the precipitation threshold for the specific metal hydroxide.

    • Insolubility of the Chelating Agent: The solubility of different forms of iminodiacetic acid and its salts varies with pH.[3] If the pH of your solution is too low (around 2.5 or below), the protonated form of iminodiacetic acid may precipitate.[3] Ensure the pH is maintained in a range where the disodium salt is soluble.

    • Formation of an Insoluble Metal-Chelate Complex: While less common for simple DSIDA complexes, some metal-chelate complexes can have limited solubility under certain conditions.

3. Issue: Interference from Other Ions in the Sample

  • Question: My sample contains multiple metal ions. How can I selectively chelate the target metal with DSIDA?

  • Answer: Selective chelation is achieved by exploiting the differences in the stability constants of the metal-DSIDA complexes and by carefully controlling the pH.

    • Stability Constants: DSIDA will preferentially bind to metal ions with which it forms a more stable complex (higher stability constant, log K).[2][3] If the stability constants of the target metal and interfering metals are significantly different, DSIDA will primarily chelate the metal with the higher log K value.[3]

    • pH Control: The selectivity of chelation can be manipulated by adjusting the pH of the solution.[2] For example, in a solution containing multiple metal ions, adjusting the pH to a level where only the target metal forms a stable complex with DSIDA can achieve selectivity.

Frequently Asked Questions (FAQs)

1. What is the starting concentration of DSIDA I should use?

A good starting point is to use a molar ratio of DSIDA to the metal ion that is slightly in excess, for example, 1.1:1 or 1.2:1. The optimal concentration will depend on the specific metal ion, its concentration, and the presence of competing ions. It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.

2. How does pH affect DSIDA chelation?

The pH of the solution is a critical factor. The iminodiacetate molecule has a secondary amine and two carboxylic acid groups, and their protonation state is pH-dependent.[1] Chelation is most effective when the carboxylate groups are deprotonated, allowing them to bind to the metal ion. At low pH, these groups become protonated, reducing the chelating ability of the molecule.[2]

3. What is the difference between Disodium Iminodiacetate (DSIDA) and Iminodiacetic Acid (IDA)?

This compound (DSIDA) is the disodium salt of iminodiacetic acid (IDA). In solution, DSIDA dissociates to provide the iminodiacetate anion, which is the active chelating species.[1] Using DSIDA is often more convenient as it is more soluble in water at neutral pH compared to the acidic form, IDA.

4. Can DSIDA be used for heavy metal removal?

Yes, iminodiacetate-based chelating agents are used for the removal of heavy metal ions from aqueous solutions.[4][5] The effectiveness will depend on the specific heavy metal and the experimental conditions.

Data Presentation

Table 1: Stability Constants (log K) of Metal-Iminodiacetate Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex.[1][2]

Metal Ionlog K₁
Ca²⁺2.59
Mg²⁺2.86
Mn²⁺7.0
Fe²⁺7.0
Co²⁺7.3
Ni²⁺8.2
Cu²⁺10.6
Zn²⁺7.03
Cd²⁺5.4
Pb²⁺7.45
Fe³⁺11.5

Note: Stability constants are determined under specific conditions of temperature and ionic strength and can vary.[1][2]

Experimental Protocols

Protocol: Potentiometric Titration to Determine Optimal DSIDA Concentration

This protocol outlines a method to determine the stability constant and optimal stoichiometry for the chelation of a specific metal ion by DSIDA.

Materials:

  • Standard solution of the metal salt (e.g., metal nitrate (B79036) or chloride) of known concentration.

  • Standard solution of this compound (DSIDA) of known concentration.

  • Standard solution of a strong, carbonate-free base (e.g., NaOH).[2]

  • Standard solution of a strong acid (e.g., HCl).

  • An electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl).

  • Calibrated pH meter and electrode.

  • Thermostated titration vessel.[2]

  • Magnetic stirrer.

Procedure:

  • System Calibration: Calibrate the pH electrode system using standard buffer solutions.

  • Ligand Protonation Constants Determination:

    • Pipette a known volume of the standard DSIDA solution and the electrolyte solution into the titration vessel.

    • Add a known volume of standard strong acid to protonate the DSIDA.

    • Titrate the solution with the standard strong base, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of base added to determine the pKa values of DSIDA.

  • Metal-Chelate Stability Constant Determination:

    • Pipette known volumes of the metal salt solution, DSIDA solution, and electrolyte solution into the titration vessel.

    • Titrate the solution with the standard strong base, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of base added. The shape of this titration curve will be different from the ligand-only titration due to the release of protons upon chelation.

  • Data Analysis:

    • Use appropriate software to analyze the titration curves and calculate the stability constant (log K) for the metal-DSIDA complex. The stoichiometry of the complex can also be determined from the titration data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_metal Prepare Metal Ion Solution titrate_complex Titrate Metal + DSIDA with Base prep_metal->titrate_complex prep_dsida Prepare DSIDA Solution titrate_ligand Titrate DSIDA with Base to Determine pKa prep_dsida->titrate_ligand prep_dsida->titrate_complex prep_base Prepare Standard Base (e.g., NaOH) prep_base->titrate_ligand prep_base->titrate_complex plot_curves Plot Titration Curves titrate_ligand->plot_curves titrate_complex->plot_curves calc_logk Calculate Stability Constant (log K) plot_curves->calc_logk det_ratio Determine Optimal DSIDA:Metal Ratio calc_logk->det_ratio

Caption: Workflow for determining the optimal DSIDA concentration.

Troubleshooting_Tree start Low Chelation Efficiency? check_ph Is pH in Optimal Range? start->check_ph Yes precipitate Precipitate Formation? start->precipitate No adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph No check_ratio Is DSIDA:Metal Ratio Sufficient? check_ph->check_ratio Yes success Chelation Optimized adjust_ph->success increase_ratio Increase DSIDA Concentration check_ratio->increase_ratio No check_time Is Reaction Time Adequate? check_ratio->check_time Yes increase_ratio->success increase_time Increase Reaction Time check_time->increase_time No check_time->success Yes increase_time->success check_precipitate_ph Is pH too High (Metal Hydroxide)? precipitate->check_precipitate_ph Yes further_investigation Further Investigation Needed precipitate->further_investigation No lower_ph Lower pH to Avoid Precipitation check_precipitate_ph->lower_ph Yes check_precipitate_sol Is Chelator Insoluble (Low pH)? check_precipitate_ph->check_precipitate_sol No lower_ph->success raise_ph Increase pH to Improve Solubility check_precipitate_sol->raise_ph Yes check_precipitate_sol->further_investigation No raise_ph->success

Caption: Troubleshooting decision tree for DSIDA metal chelation.

References

Technical Support Center: Degradation of Disodium Iminodiacetate (DSIDA) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Disodium (B8443419) Iminodiacetate (DSIDA) in aqueous solutions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Disodium Iminodiacetate (DSIDA) and why is its degradation in aqueous solutions a concern?

This compound (DSIDA), the disodium salt of iminodiacetic acid (IDA), is a chelating agent used in various industrial and pharmaceutical applications. Its degradation in aqueous solutions is a key area of research for environmental remediation, as well as for understanding its stability in product formulations. Incomplete degradation can lead to the formation of persistent byproducts, and understanding its degradation pathways is crucial for developing effective treatment processes and ensuring the stability of DSIDA-containing products.

Q2: What are the primary methods for degrading DSIDA in an aqueous environment?

The primary methods for inducing the degradation of DSIDA in aqueous solutions are advanced oxidation processes (AOPs), which include:

  • Photolysis: Degradation using light energy, often in the presence of a photosensitizer.

  • Ozonation: The use of ozone (O₃) as a powerful oxidizing agent.

  • Other Advanced Oxidation Processes (AOPs): These include methods like UV/H₂O₂, Fenton, and photo-Fenton processes, which generate highly reactive hydroxyl radicals (•OH) to break down organic molecules.

Q3: What are the expected degradation products of DSIDA?

Based on studies of similar aminocarboxylate chelating agents like EDTA, the degradation of DSIDA is expected to proceed through the cleavage of the carboxymethyl groups. The anticipated degradation products include:

  • Glycine

  • Glyoxylic acid

  • Oxalic acid

  • Formic acid

  • Ammonia

  • Nitrate ions

  • Carbon dioxide and water upon complete mineralization.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental study of DSIDA degradation.

Photolysis Experiments
Issue Possible Cause(s) Troubleshooting Steps
No or slow degradation of DSIDA observed. 1. Inappropriate wavelength of the light source. 2. Low light intensity. 3. Presence of UV-screening substances in the water matrix. 4. Incorrect pH of the solution.1. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of DSIDA (if any) or the photosensitizer. 2. Increase the light intensity or the exposure time. 3. Purify the water sample to remove interfering substances or account for their presence in the experimental design. 4. Optimize the pH of the solution, as it can significantly affect photodegradation rates.
Inconsistent degradation rates between replicate experiments. 1. Fluctuations in lamp intensity. 2. Temperature variations in the reactor. 3. Inconsistent sample positioning.1. Allow the lamp to stabilize before starting the experiment and monitor its output if possible. 2. Use a temperature-controlled reactor. 3. Ensure consistent geometry of the experimental setup for all samples.
Formation of unexpected byproducts. 1. Presence of impurities in the DSIDA sample or the water. 2. Secondary photochemical reactions.1. Use high-purity DSIDA and water. 2. Analyze samples at different time points to understand the reaction progression and identify intermediate products.
Ozonation Experiments
Issue Possible Cause(s) Troubleshooting Steps
Low DSIDA degradation efficiency. 1. Insufficient ozone dosage. 2. Low ozone mass transfer rate. 3. Presence of ozone-scavenging compounds in the water matrix. 4. Unfavorable pH.1. Increase the ozone concentration or the gas flow rate. 2. Improve mixing in the reactor or use a finer bubble diffuser. 3. Pre-treat the sample to remove scavengers like carbonate and bicarbonate ions. 4. Adjust the pH; ozonation can be pH-dependent.
Inconsistent results. 1. Fluctuations in ozone generator output. 2. Leaks in the experimental setup. 3. Inconsistent water matrix composition.1. Calibrate and monitor the ozone generator's output. 2. Check all connections for gas leaks. 3. Use a consistent source of water or a synthetic water matrix.
Rapid ozone depletion with little DSIDA degradation. High concentration of easily oxidizable substances in the water.Characterize the water matrix for other organic and inorganic compounds that may compete for ozone. Consider a pre-treatment step.
HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting). 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. 4. Presence of interfering compounds.1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the mobile phase whenever possible. 3. Dilute the sample. 4. Optimize the sample preparation to remove interferences.
Shifting retention times. 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Pump malfunction.1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column and replace the analytical column when necessary. 4. Check the pump for leaks and ensure a steady flow rate.
No peaks or very small peaks. 1. Detector issue (e.g., lamp off). 2. Injection problem. 3. Complete degradation of the analyte. 4. Incorrect wavelength setting.1. Check the detector status and lamp life. 2. Ensure the injector is working correctly and the sample loop is filled. 3. Verify with a standard solution. 4. Set the detector to the appropriate wavelength for DSIDA and its expected degradation products.

Proposed Degradation Pathways

The degradation of this compound is proposed to occur through several key steps, primarily involving the oxidation and cleavage of the carboxymethyl groups attached to the nitrogen atom.

Ozonation Degradation Pathway

During ozonation, ozone can react directly with the DSIDA molecule or indirectly through the formation of hydroxyl radicals. The proposed pathway involves successive oxidation of the carboxymethyl groups.

Ozonation_Pathway DSIDA This compound (DSIDA) Intermediate1 Glycine DSIDA->Intermediate1 O₃ / •OH EndProduct1 Ammonia DSIDA->EndProduct1 Oxidative Cleavage Intermediate2 Glyoxylic Acid Intermediate1->Intermediate2 O₃ / •OH Intermediate3 Oxalic Acid Intermediate2->Intermediate3 O₃ / •OH EndProduct2 CO2 + H2O Intermediate3->EndProduct2 O₃ / •OH AOP_Pathway DSIDA This compound (DSIDA) Intermediate1 Iminodiacetate Radical DSIDA->Intermediate1 H-abstraction Radical •OH (Hydroxyl Radical) Radical->Intermediate1 Intermediate2 Glycine Intermediate1->Intermediate2 Decarboxylation Intermediate3 Glyoxylic Acid Intermediate2->Intermediate3 Oxidation EndProduct Mineralization Products (CO₂, H₂O, NH₄⁺) Intermediate3->EndProduct Further Oxidation

Technical Support Center: IDA-Based IMAC Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low binding efficiency in Iminodiacetic Acid (IDA)-based Immobilized Metal Affinity Chromatography (IMAC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no binding of my His-tagged protein to the IDA-IMAC resin?

Low or no binding in IDA-IMAC can stem from several factors, ranging from issues with the protein itself to problems with the experimental setup. One of the most frequent causes is an inaccessible His-tag, which may be buried within the protein's three-dimensional structure.[1][2] Another common issue is a non-optimal composition of the binding buffer, particularly incorrect pH or imidazole (B134444) concentration.[1] Additionally, the presence of certain chemicals in your sample, such as chelating agents (e.g., EDTA) or reducing agents (e.g., DTT), can strip the metal ions from the resin or reduce them, respectively, leading to a significant drop in binding capacity.[3][4][5]

Q2: How does the imidazole concentration in the binding buffer affect protein binding?

Imidazole is used to prevent the binding of contaminating host cell proteins that have surface-exposed histidines.[6] However, if the imidazole concentration is too high, it will compete with the His-tag for binding to the immobilized metal ions, leading to reduced yield of the target protein.[1] The optimal imidazole concentration is protein-dependent; therefore, it often requires empirical optimization.[1] For many proteins, a concentration of 20 to 40 mM imidazole in the binding buffer is a good starting point.

Q3: Can the pH of my buffers impact binding efficiency?

Yes, the pH of your buffers is critical for efficient binding.[3] The interaction between the histidine residues of the His-tag and the immobilized metal ions is dependent on the protonation state of the histidine side chains.[1] At a low pH, these side chains become protonated, which impairs their ability to coordinate with the metal ions.[1] It is crucial to ensure the pH of your binding buffer is at the expected value, typically between 7.4 and 8.0.[7][8] Keep in mind that adding imidazole can lower the pH of a buffer, so it's recommended to adjust the pH after all components have been added.[1]

Q4: What should I do if I suspect my protein's His-tag is not accessible?

If you suspect the His-tag is buried within the protein's structure, you can perform a pilot experiment under denaturing conditions.[1] By adding a denaturant like 6M guanidine-HCl or 8M urea (B33335) to your lysis and binding buffers, you can unfold the protein and expose the His-tag.[1][9] If the protein binds under these conditions, it confirms that the tag was inaccessible.[1] You can then choose to proceed with purification under denaturing conditions and subsequently refold the protein, or you could re-engineer the protein by adding a flexible linker between the protein and the tag or by moving the tag to the other terminus.[1]

Q5: How do chelating and reducing agents interfere with IDA-IMAC?

Chelating agents like EDTA, commonly found in protease inhibitor cocktails, will strip the metal ions (e.g., Ni²⁺, Co²⁺) from the IDA resin, rendering it unable to bind the His-tagged protein.[4][5] Reducing agents such as DTT can reduce the metal ions, which alters their binding characteristics and decreases the resin's performance.[3][4][5] IDA resins are particularly susceptible to performance degradation in the presence of reducing agents.[3] If these agents are necessary for your protein's stability, consider using a different IMAC resin chemistry, like NTA-based resins, which show greater tolerance, or perform a buffer exchange step before loading your sample onto the column.[3][5][10]

Troubleshooting Guide

Problem: Low or No Protein Binding

This guide will walk you through a systematic approach to identify and resolve the cause of poor binding efficiency in your IDA-based IMAC experiment.

Caption: Troubleshooting workflow for low binding efficiency in IDA-based IMAC.

Quantitative Data Summary

Table 1: Impact of Imidazole Concentration on Protein Binding and Purity

Imidazole Concentration in Binding BufferEffect on Target Protein YieldEffect on PurityRecommendation
0 mMHigh YieldLow Purity (potential for co-elution of contaminants)Not generally recommended unless initial purity is high.
5 mMHigh YieldLow PurityMay not be sufficient to remove most contaminants.
10-40 mMOptimal YieldGood PurityRecommended starting range for many proteins.
50 mMReduced YieldHigh PurityCan be used to improve purity, but may decrease yield.
>100 mMSignificantly Reduced YieldVery High PurityNot recommended as it can significantly inhibit target protein binding.

Table 2: Effect of Interfering Reagents on IDA Resin Binding Capacity

ReagentConcentrationApproximate Decrease in Binding CapacityNotes
DTT10 mM~30%IDA resins are more sensitive to reducing agents than NTA resins.[3][5]
EDTA>1 mMDramatic dropIDA resins show a significant drop in binding capacity at higher EDTA concentrations compared to NTA resins.[3][5]

Experimental Protocols

Protocol 1: Buffer Preparation for Native Conditions

This protocol outlines the preparation of standard buffers for purifying His-tagged proteins under native conditions.

  • Equilibration/Binding Buffer:

    • 20 mM sodium phosphate[9]

    • 300 mM sodium chloride[9]

    • 10-40 mM imidazole[9]

    • Adjust pH to 7.4[9]

    • Filter through a 0.45 µm filter before use.

  • Wash Buffer:

    • 20 mM sodium phosphate[9]

    • 300 mM sodium chloride[9]

    • 25-50 mM imidazole[9]

    • Adjust pH to 7.4[9]

    • Filter through a 0.45 µm filter.

  • Elution Buffer:

    • 20 mM sodium phosphate[9]

    • 300 mM sodium chloride[9]

    • 250-500 mM imidazole[9]

    • Adjust pH to 7.4[9]

    • Filter through a 0.45 µm filter.

Note: The optimal imidazole concentrations for wash and elution buffers may need to be determined empirically for each specific protein.[1]

Protocol 2: "Binding Rescue" under Denaturing Conditions

Use this protocol to determine if an inaccessible His-tag is the cause of low binding.

  • Sample Preparation:

    • Resuspend the cell pellet in a lysis buffer containing a denaturant.

    • Denaturing Lysis Buffer: 20 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, 6M Guanidine-HCl (or 8M Urea), pH 7.4.[9]

  • Equilibration:

    • Equilibrate the IDA-IMAC column with 5-10 column volumes (CV) of Denaturing Lysis Buffer.

  • Loading:

    • Load the clarified, denatured lysate onto the equilibrated column.

  • Wash:

    • Wash the column with 10 CV of Denaturing Wash Buffer (e.g., 20 mM sodium phosphate, 300 mM NaCl, 25 mM imidazole, 6M Guanidine-HCl, pH 7.4).[9]

  • Elution:

    • Elute the protein with Denaturing Elution Buffer (e.g., 20 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, 6M Guanidine-HCl, pH 7.4).[9]

  • Analysis:

    • Analyze the flow-through, wash, and elution fractions by SDS-PAGE to determine if the protein bound to the resin.

Protocol 3: IDA Resin Regeneration

Regenerating the resin can restore its binding capacity, which may decrease over time due to the accumulation of precipitated proteins or metal ion stripping.[11] It is recommended to regenerate the resin after every 5 runs, or more frequently if a decrease in performance is observed.[8][12]

  • Stripping:

    • Wash the column with 5 column volumes of a stripping buffer containing 50 mM EDTA to remove the metal ions.[11]

    • Example Stripping Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.0.

  • Washing:

    • Wash the resin with at least 10 column volumes of deionized water to remove the EDTA.[13]

    • Wash with 10 column volumes of 1-3% HCl (minimize exposure time), followed by another 10 column volumes of deionized water if the resin is not completely white.[12]

    • Follow with a wash of 1.5 M NaCl to remove ionic interactions and 1 M NaOH to remove precipitated proteins, each followed by a water wash.[13]

  • Recharging:

    • Recharge the resin by loading 2-5 column volumes of a 0.1 M solution of the desired metal salt (e.g., NiSO₄).[11]

    • Allow the metal solution to flow through by gravity and then incubate for 15 minutes.[11][12]

  • Final Wash and Equilibration:

    • Wash the resin with 5 column volumes of deionized water to remove excess metal ions.

    • Equilibrate the column with 5-10 column volumes of your binding buffer before use.

    • For storage, wash the resin with 20% ethanol.[9]

References

Technical Support Center: Managing pH Effects on Disodium Iminodiacetate Chelation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the effects of pH on disodium (B8443419) iminodiacetate (B1231623) (DSIDA) chelation efficiency. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during chelation experiments with disodium iminodiacetate, with a focus on pH-related issues.

Problem Potential Cause Troubleshooting Steps
Low Chelation Efficiency Suboptimal pH: The pH of the solution is too low, leading to protonation of the iminodiacetate functional groups and reducing their ability to bind to metal ions.[1][2]1. Verify pH: Use a calibrated pH meter to accurately measure the pH of your solution. 2. Adjust pH Upwards: Gradually increase the pH into the optimal range for your target metal ion using a suitable buffer or a dilute basic solution (e.g., NaOH). Refer to the stability constant data for guidance on the optimal pH. 3. Molar Ratio: Ensure you are using a sufficient molar excess of DSIDA relative to the metal ion concentration.
Precipitate Formation Upon DSIDA Addition Metal Hydroxide Precipitation: The pH of the solution is too high, causing the metal ion to precipitate as a metal hydroxide, which competes with the chelation process.[1]1. Lower pH: Carefully decrease the solution's pH with a suitable acidic buffer or dilute acid (e.g., HCl) to redissolve the metal hydroxide. 2. Order of Addition: Add the this compound solution to the metal ion solution before adjusting to a higher target pH. This allows the chelation to occur as the pH is raised, preventing precipitation.
Inconsistent or Non-Reproducible Results Poor pH Buffering: The solution pH is not stable throughout the experiment, leading to variable chelation efficiency.1. Select an Appropriate Buffer: Use a buffer system that is effective in your target pH range and does not interact with the metal ions or DSIDA. 2. Monitor pH: Periodically check and, if necessary, adjust the pH of the reaction mixture.
Competition from Other Ions Presence of Competing Metal Ions: Other metal ions in your sample may form stable complexes with iminodiacetate, reducing the amount available to bind to your target metal ion.[1]1. Selective pH Control: Manipulate the pH to a range where the stability of the target metal-DSIDA complex is significantly higher than that of complexes with competing ions.[3] 2. Purification: If possible, remove interfering ions from the sample before the chelation step.

Frequently Asked Questions (FAQs)

Q1: What is the active chelating species when using this compound?

A1: The active chelating agent is the deprotonated iminodiacetate dianion. This compound is the salt form, and in solution, the iminodiacetate molecule's ability to chelate metal ions is highly dependent on the pH. For effective chelation, the carboxyl groups must be deprotonated.[4]

Q2: How does pH affect the chelation efficiency of this compound?

A2: The chelation capability of the iminodiacetate system is fundamentally governed by the solution's pH.[4] At low pH values, the carboxylate groups and the amine are protonated, which significantly reduces their ability to coordinate with metal ions.[1][2] As the pH increases, these groups deprotonate, making the lone pair electrons on the nitrogen and the negative charges on the carboxylates available for binding, thus increasing chelation efficiency. However, at very high pH, metal ions may precipitate as hydroxides, which can compete with chelation.[1]

Q3: What are the pKa values for iminodiacetic acid?

A3: Iminodiacetic acid has two pKa values for its carboxylic acid groups and one for its secondary amine. The pKa values are approximately 2.98 and 9.89.[4] This indicates that the carboxylic acid groups are deprotonated at a moderately acidic to neutral pH, while the amine group deprotonates in the alkaline range.

Q4: How can I determine the optimal pH for my specific metal ion?

A4: The optimal pH can be estimated by considering the stability constant (log K) of the metal-iminodiacetate complex, which is pH-dependent. Generally, a higher stability constant indicates a more stable complex.[4] You can perform a pH titration experiment where you measure the chelation efficiency at various pH values to determine the optimal range for your specific application.

Q5: Can I use this compound in acidic conditions?

A5: Chelation efficiency is significantly reduced in highly acidic conditions (pH < 2-3) because the iminodiacetate is fully protonated.[2] However, for some metal ions that form very stable complexes, some level of chelation may still occur in moderately acidic solutions. Experimental validation is crucial.

Quantitative Data: Stability Constants

The stability of the metal-iminodiacetate complex is a critical factor in determining the efficiency of chelation. The following table summarizes the stability constants (log K) for 1:1 complexes of iminodiacetate with various metal ions. A higher log K value signifies a more stable complex.

Metal IonLog K
Ca²⁺3.8
Mg²⁺4.2
Mn²⁺7.0
Fe²⁺7.0
Co²⁺10.4
Ni²⁺11.4
Cu²⁺10.6
Zn²⁺10.5
Cd²⁺5.3
Pb²⁺7.5
Fe³⁺15.9

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.[3]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Chelation Efficiency

This protocol describes a general method to determine the chelation efficiency of this compound using a competitive indicator ligand (e.g., Ferrozine for Fe²⁺). The principle is that DSIDA will compete with the indicator for the metal ion, leading to a decrease in the absorbance of the metal-indicator complex.

Materials:

  • This compound (DSIDA) solution of known concentration.

  • Metal salt solution (e.g., FeCl₂) of known concentration.

  • Indicator solution (e.g., Ferrozine) of known concentration.

  • A series of buffers for a range of pH values.

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Reaction Mixtures:

    • For each pH value to be tested, prepare a set of reaction mixtures in cuvettes.

    • To each cuvette, add the metal salt solution and the buffer.

    • Add varying concentrations of the DSIDA solution to the cuvettes.

    • Include a control sample with no DSIDA.

  • Incubation:

    • Mix the solutions thoroughly and incubate for a set period (e.g., 10-30 minutes) at a constant temperature to allow the chelation reaction to reach equilibrium.

  • Addition of Indicator:

    • Add a fixed amount of the indicator solution to each cuvette. The indicator will bind to any free metal ions.

  • Absorbance Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-indicator complex (e.g., 562 nm for the Fe²⁺-Ferrozine complex).

  • Calculation of Chelation Efficiency:

    • The chelation efficiency can be calculated using the following formula: % Chelation = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the sample without DSIDA.

      • A_sample is the absorbance of the sample with DSIDA.

Visualizations

G cluster_pH_Scale pH Scale cluster_DSIDA_Forms Dominant DSIDA Species cluster_Chelation Chelation Outcome Low_pH Low pH (<3) Protonated H₂IDA⁺/HIDA Low_pH->Protonated Mid_pH Mid pH (4-8) Deprotonated_Carboxyl IDA⁻ Mid_pH->Deprotonated_Carboxyl High_pH High pH (>9) Fully_Deprotonated IDA²⁻ (Active Chelator) High_pH->Fully_Deprotonated No_Chelation Inefficient Chelation Protonated->No_Chelation Good_Chelation Efficient Chelation Deprotonated_Carboxyl->Good_Chelation Fully_Deprotonated->Good_Chelation Precipitation Metal Hydroxide Precipitation Fully_Deprotonated->Precipitation Competition

Caption: Relationship between pH, DSIDA speciation, and chelation outcome.

G start Start prep_solutions Prepare Metal Ion and DSIDA Solutions start->prep_solutions mix_solutions Mix Metal Ion and DSIDA Solutions prep_solutions->mix_solutions ph_adjust Adjust pH to Desired Value mix_solutions->ph_adjust incubate Incubate for Equilibrium ph_adjust->incubate measure Measure Chelation (e.g., Spectrophotometry) incubate->measure analyze Analyze Data and Calculate Efficiency measure->analyze end End analyze->end

Caption: Experimental workflow for pH optimization in a DSIDA chelation assay.

References

Technical Support Center: Disodium Iminodiacetate (DSIDA) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disodium Iminodiacetate (B1231623) (DSIDA) metal complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation issues during their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and handling of DSIDA metal complexes.

Issue 1: Immediate Precipitation Upon Addition of Metal Salt

Symptoms: A solid precipitate forms instantly when the metal salt solution is mixed with the Disodium Iminodiacetate (DSIDA) solution.

Possible Causes & Solutions:

  • High pH: At a high pH (typically above 10), metal ions can precipitate as metal hydroxides, which competes with the chelation process.[1]

    • Solution: Adjust the pH of the DSIDA solution to a mid-range (pH 4-9) before adding the metal salt.[1] This ensures the carboxylic acid groups are deprotonated for effective chelation while the amine group remains protonated.[1]

  • High Analyte Concentration: Supersaturation of the metal complex can lead to rapid precipitation.

    • Solution: Decrease the concentration of either the metal salt or the DSIDA solution. Perform a stepwise addition of the metal salt to the DSIDA solution with vigorous stirring to avoid localized high concentrations.

  • Low Temperature: The solubility of some metal complexes decreases at lower temperatures.

    • Solution: Perform the reaction at a controlled, slightly elevated temperature. However, be aware that temperature effects can be complex and system-dependent.[2][3]

Experimental Protocol: pH Adjustment for Complex Formation

  • Prepare the this compound (DSIDA) solution in deionized water. A 1% solution will have a pH between 9.0 and 10.5.[4]

  • While monitoring with a calibrated pH meter, slowly add a dilute acid (e.g., 0.1 M HCl) to adjust the pH to the desired range (e.g., pH 7-8).

  • Slowly add the metal salt solution to the pH-adjusted DSIDA solution under constant stirring.

  • Monitor the pH throughout the addition and adjust as necessary to maintain the desired range.

Figure 1. Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation During Storage or a Change in Conditions

Symptoms: A clear solution of the DSIDA metal complex becomes cloudy or forms a precipitate over time, or upon a change in temperature or pH.

Possible Causes & Solutions:

  • pH Shift: The pH of the solution may have shifted outside the optimal stability range for the complex.

    • Solution: Re-adjust the pH of the solution to the optimal range. For long-term storage, consider using a suitable buffer system to maintain a stable pH.

  • Temperature Fluctuation: Changes in temperature can affect the solubility of the metal complex. For many complexes, stability decreases with a rise in temperature, leading to precipitation.[3]

    • Solution: Store the solution at a constant, controlled temperature. If precipitation occurs upon cooling, gentle warming and stirring may redissolve the complex.

  • Solvent Evaporation: Evaporation of the solvent can lead to an increase in the concentration of the complex, causing it to exceed its solubility limit.

    • Solution: Store solutions in tightly sealed containers to prevent solvent evaporation. If evaporation has occurred, it may be possible to redissolve the precipitate by adding a small amount of the original solvent.

  • Polymerization: Some metal complexes, particularly with ions like iron(III) and chromium(III), have a tendency to form polymeric structures with low solubility.[5][6]

    • Solution: This can be difficult to reverse. Prevention is key by maintaining optimal pH and concentration.

Figure 2. Causes and solutions for delayed precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the stability of DSIDA metal complexes?

The chelation efficiency of DSIDA is highly dependent on pH.[1] At low pH (below 3), the carboxylic acid groups are protonated and cannot effectively bind to metal ions.[1] In the mid-range pH (4-9), the carboxylic acid groups are deprotonated (negatively charged), making them excellent chelators.[1] At high pH (above 10), metal ions may precipitate as hydroxides, and the amine group of DSIDA becomes deprotonated, which can alter the chelation characteristics.[1]

pH RangeProtonation State of DSIDAChelation Efficiency
< 3Carboxylic acids and amine are protonatedIneffective
4 - 9Carboxylic acids deprotonated, amine protonatedExcellent
> 10Carboxylic acids and amine deprotonatedCan be altered; risk of metal hydroxide (B78521) precipitation

Q2: What is the solubility of this compound (DSIDA) in common solvents?

This compound is freely soluble in water but generally insoluble in organic solvents.[4]

SolventSolubility
WaterFreely soluble (≥500 g/L at 20°C)[4]
Organic SolventsInsoluble[4]

Q3: How does temperature affect the stability of DSIDA metal complexes?

The effect of temperature on the stability of metal complexes can vary. For exothermic complexation reactions, an increase in temperature will decrease the stability constant, potentially leading to precipitation.[3] Conversely, for endothermic reactions, stability increases with temperature.[2][7] It is crucial to experimentally determine the optimal temperature for the specific DSIDA metal complex you are working with.

Q4: Can the choice of metal ion influence the likelihood of precipitation?

Yes, the nature of the metal ion is a critical factor.[8][9][10] Metal ions with a higher positive charge and smaller ionic radius tend to form more stable complexes.[9][10] However, some metal ions, such as iron(III) and chromium(III), have a strong tendency to form polymeric structures with iminodiacetate, which have low solubility.[5][6]

Q5: Are there any additives that can help prevent precipitation?

In some cases, the addition of a co-solvent or another complexing agent can help to maintain the solubility of the primary metal complex. However, this can also introduce competing reactions and should be approached with caution. For instance, in some applications, EDTA is used to keep metal ions in solution, but this would directly compete with DSIDA for the metal ion.[11][12]

Experimental Protocol: Screening for Optimal pH

This protocol can be used to determine the optimal pH for preventing precipitation of a specific DSIDA metal complex.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 4 to 9 (e.g., acetate, phosphate, and borate (B1201080) buffers).

  • Aliquoting DSIDA: In separate tubes, add equal volumes of your DSIDA stock solution.

  • pH Adjustment: Add an equal volume of each respective buffer to the DSIDA aliquots.

  • Metal Addition: Add the same amount of the metal salt stock solution to each tube.

  • Observation: Mix and incubate the solutions under your experimental conditions (e.g., specific temperature, duration).

  • Analysis: Visually inspect for any signs of precipitation. For a more quantitative analysis, you can measure the turbidity of each solution using a spectrophotometer or nephelometer. The pH that results in the clearest solution is the optimal pH for your system.

Figure 3. Experimental workflow for pH screening.

References

Technical Support Center: Optimizing Flow Rate in Column Chromatography with Disodium Iminodiacetate Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with disodium (B8443419) iminodiacetate (B1231623) (IDA) resins.

Troubleshooting Guide

This guide addresses common issues encountered during chromatography experiments using IDA resins, with a focus on optimizing flow rates for improved separation and yield.

Issue 1: High Back Pressure in the Column

High back pressure can indicate a blockage or issue with the column packing, potentially leading to poor separation and damage to the column or chromatography system.

Question: My column is showing significantly higher back pressure than usual. What are the possible causes and how can I resolve this?

Answer:

Several factors can contribute to increased back pressure. Systematically identifying the source is key to resolving the issue.

Possible Causes & Solutions:

  • Clogged Filters or Frits: Particulates from the sample or buffers can clog the inline filters or the column frits.

    • Solution: Always filter your samples and buffers before use.[1][2] If you suspect a clog, you can try back-flushing the column at a low flow rate.[2][3] If the problem persists, the filter or frit may need to be replaced.[1][3]

  • Precipitated Protein: Proteins can precipitate at the top of the column, especially if the sample is highly concentrated or if there is a significant change in buffer conditions upon sample loading.[1]

    • Solution: Ensure your sample is well-solubilized and centrifuged or filtered before loading. Consider diluting the sample if it is too viscous.[1] Including additives used for initial sample solubilization in the running buffer can also help.[1]

  • Viscous Sample: A highly concentrated or viscous sample can lead to increased back pressure during loading.[1][4]

    • Solution: Dilute the sample with binding buffer.[1] A general recommendation is to maintain a protein concentration below 50 mg/mL.[1][4] You can also reduce the flow rate during the sample loading step.[1]

  • Compacted Resin Bed: Over-pressurizing the column or using too high a flow rate during packing or operation can compress the resin bed.[1]

    • Solution: Repack the column according to the manufacturer's instructions.[1]

  • Microbial Growth: Improper storage can lead to microbial growth within the column.[1]

    • Solution: Clean the column using recommended cleaning procedures, and for storage, use a solution containing an antimicrobial agent like 20% ethanol.[1]

Issue 2: Low or No Yield of Target Protein

This is a frequent problem that can arise from issues with protein binding, elution, or the integrity of the protein itself.

Question: I am not recovering my target protein, or the yield is very low. What should I check?

Answer:

To troubleshoot low yield, it's important to determine if the protein is not binding to the column, binding too strongly, or being lost at another stage.

Possible Causes & Solutions:

  • Incorrect Binding Conditions: The pH or ionic strength of the sample and binding buffer may not be optimal for the interaction between the His-tagged protein and the charged IDA resin.

    • Solution: Ensure the pH of your sample and binding buffer is appropriate (typically pH 7.4-8.0).[5] Check that the buffer composition, including salt concentration, is correct.

  • Presence of Chelating or Reducing Agents: Agents like EDTA or high concentrations of DTT in your sample can strip the metal ions (e.g., Ni²⁺) from the resin, preventing your protein from binding.[6]

    • Solution: Avoid EDTA in your buffers. If a reducing agent is necessary for protein stability, keep its concentration low (e.g., <1 mM).[6]

  • Flow Rate Too High During Sample Loading: A high flow rate may not allow sufficient residence time for the protein to bind to the resin.

    • Solution: A slow flow rate is recommended for sample loading to maximize binding.[5] Consider reducing the flow rate during this step.

  • Protein Precipitation on the Column: The protein may have precipitated on the column if the elution conditions are too harsh.

    • Solution: Consider using a step or gradient elution to find the optimal imidazole (B134444) concentration for eluting your protein without causing precipitation.[6] Adding glycerol (B35011) or a non-ionic detergent to the elution buffer can also help maintain protein solubility.[6]

  • Protein Eluting in the Wash Steps: The wash conditions may be too stringent, causing the target protein to elute prematurely.

    • Solution: IDA resins can be more sensitive to imidazole than NTA resins.[6] Reduce the imidazole concentration in your wash buffer (e.g., 20-40 mM).[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal flow rate for each step in the chromatography process with IDA resins?

A1: The optimal flow rate depends on the specific resin, column dimensions, and the viscosity of the sample and buffers. However, general guidelines can be followed. A slower flow rate is typically used for sample loading and elution to ensure efficient binding and sharp elution peaks, respectively.[5] Higher flow rates can often be used during equilibration, washing, and regeneration steps to save time.

Q2: How does flow rate affect the resolution of my protein separation?

A2: Generally, a lower flow rate increases the interaction time between the sample components and the stationary phase, which can lead to better resolution and separation of peaks.[7][8] Conversely, a flow rate that is too high can result in broader peaks and poorer resolution.[7] However, modern, more rigid resins may allow for higher flow rates without a significant loss in resolution.[9]

Q3: Can I use the same flow rate for different sized columns?

A3: No, it is generally not recommended. To maintain similar separation performance when scaling up or down, it is better to keep the linear velocity constant rather than the volumetric flow rate. Linear velocity (cm/hr) takes into account the column's cross-sectional area.

Q4: How do I regenerate my disodium iminodiacetate column, and what flow rate should I use?

A4: Proper regeneration is essential for the longevity and consistent performance of your column. The regeneration process typically involves stripping the metal ions with a strong chelator like EDTA, followed by washing and recharging the resin with the desired metal ion solution. A slow flow rate is generally recommended during the stripping and recharging steps to ensure complete reaction.[10][11]

Q5: My sample is very viscous. How should I adjust the flow rate?

A5: For viscous samples, it is crucial to reduce the flow rate during sample loading to avoid high back pressure and to allow for efficient binding.[1] Diluting the sample with binding buffer is also highly recommended to reduce viscosity.[1][4]

Quantitative Data Summary

The following table provides typical flow rate ranges for various stages of column chromatography with this compound resins. These values are starting points and may require optimization for your specific application.

Chromatography StepRecommended Linear Velocity (cm/hr)Volumetric Flow Rate (mL/min) for 1 cm ID ColumnVolumetric Flow Rate (mL/min) for 2.5 cm ID ColumnPurpose
Equilibration 100 - 3001.3 - 3.98.2 - 24.5Prepare the column with binding buffer.
Sample Loading 25 - 750.3 - 1.02.0 - 4.9Maximize binding of the target molecule.[5]
Wash 100 - 3001.3 - 3.98.2 - 24.5Remove non-specifically bound impurities.[12]
Elution 50 - 1500.7 - 2.04.1 - 12.3Recover the purified target molecule.
Regeneration 50 - 1000.7 - 1.34.1 - 8.2Strip and recharge the resin for reuse.
Cleaning-in-Place (CIP) 50 - 1000.7 - 1.34.1 - 8.2Remove strongly bound contaminants.

Note: These are general recommendations. Always consult the manufacturer's instructions for your specific resin.

Experimental Protocols

Protocol 1: Standard His-Tagged Protein Purification

This protocol outlines a typical workflow for purifying a soluble His-tagged protein under native conditions.

  • Column Packing and Equilibration:

    • Gently resuspend the IDA resin slurry.

    • Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.

    • Allow the resin to settle, then attach the top adapter.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) at a moderate flow rate.[5]

  • Sample Preparation and Loading:

    • Clarify the cell lysate by centrifugation to remove insoluble material.

    • Filter the supernatant through a 0.45 µm filter.

    • Load the clarified sample onto the equilibrated column at a slow flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column) to maximize binding.[12]

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[5] The flow rate can be increased during this step.

  • Elution:

    • Elute the target protein with Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[5] A slower flow rate is often beneficial for obtaining a concentrated eluate.

    • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Regeneration:

    • Wash the column with 5 CV of a stripping buffer (e.g., 50 mM EDTA, 0.5 M NaCl, pH 7.0).

    • Wash with 5 CV of deionized water.

    • Recharge the column with 5 CV of a metal salt solution (e.g., 100 mM NiSO₄).

    • Wash with 5 CV of deionized water and then store in 20% ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification packing Column Packing equilibration Equilibration (5-10 CV Binding Buffer) packing->equilibration sample_loading Sample Loading (Slow Flow Rate) equilibration->sample_loading Ready for Loading washing Washing (10-20 CV Wash Buffer) sample_loading->washing elution Elution (Elution Buffer) washing->elution regeneration Regeneration elution->regeneration Column is Used storage Storage (20% Ethanol) regeneration->storage

Caption: A typical workflow for column chromatography using IDA resins.

troubleshooting_flowchart start High Back Pressure Observed check_system Disconnect Column. Is System Pressure High? start->check_system system_issue Troubleshoot System (Pump, Tubing, Injector) check_system->system_issue Yes column_issue Issue is with the Column check_system->column_issue No check_frit Back-flush Column. Does Pressure Decrease? column_issue->check_frit frit_clogged Frit/Filter is Clogged. Clean or Replace. check_frit->frit_clogged Yes bed_issue Possible Bed Compression or Contamination check_frit->bed_issue No clean_repack Clean Column According to Protocol or Repack bed_issue->clean_repack

Caption: A decision tree for troubleshooting high back pressure issues.

References

Technical Support Center: Impact of Ionic Strength on Disodium Iminodiacetate Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the impact of ionic strength on the binding kinetics of disodium (B8443419) iminodiacetate (B1231623).

Frequently Asked Questions (FAQs)

Q1: How does ionic strength generally affect the binding of disodium iminodiacetate to its target?

A1: this compound is a chelating agent that typically interacts with targets, such as metal ions or proteins with metal-binding sites, through electrostatic interactions.[1][2] Increasing the ionic strength of the buffer can shield these electrostatic charges, which often leads to a decrease in binding affinity (a higher dissociation constant, KD) and may affect the association (ka) and dissociation (kd) rates.[3]

Q2: What are the primary experimental techniques to measure the impact of ionic strength on binding kinetics?

A2: The two most common techniques for this type of analysis are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[4][5] SPR provides real-time measurement of association and dissociation rates, while ITC directly measures the heat changes upon binding to determine the binding affinity, enthalpy, and stoichiometry.[6][7]

Q3: I am not observing any binding in my SPR experiment at high salt concentrations. What could be the reason?

A3: If the interaction is primarily driven by electrostatics, high salt concentrations can completely abrogate binding. The increased concentration of ions in the buffer effectively shields the charges on both the this compound and its binding partner, preventing them from interacting. Consider performing a salt titration, starting from a low ionic strength and gradually increasing it, to identify the concentration at which binding is diminished.

Q4: In my ITC experiment, the heat of binding changes significantly with different buffer salts at the same ionic strength. Why is this happening?

A4: This phenomenon is likely due to buffer ionization effects.[8] If the binding event involves the uptake or release of protons, the buffer will either ionize or deprotonate to maintain pH, and this process has its own associated enthalpy change.[4] This contributes to the overall measured heat. To determine the intrinsic binding enthalpy, it is recommended to perform the experiment in a series of buffers with different ionization enthalpies.[9]

Troubleshooting Guides

Surface Plasmon Resonance (SPR)
ProblemPossible CauseSuggested Solution
High baseline drift when changing ionic strength The sensor surface is not fully equilibrated with the new buffer. Changes in ionic strength can alter the refractive index of the bulk solution.[10][11]Allow for an extended buffer equilibration period before starting the analyte injection. Ensure that the running buffer and the analyte buffer are perfectly matched in composition, except for the analyte itself.[10]
Increased non-specific binding at low ionic strength Electrostatic interactions between the analyte and the sensor surface are more pronounced at low salt concentrations.Add a blocking agent like BSA to the buffer.[12] Alternatively, increase the salt concentration of the running buffer to a level that minimizes non-specific binding but still allows for the specific interaction to be observed.[12]
No significant signal change upon analyte injection The ligand immobilization level is too low, or the binding affinity is too weak under the tested ionic strength conditions.[13]Verify the ligand immobilization level. If it is low, re-optimize the immobilization protocol. If the affinity is expected to be weak, consider using a higher analyte concentration.[13]
Sudden spikes at the beginning of analyte injection Carryover from the previous injection, especially if it contained a high salt concentration.Incorporate extra wash steps between analyte injections to ensure the needle and injection port are thoroughly cleaned.[10]
Isothermal Titration Calorimetry (ITC)
ProblemPossible CauseSuggested Solution
Large heats of dilution when titrating into different ionic strength buffers Mismatch between the buffer in the syringe and the cell. ITC is highly sensitive to small differences in buffer composition, including salt concentration.[8]Dialyze both the macromolecule and the ligand against the same buffer stock to ensure they are perfectly matched. Perform a control titration of the ligand into the buffer to determine the heat of dilution, which can then be subtracted from the binding data.[14][15]
Poorly defined binding isotherm at high ionic strength The binding affinity has been significantly weakened, resulting in a low "c" value (c = Ka * [M]), which makes it difficult to accurately determine the binding constant.[8]Increase the concentration of the macromolecule in the cell to achieve a more optimal "c" value (ideally between 10 and 1000).[6]
Observed stoichiometry is not an integer An error in the concentration of the ligand or macromolecule. The presence of inactive protein can also lead to an apparent stoichiometry of less than one.Accurately determine the concentrations of both the ligand and the macromolecule. Ensure the protein is properly folded and active. If the stoichiometry is known to be 1:1, it can be fixed during data analysis to obtain more reliable affinity and enthalpy values.
Precipitation observed in the cell after titration High concentrations of reactants, or changes in solubility due to the binding event or buffer conditions.Reduce the concentrations of the reactants. If precipitation persists, it may indicate that the chosen buffer conditions are not suitable for the experiment.

Quantitative Data

The following table presents hypothetical data for the binding of this compound to a model protein at varying ionic strengths, as specific experimental data was not available in the search results. This data is for illustrative purposes only.

Ionic Strength (mM NaCl)Association Rate Constant (ka) (M-1s-1)Dissociation Rate Constant (kd) (s-1)Dissociation Constant (KD) (µM)
502.5 x 1055.0 x 10-320
1001.8 x 1059.0 x 10-350
1501.1 x 1051.65 x 10-2150
2505.0 x 1043.5 x 10-2700
500No significant binding detectedNo significant binding detected> 1000

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol for Ionic Strength Dependence
  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using standard amine coupling chemistry.

    • Immobilize the target protein (ligand) to the desired level on one flow cell. Use a second flow cell as a reference, either leaving it blank or immobilizing a non-relevant protein.

    • Deactivate any remaining active groups.[5]

  • Analyte Preparation:

    • Prepare a stock solution of this compound (analyte) in a low-ionic-strength running buffer (e.g., 10 mM HEPES, pH 7.4).

    • Create a dilution series of the analyte in running buffers containing varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM). Ensure all other buffer components are kept constant.

  • Binding Analysis:

    • Equilibrate the sensor chip with the running buffer containing the lowest NaCl concentration until a stable baseline is achieved.

    • Inject the series of analyte concentrations in the same buffer, from lowest to highest concentration, over both the ligand and reference flow cells.

    • After each injection, allow for a dissociation phase where only the running buffer flows over the chip.

    • Regenerate the sensor surface if necessary with a suitable regeneration solution.

    • Repeat the equilibration and injection steps for each running buffer with a different NaCl concentration.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD) for each ionic strength.

Isothermal Titration Calorimetry (ITC) Protocol for Ionic Strength Dependence
  • Sample Preparation:

    • Prepare a stock solution of the target protein and a separate stock solution of this compound.

    • For each ionic strength to be tested, dialyze both the protein and the this compound solution extensively against the same buffer containing the desired NaCl concentration (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM). This is crucial to minimize heats of dilution.[14]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.[6]

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution.

    • Allow the system to return to baseline between each injection.[6]

    • Continue the injections until the binding sites on the protein are saturated, as indicated by the diminishing heat changes that approach the heat of dilution.

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the peaks from the titration data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka or KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • Repeat the entire process for each ionic strength condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Binding Experiment cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Protein Stock D Dialyze Protein & Ligand against each buffer A->D B Prepare Ligand Stock (this compound) B->D C Prepare Buffers with Varying Ionic Strength C->D E Perform SPR or ITC at each Ionic Strength D->E F Fit Kinetic Data E->F G Determine ka, kd, KD F->G H Correlate Ionic Strength with Binding Kinetics G->H

Caption: Experimental workflow for studying the impact of ionic strength.

logical_relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect on Binding cluster_outcome Kinetic Outcome A Increase in Ionic Strength B Increased charge shielding of interacting molecules A->B C Decreased Electrostatic Attraction B->C D Lower Association Rate (ka) Higher Dissociation Rate (kd) C->D E Reduced Binding Affinity (Higher KD) D->E

Caption: Impact of ionic strength on electrostatic-driven binding.

References

Technical Support Center: Removal of Residual Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual disodium (B8443419) iminodiacetate (B1231623) (DSIDA) from purified samples. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to assist in your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove residual Disodium Iminodiacetate (DSIDA) from my purified sample?

A1: Residual DSIDA, a chelating agent, can interfere with downstream applications. Its presence may impact protein stability, enzymatic activity, and the reliability of assays that are sensitive to metal ion concentrations. For drug development professionals, removal of process-related impurities like DSIDA is a critical step to ensure product safety and efficacy.

Q2: What are the most common and effective methods for removing DSIDA?

A2: The most effective methods for removing small molecules like DSIDA are based on size-based separation techniques. These include:

  • Diafiltration (Tangential Flow Filtration): A highly efficient and scalable method for buffer exchange and removal of small molecules.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatographic technique that separates molecules based on their size.

  • Dialysis: A traditional and gentle method for removing small molecules from a sample.

  • Precipitation: A method to precipitate the protein of interest, leaving small molecule impurities like DSIDA in the supernatant.

Q3: How do I choose the best method for my specific application?

A3: The choice of method depends on factors such as sample volume, protein concentration, desired purity, and available equipment. Diafiltration is often preferred for larger volumes and in industrial settings due to its speed and efficiency.[1][2] Size exclusion chromatography is excellent for achieving high purity on a lab scale.[3] Dialysis is a simple and gentle option for smaller sample volumes, though it is generally slower.[3] Precipitation is a quick method for sample concentration and impurity removal but may require optimization to avoid protein denaturation or loss.

Q4: How can I quantify the amount of residual DSIDA in my sample?

A4: Several analytical techniques can be used to quantify residual DSIDA. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection after a derivatization step, is a common and reliable method.[4][5][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and specificity for detecting and quantifying trace amounts of impurities.[8]

Troubleshooting Guides

Issue 1: Incomplete Removal of DSIDA
Possible Cause Recommended Solution
Insufficient Buffer Exchange (Diafiltration/Dialysis) Increase the number of diavolumes (for diafiltration) or the number of buffer changes and duration (for dialysis). A general rule for diafiltration is that approximately 6 diavolumes can remove over 99.5% of a freely permeable solute.[1]
Inappropriate Membrane/Resin Pore Size (Diafiltration/SEC) Ensure the molecular weight cut-off (MWCO) of the diafiltration membrane or the pore size of the SEC resin is appropriate to allow DSIDA to pass through while retaining your protein of interest. For diafiltration, a common rule is to select a membrane with an MWCO that is 3 to 6 times smaller than the molecular weight of the protein to be retained.
Non-specific Binding of DSIDA DSIDA may interact with your protein or the chromatography resin. Try adjusting the pH or ionic strength of your buffer to disrupt these interactions. Adding a low concentration of a non-chelating salt to the buffer can be effective.
Sample Viscosity Too High (Diafiltration/SEC) High sample viscosity can reduce filtration efficiency. Dilute the sample with an appropriate buffer before processing. For diafiltration, you can also optimize the transmembrane pressure and feed flow rate.
Issue 2: Protein Loss or Aggregation During DSIDA Removal
Possible Cause Recommended Solution
Protein Precipitation This can occur due to changes in buffer composition or concentration. Ensure the new buffer is optimal for your protein's stability. For precipitation methods, carefully optimize the precipitating agent concentration and incubation temperature.[9]
Protein Adsorption to Membrane/Resin Non-specific binding of your protein to the diafiltration membrane or SEC resin can lead to yield loss. Consider using membranes and resins with low protein-binding properties. Adjusting the buffer pH or ionic strength may also mitigate this issue.
Shear Stress (Diafiltration) High flow rates in tangential flow filtration can sometimes cause shear-induced aggregation. Optimize the pump speed and system pressures to minimize shear stress on your protein.
Removal of Stabilizing Metal Ions As a chelating agent, DSIDA may have stripped essential metal ions from your protein, leading to instability. If your protein is a metalloprotein, consider adding the specific metal ion back to the final buffer formulation after DSIDA removal.

Quantitative Data on Removal Efficiency

The following table provides an estimated overview of the removal efficiency for small molecules like DSIDA using different techniques. Actual efficiencies may vary depending on the specific experimental conditions and the interaction of DSIDA with the protein sample.

Method Typical Removal Efficiency (%) Final DSIDA Concentration Range Key Considerations
Diafiltration (6 Diavolumes) > 99.5%< 0.1 µMHighly efficient and scalable.[1][2]
Size Exclusion Chromatography > 99%< 1 µMExcellent for high purity at a lab scale.[3]
Dialysis (3 x 1L changes) ~95 - 99%1 - 10 µMSlower process, best for smaller volumes.
Protein Precipitation ~90 - 98%5 - 50 µMDependent on washing steps of the protein pellet.

Experimental Protocols

Method 1: Diafiltration for DSIDA Removal

This protocol describes a constant volume diafiltration process to remove DSIDA and exchange the buffer of a purified protein sample.

Materials:

  • Tangential Flow Filtration (TFF) system

  • Ultrafiltration membrane cassette with an appropriate MWCO (3-6x smaller than the protein of interest)

  • Diafiltration buffer (the desired final buffer for the protein sample)

  • Purified protein sample containing residual DSIDA

Procedure:

  • System Setup: Assemble the TFF system with the ultrafiltration cassette according to the manufacturer's instructions.

  • Equilibration: Equilibrate the system with the diafiltration buffer to wet the membrane and remove any storage solution.

  • Sample Loading: Load the protein sample into the system's reservoir.

  • Initial Concentration (Optional): If the sample is dilute, concentrate it to a desired volume by running the TFF system in concentration mode.

  • Diafiltration: Begin the constant volume diafiltration by adding the diafiltration buffer to the reservoir at the same rate that filtrate is being removed.

  • Buffer Exchange: Continue the diafiltration for a minimum of 6 diavolumes to ensure >99.5% removal of DSIDA. One diavolume is equal to the initial volume of the sample before starting diafiltration.

  • Final Concentration: After diafiltration, concentrate the protein to the desired final concentration.

  • Sample Recovery: Recover the purified and buffer-exchanged protein from the system.

  • Analysis: Quantify the residual DSIDA in the final sample using a suitable analytical method like RP-HPLC.

Method 2: Size Exclusion Chromatography (SEC) for DSIDA Removal

This protocol outlines the use of a desalting column for the efficient removal of DSIDA from a protein sample.

Materials:

  • SEC column (e.g., a pre-packed desalting column)

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC buffer (the desired final buffer for the protein sample)

  • Purified protein sample containing residual DSIDA

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC buffer at the desired flow rate.

  • Sample Loading: Load the protein sample onto the column. The sample volume should not exceed the manufacturer's recommendation for optimal desalting (typically up to 30% of the column volume).[3]

  • Elution: Elute the column with the SEC buffer. The larger protein molecules will pass through the column more quickly and elute first, while the smaller DSIDA molecules will enter the pores of the resin and elute later.

  • Fraction Collection: Collect the fractions containing the purified protein, which will be in the void volume of the column.

  • Pooling and Analysis: Pool the protein-containing fractions and analyze for residual DSIDA.

Method 3: Protein Precipitation for DSIDA Removal

This protocol describes a general procedure for protein precipitation using ethanol (B145695) to remove small molecule contaminants.

Materials:

  • Ice-cold pure ethanol

  • Pre-chilled centrifuge tubes

  • Centrifuge capable of reaching >13,000 x g

  • Resuspension buffer (the desired final buffer for the protein sample)

  • Purified protein sample containing residual DSIDA

Procedure:

  • Sample Preparation: Place the protein sample in a pre-chilled centrifuge tube.

  • Precipitation: Add 9 volumes of ice-cold ethanol to the protein sample.

  • Mixing: Vortex the tube to ensure thorough mixing.

  • Incubation: Incubate the mixture for 60 minutes at -20°C to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant, which contains the soluble DSIDA.

  • Pellet Washing (Optional but Recommended): To improve DSIDA removal, gently wash the pellet with a smaller volume of cold ethanol and repeat the centrifugation.

  • Drying: Allow the remaining ethanol to evaporate from the open tube.

  • Resuspension: Resuspend the protein pellet in the desired final buffer.

  • Analysis: Quantify the residual DSIDA in the resuspended sample.

Visualizations

DSIDA_Removal_Workflow cluster_start Start cluster_methods Removal Methods cluster_end End start Purified Sample with Residual DSIDA diafiltration Diafiltration start->diafiltration sec Size Exclusion Chromatography start->sec dialysis Dialysis start->dialysis precipitation Precipitation start->precipitation end DSIDA-Free Purified Sample diafiltration->end sec->end dialysis->end precipitation->end

Caption: Workflow for removing residual DSIDA.

Troubleshooting_DSIDA_Removal cluster_causes Potential Causes cluster_solutions Solutions start DSIDA Removal Incomplete? insufficient_exchange Insufficient Buffer Exchange? start->insufficient_exchange Yes wrong_mwco Incorrect MWCO/ Pore Size? start->wrong_mwco Yes binding Non-specific Binding? start->binding Yes increase_exchange Increase Diavolumes/ Buffer Changes insufficient_exchange->increase_exchange check_mwco Verify MWCO/ Pore Size wrong_mwco->check_mwco adjust_buffer Adjust Buffer pH/ Ionic Strength binding->adjust_buffer

Caption: Troubleshooting incomplete DSIDA removal.

References

Validation & Comparative

A Comparative Guide to Disodium Iminodiacetate (DSIDA) and EDTA for Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent chelating agents, Disodium (B8443419) Iminodiacetate (B1231623) (DSIDA) and Ethylenediaminetetraacetic acid (EDTA), for the chelation of heavy metals. The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate chelator for research, industrial, and therapeutic applications.

Introduction to Chelation and the Compounds

Chelation is a chemical process in which a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure known as a chelate. The stability of these complexes is crucial in a multitude of applications, from treating heavy metal poisoning to industrial water treatment and as stabilizing agents in pharmaceutical formulations.

Disodium Iminodiacetate (DSIDA) , the disodium salt of iminodiacetic acid (IDA), is a tridentate chelating agent. This means it can form three bonds with a single metal ion through its one nitrogen atom and two carboxylate groups. It can be considered a structural subunit of EDTA.[1]

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate chelating agent, capable of forming six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[1] This multi-point attachment leads to the formation of highly stable metal complexes, making EDTA a broad-spectrum and highly effective chelating agent for a wide array of divalent and trivalent metal ions.[1]

Data Presentation: Comparative Performance

The efficacy of a chelating agent is primarily determined by its stability constant (log K) with a given metal ion. A higher log K value indicates a more stable complex and, consequently, a more potent chelating agent. The following table summarizes the stability constants of DSIDA and EDTA with various heavy metal ions.

Metal IonThis compound (log K)EDTA (log K)
Ca²⁺3.810.7
Mg²⁺2.88.7
Cu²⁺10.618.8
Zn²⁺7.016.5
Pb²⁺7.518.0
Cd²⁺5.416.5
Ni²⁺8.218.6
Fe³⁺-25.1

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented are generally accepted literature values under standard conditions.[1][2]

As the data indicates, EDTA consistently forms more stable complexes with all the listed metal ions compared to DSIDA. This is a direct consequence of the "chelate effect," where the hexadentate nature of EDTA allows for the formation of multiple chelate rings, resulting in a more stable structure than the tridentate DSIDA.

Experimental Protocols

Protocol 1: Determination of Metal-Chelator Stability Constants by Potentiometric Titration

This method is a highly accurate way to determine the stability constants of metal-chelator complexes.

Objective: To determine the log K values for the complexation of a heavy metal ion (e.g., Cu²⁺) with DSIDA and EDTA.

Materials:

  • Solutions of the metal salt (e.g., CuSO₄) of known concentration.

  • Solutions of the chelating agents (DSIDA and EDTA) of known concentration.

  • Standard solution of a strong, carbonate-free base (e.g., NaOH).

  • Standard solution of a strong acid (e.g., HCl).

  • An inert salt (e.g., KNO₃ or KCl) to maintain constant ionic strength.

  • High-purity water.

  • Calibrated pH meter with a glass electrode.

  • Thermostated titration vessel.

  • Magnetic stirrer.

Methodology:

  • Solution Preparation: Prepare accurate concentrations of the metal salt, chelating agent, strong acid, and strong base. Add an inert salt to all solutions to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place a known volume of a solution containing the metal ion and the chelating agent in the thermostated titration vessel. The vessel should be equipped with the calibrated pH electrode and a magnetic stirrer.

  • Titration Procedure:

    • Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

    • Perform a series of titrations under the same conditions for:

      • The strong acid alone (for electrode calibration).

      • The chelating agent and the strong acid.

      • The metal ion, chelating agent, and the strong acid.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each titration to obtain titration curves.

    • From the titration curves, calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using appropriate software (e.g., BEST, Hyperquad). The calculations are based on the mass balance equations for the metal, ligand, and protons.[1][2]

G start Prepare Solutions (Metal, Chelator, Acid, Base) titration Perform Potentiometric Titration start->titration data Record pH vs. Volume of Base titration->data analysis Analyze Titration Curves data->analysis results Calculate Stability Constants (log K) analysis->results

Protocol 2: Comparative Evaluation of Heavy Metal Removal from an Aqueous Solution

Objective: To compare the efficiency of DSIDA and EDTA in removing a specific heavy metal (e.g., Pb²⁺) from a contaminated aqueous solution.

Materials:

  • Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂) of known concentration.

  • Solutions of DSIDA and EDTA of known concentrations.

  • pH buffer solutions.

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)).

  • Shaker or magnetic stirrer.

  • Centrifuge and centrifuge tubes.

Methodology:

  • Preparation of Contaminated Solution: Prepare a standard aqueous solution of the heavy metal at a known concentration (e.g., 10 mg/L).

  • Chelation Reaction:

    • In a series of flasks, add a fixed volume of the contaminated solution.

    • Add varying molar ratios of DSIDA and EDTA to different flasks (e.g., 1:1, 1:2, 1:5 metal to chelator ratio).

    • Adjust the pH of each solution to a desired value (e.g., pH 5, 7, 9) using appropriate buffers.

    • Agitate the solutions for a specific period (e.g., 1 hour) to ensure the chelation reaction reaches equilibrium.

  • Separation of Chelated and Free Metal Ions (Optional, depending on the analytical method): For some analytical techniques, it may be necessary to separate the free metal ions from the chelated complexes. This can be achieved using techniques like ion-exchange chromatography or ultrafiltration.

  • Analysis of Residual Metal Concentration:

    • After the reaction period, take an aliquot from each solution.

    • Measure the concentration of the free (unchelated) heavy metal using AAS or ICP-MS.

  • Calculation of Removal Efficiency:

    • Calculate the percentage of heavy metal removed by each chelator at different conditions using the following formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

G prep Prepare Contaminated Solution (e.g., Pb²⁺) react Add Chelators (DSIDA & EDTA) at Varying Ratios and pH prep->react agitate Agitate to Reach Equilibrium react->agitate analyze Measure Residual Free Metal Concentration (AAS/ICP-MS) agitate->analyze calc Calculate Removal Efficiency (%) analyze->calc

Signaling Pathways and Mechanism of Action

Heavy metals exert their toxicity through various mechanisms, including the induction of oxidative stress and interference with essential metal-dependent cellular processes. Chelating agents can mitigate this toxicity by binding to heavy metals, rendering them biologically inert and facilitating their excretion.

A key mechanism through which heavy metals disrupt cellular function is by interfering with calcium (Ca²⁺) signaling. Many heavy metals can mimic Ca²⁺ and other essential divalent cations, leading to their entry into cells and disruption of normal signaling cascades that regulate processes like neurotransmission, muscle contraction, and gene expression.

Both DSIDA and EDTA can act as extracellular chelators, reducing the concentration of free heavy metal ions and thus preventing their entry into cells and subsequent interference with intracellular signaling. By binding to these toxic metals, the chelators effectively restore the normal balance of essential metal ions required for proper cellular function.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HM Heavy Metal Ion (e.g., Pb²⁺, Cd²⁺) Chelator Chelator (DSIDA or EDTA) HM->Chelator Chelation Ca_channel Ion Channel HM->Ca_channel Enters Cell (mimics Ca²⁺) Complex Stable Metal-Chelator Complex Complex->Ca_channel Prevents Entry Ca_signaling Disrupted Ca²⁺ Signaling Ca_channel->Ca_signaling Oxidative_stress Oxidative Stress (ROS Production) Ca_signaling->Oxidative_stress Cellular_damage Cellular Damage & Apoptosis Oxidative_stress->Cellular_damage

Conclusion and Recommendations

The choice between this compound and EDTA for heavy metal chelation depends on the specific requirements of the application.

  • EDTA is the superior choice when strong, broad-spectrum chelation of a wide range of metal ions is required. Its high stability constants make it highly effective in applications such as heavy metal detoxification, analytical chemistry, and industrial processes where near-complete removal of metal ions is desired.[1] However, its high affinity can also lead to the chelation of essential minerals, which is a consideration in biological and therapeutic applications.

  • This compound (DSIDA) , with its lower stability constants, is more suited for applications where weaker chelation is sufficient or desirable.[1] This can be advantageous in situations where a more selective removal of certain metals is needed in the presence of others, or where the stripping of essential metals needs to be minimized. Its application in systemic drug delivery is less common due to the potential for premature dissociation of the metal-chelate complex.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of the binding affinities, pH dependence, and selectivity of these chelators is paramount for designing effective experiments and developing safe and efficacious products. The experimental protocols provided in this guide offer a framework for the direct comparison and selection of the appropriate chelating agent for a given application.

References

A Comparative Analysis of Disodium Iminodiacetate (DSIDA) and Nitrilotriacetic Acid (NTA) in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Disodium iminodiacetate (B1231623) (DSIDA) and nitrilotriacetic acid (NTA) are two prominent aminopolycarboxylate chelating agents utilized across a spectrum of industrial applications. Their efficacy in sequestering metal ions makes them invaluable in processes ranging from water treatment and industrial cleaning to agriculture and chemical synthesis. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to inform the selection process for specific applications.

Core Performance Characteristics: A Side-by-Side Look

The fundamental difference in the chelating strength and overall performance between DSIDA and NTA stems from their molecular structure. NTA, a tetradentate chelating agent, can form four bonds with a central metal ion, generally resulting in more stable metal complexes compared to the tridentate DSIDA, which forms three bonds.

Chelating Performance: Stability of Metal Complexes

The stability of the complexes formed between a chelating agent and a metal ion is a critical measure of its effectiveness. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.

Metal IonIminodiacetate (IDA) log K₁Nitrilotriacetic Acid (NTA) log K₁
Ca²⁺2.66.4
Mg²⁺2.85.5
Cu²⁺10.613.0
Fe³⁺-15.9
Ni²⁺8.211.5
Zn²⁺7.010.7
Note: Data for Iminodiacetate (IDA), the parent acid of DSIDA, is presented. Stability constants are pH-dependent and can vary with experimental conditions. The values provided are generally accepted literature values for aqueous solutions at approximately 25°C and an ionic strength of 0.1 M.[1]

As the data indicates, NTA consistently forms more stable complexes with a range of divalent and trivalent metal ions compared to IDA. This enhanced stability is a key advantage for NTA in applications requiring strong metal ion control.

Industrial Applications and Performance Insights

Both DSIDA and NTA find application in similar industrial sectors, though their performance characteristics may favor one over the other in specific contexts.

Water Treatment: NTA is widely used in water treatment to control and remove metal ions like calcium and magnesium, which contribute to scaling and reduce the efficiency of equipment.

Detergents and Cleaning Agents: In industrial and household cleaning products, NTA improves cleaning efficiency by sequestering metal ions that can interfere with the action of surfactants. While DSIDA also functions as a chelating agent in detergents, the stronger binding capacity of NTA often makes it more effective.

Agriculture: Both compounds can be used as chelating agents in micronutrient fertilizers to enhance the bioavailability of essential metals like iron, zinc, and copper for plants.[2][3][4][5] The choice between them may depend on soil pH, the specific micronutrients required, and cost considerations.

Chemical Synthesis: DSIDA is a key intermediate in the synthesis of the herbicide glyphosate.[6] NTA is used as a stabilizer for hydrogen peroxide and in the production of certain catalysts.

Environmental Profile: Biodegradability and Toxicity

The environmental fate and toxicological profile of chelating agents are critical considerations for their industrial use.

Biodegradability

The "ready biodegradability" of a chemical is a key indicator of its environmental persistence. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess this.

Nitrilotriacetic Acid (NTA): NTA is generally considered to be readily biodegradable.[7] It is degraded by microorganisms through carbon-nitrogen cleavage, with intermediates including iminodiacetate, glyoxylate, and glycine.[8] The end products of its biodegradation are carbon dioxide, water, ammonia, and nitrate.[8]

Toxicity Profile

The acute toxicity of a substance is often evaluated by its LD50 (median lethal dose) and its impact on aquatic organisms (LC50).

CompoundOral LD50 (rat)Aquatic Toxicity (LC50)
Nitrilotriacetic Acid (NTA) 1100 - 1470 mg/kg[8][9]Fish (Leuciscus idus): 475 mg/L (48h)[9] Daphnia magna: >100 mg/L (48h)[9]
Disodium Iminodiacetate (DSIDA) Data not readily availableData not readily available

NTA Toxicity: NTA exhibits low acute toxicity in mammals.[8][10] Chronic high-dose exposure in rodents has been associated with tumors in the urinary tract, which is believed to be a secondary effect of cytotoxicity resulting from the chelation of essential divalent cations like zinc and calcium.[8][11][12]

Experimental Protocols

Determination of Metal Chelate Stability Constants (Potentiometric Titration)

A common method for determining the stability constants of metal complexes is potentiometric pH titration.

Principle: This method involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter. The titration is performed in the absence and presence of the metal ion. The difference in the titration curves is used to calculate the stability constant of the metal-ligand complex.

Procedure:

  • Prepare solutions of the chelating agent (DSIDA or NTA), the metal salt of interest, and a standardized strong base (e.g., NaOH).

  • Calibrate a pH meter with standard buffer solutions.

  • In a thermostated vessel, pipette a known volume of the chelating agent solution and a known volume of a standardized strong acid (to lower the initial pH).

  • Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.

  • Repeat the titration with a solution containing the same amounts of chelating agent and strong acid, but with the addition of a known concentration of the metal salt.

  • The stability constants are then calculated from the titration data using specialized software that fits the potentiometric data to a model of the chemical equilibria involved.

Assessment of Ready Biodegradability (OECD 301D - Closed Bottle Test)

The OECD 301D test is a stringent method for assessing the ready biodegradability of chemicals.[13][14][15]

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., sewage treatment plant effluent) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation of the test substance is followed by measuring the consumption of dissolved oxygen over a 28-day period.

Procedure:

  • Prepare a mineral medium containing essential inorganic salts.

  • Prepare a stock solution of the test substance (DSIDA or NTA).

  • Fill a series of BOD (Biochemical Oxygen Demand) bottles with the mineral medium.

  • Add the inoculum (e.g., effluent from a wastewater treatment plant) to the bottles.

  • Add the test substance to the test bottles at a concentration that will result in a theoretical oxygen demand (ThOD) of 2-5 mg/L.

  • Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

  • The bottles are completely filled, sealed, and incubated in the dark at 20 ± 1°C for 28 days.

  • The dissolved oxygen concentration in the bottles is measured at regular intervals.

  • The percentage biodegradation is calculated as the ratio of the measured BOD to the ThOD. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.[13]

Determination of Acute Oral Toxicity (LD50) in Rats (Based on OECD Guideline 401)

Principle: The acute oral toxicity of a substance is determined by administering a single dose of the substance to a group of experimental animals (typically rats) and observing the mortality over a fixed period (usually 14 days). The LD50 is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

Procedure:

  • Healthy, young adult rats of a single strain are acclimatized to the laboratory conditions.

  • The test substance is administered in graduated doses to several groups of experimental animals, with one dose level per group.

  • The substance is typically administered by gavage using a stomach tube or a suitable intubation cannula.

  • A control group receives the vehicle (e.g., water or saline) only.

  • The animals are observed for signs of toxicity and mortality for at least 14 days.

  • The LD50 value is calculated from the dose-response data using appropriate statistical methods.

Determination of Acute Toxicity to Fish (LC50) (Based on OECD Guideline 203)

Principle: The acute toxicity of a chemical to fish is determined by exposing groups of fish to different concentrations of the chemical in water for a short period (typically 96 hours). The LC50 is the concentration of the chemical that is lethal to 50% of the test fish.

Procedure:

  • Healthy fish of a recommended species (e.g., Zebrafish, Rainbow trout) are acclimatized to the test conditions.

  • A series of test solutions with different concentrations of the test substance are prepared. A control group with no test substance is also included.

  • Groups of fish are randomly assigned to the different test concentrations and the control.

  • The fish are exposed to the test solutions for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

  • Mortality and any sublethal effects are recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).

  • The LC50 value and its confidence limits are calculated at the end of the exposure period using statistical methods.

Visualizing the Comparison: Workflows and Relationships

Experimental_Workflow_Chelation cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Chelator Prepare Chelator Solution (DSIDA or NTA) Titration_Ligand Titrate Chelator Solution with Base Chelator->Titration_Ligand Titration_Complex Titrate Chelator + Metal Solution with Base Chelator->Titration_Complex Metal Prepare Metal Salt Solution Metal->Titration_Complex Base Standardize Strong Base (e.g., NaOH) Base->Titration_Ligand Base->Titration_Complex Data Record pH vs. Titrant Volume Titration_Ligand->Data Titration_Complex->Data Calculation Calculate Stability Constants (log K) Data->Calculation

Caption: Workflow for Determining Metal Chelate Stability Constants.

Biodegradation_Pathway NTA NTA (Nitrilotriacetic Acid) IDA Iminodiacetic Acid (Intermediate) NTA->IDA Microbial Degradation Glyoxylate Glyoxylate & Glycine (Intermediates) IDA->Glyoxylate Further Degradation EndProducts End Products: CO2, H2O, NH3, Nitrate Glyoxylate->EndProducts

Caption: Simplified Biodegradation Pathway of NTA.

Conclusion

Both this compound (DSIDA) and Nitrilotriacetic Acid (NTA) are effective chelating agents with broad industrial utility. The choice between them for a specific application requires a careful consideration of the required chelation strength, the specific metal ions to be controlled, environmental regulations, and cost.

NTA generally offers superior chelation strength due to its higher denticity, forming more stable complexes with a wide range of metal ions. This makes it a preferred choice for applications demanding robust metal sequestration. DSIDA, while a weaker chelating agent, is a valuable industrial chemical, particularly as a key intermediate in the synthesis of glyphosate, and can be effective in applications where moderate chelation is sufficient.

The environmental profile of both compounds is a significant factor in their selection. NTA is recognized as being readily biodegradable. While DSIDA is an intermediate in NTA's degradation pathway, more direct and comparative biodegradability data under standardized conditions would be beneficial for a more complete environmental risk assessment. From a toxicological standpoint, NTA has low acute toxicity, though concerns exist regarding its effects on the urinary tract at high chronic doses in animal studies.

Ultimately, the optimal choice between DSIDA and NTA will depend on a holistic assessment of performance requirements, environmental impact, and economic feasibility for the intended industrial application. Further direct comparative studies, particularly in the areas of biodegradability and performance in specific industrial matrices, would be invaluable to the scientific and industrial communities.

References

A Comparative Guide to the HPLC Quantification of Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Disodium Iminodiacetate, a key intermediate and potential impurity in various chemical syntheses, is crucial for process optimization and quality control. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for its determination, offering insights into their principles, performance, and experimental protocols.

Introduction to Analytical Challenges

This compound, the salt of iminodiacetic acid (IDA), lacks a significant chromophore, making its direct detection by UV-Visible spectrophotometry challenging. Consequently, most HPLC methods rely on pre-column derivatization to attach a UV-active or fluorescent tag to the IDA molecule, enabling sensitive and selective quantification. This guide explores various derivatization-based HPLC-UV methods and briefly discusses alternative approaches.

Comparison of Validated HPLC Methods

The following table summarizes the performance characteristics of different validated HPLC methods for the quantification of iminodiacetic acid, the active component of this compound.

Method Derivatization Reagent Stationary Phase Mobile Phase Detection Linearity (mg/L) LOD (mg/L) LOQ (mg/L) Accuracy (Recovery %) Precision (RSD %)
Method 1 p-Toluenesulfonyl Chloride (PTSC)VP-ODS (200 mm × 4.6 mm, 5 µm)0.03 mol/L Ammonium (B1175870) Acetate (B1210297) (pH 5.5) - Acetonitrile (B52724) (87:13, v/v)UV at 235 nm900 - 21000.0897Not Reported98.7 - 99.30.89 - 1.23
Method 2 2,4-Dinitrofluorobenzene (DNFB)Elite C18Methanol (B129727) - 0.05 mol/L Acetic Acid-Sodium Acetate solution (55:45, v/v)Not SpecifiedR² = 0.9990Not ReportedNot ReportedNot ReportedNot Reported
Method 3 (for EDTA) Ferric ChloridePhenomenex Luna C18(2) (250 x 4.6 mm), 5 µ5% Methanol and 95% of 0.7 g/L Tetrabutylammonium Bromide and 4.6 g/L Sodium Acetate Trihydrate in water (pH 4.0)UV at 254 nmNot ReportedNot ReportedNot ReportedNot ReportedRSD < 5.0

Experimental Protocols

Method 1: Pre-column Derivatization with p-Toluenesulfonyl Chloride (PTSC)

This method is suitable for the determination of iminodiacetic acid in industrial production samples.[1][2]

1. Derivatization Procedure:

  • Iminodiacetic acid is reacted with p-toluenesulfonyl chloride (PTSC) in an alkaline environment (pH 11).[1][2]

  • The reaction is carried out at 45°C for 15 minutes.[1][2]

2. HPLC Conditions:

  • Column: VP-ODS (200 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic elution with a mixture of 0.03 mol/L ammonium acetate (pH 5.5) and acetonitrile in a ratio of 87:13 (v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detector set at 235 nm.[1]

Method 2: Pre-column Derivatization with 2,4-Dinitrofluorobenzene (DNFB)

This method has been applied for the analysis of iminodiacetic acid in biotransformation solutions.[3]

1. Derivatization Procedure:

  • A solution containing iminodiacetic acid is mixed with a solution of 2,4-dinitrofluorobenzene in the presence of NaHCO₃.[3]

  • The reaction is conducted at 60°C in the dark for 30 minutes.[3]

  • A phosphate (B84403) buffer solution (pH 7.0) is then added.[3]

2. HPLC Conditions:

  • Column: Elite C18.[3]

  • Mobile Phase: A mixture of methanol and 0.05 mol/L acetic acid-sodium acetate solution in a ratio of 55:45 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

Alternative Approaches

While derivatization is the most common approach, other analytical techniques can be considered:

  • Mixed-Mode Chromatography: Columns like the Obelisc N, which combine HILIC and ion-exchange mechanisms, can be used for the separation of glyphosate (B1671968) and its intermediates, including iminodiacetic acid, potentially without derivatization.[4] Detection can be achieved using LC/MS, ELSD, CAD, or UV.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high selectivity and sensitivity and can often be used for the direct analysis of compounds that are not amenable to UV detection, although it may still benefit from derivatization in some cases.[2]

Method Validation Workflow

The validation of an analytical method is essential to ensure its accuracy, precision, and reliability. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation Compile Data end Validated Method documentation->end

Caption: A flowchart illustrating the key stages in the validation of an HPLC analytical method.

Conclusion

The quantification of this compound by HPLC predominantly relies on pre-column derivatization to enhance detectability. The choice of derivatization reagent and chromatographic conditions will depend on the specific application, sample matrix, and available instrumentation. The methods presented in this guide have been validated and offer reliable approaches for the accurate quantification of this important compound. For complex matrices or when higher sensitivity is required, exploring mixed-mode chromatography or LC-MS is recommended. Proper method validation is paramount to ensure the generation of high-quality, reproducible data in a regulated environment.

References

Stability of Disodium Iminodiacetate vs. DTPA Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chelating agent is critical, directly impacting the stability and efficacy of metal-based therapeutics and diagnostic agents. This guide provides a detailed comparison of the stability of complexes formed with Disodium Iminodiacetate and Diethylenetriaminepentaacetic acid (DTPA), supported by quantitative data and experimental methodologies.

Executive Summary

Both this compound and DTPA are effective chelating agents, but they exhibit significant differences in the stability of their metal complexes. DTPA, a polyamino-polycarboxylic acid, generally forms significantly more stable complexes with a wide range of metal ions compared to the simpler aminodicarboxylate structure of this compound. This enhanced stability is primarily attributed to the higher number of donor atoms in DTPA, leading to a stronger chelate effect. The choice between these two ligands will ultimately depend on the specific application, the metal ion of interest, and the required in-vivo or in-vitro stability.

Data Presentation: Stability Constants (log K)

The stability constant (log K) is a quantitative measure of the affinity between a ligand and a metal ion at equilibrium. A higher log K value indicates a more stable complex. The following table summarizes the log K values for complexes of Iminodiacetate (IDA), the active chelating component of this compound, and DTPA with various metal ions.

Metal IonIminodiacetate (IDA) log KDTPA log K
Ca(II)3.410.75
Mg(II)2.99.3
Mn(II)7.015.6
Fe(II)5.816.5
Fe(III)16.128.6
Co(II)10.719.0
Ni(II)11.520.2
Cu(II)16.221.4
Zn(II)10.518.7
Cd(II)9.219.2
Pb(II)11.418.8[1]
Ga(III)-~23
Gd(III)-22.4

Note: The stability constants for this compound are represented by those of Iminodiacetic acid (IDA), as the sodium ions are spectator ions and do not participate in the chelation.

Analysis of Stability Data

The data clearly demonstrates the superior stability of DTPA complexes across all listed metal ions. For instance, the log K value for the Fe(III)-DTPA complex is significantly higher (28.6) than that of the Fe(III)-IDA complex (16.1), indicating a much stronger and more stable interaction. This trend holds true for both divalent and trivalent metal ions. The octadentate nature of DTPA, with its five carboxylate groups and three amine nitrogens, allows it to form multiple chelate rings around a metal ion, resulting in a thermodynamically highly favorable complex. In contrast, the tridentate Iminodiacetate forms fewer chelate rings, leading to comparatively less stable complexes.

Experimental Protocols

The determination of stability constants is crucial for understanding and comparing the efficacy of chelating agents. The two most common methods employed for this purpose are Potentiometric Titration and Spectrophotometry.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a titrant (a strong acid or base) is added. The stability constant is then calculated from the resulting titration curve.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis sol_ligand Prepare standard solution of the ligand (this compound or DTPA) mix Mix known volumes of the metal and ligand solutions in a thermostatted vessel sol_ligand->mix sol_metal Prepare standard solution of the metal salt sol_metal->mix sol_acid Prepare standard solution of a strong acid (e.g., HCl) sol_base Prepare standard solution of a strong, carbonate-free base (e.g., NaOH) titrate Titrate the mixture with the standard base solution, recording pH at each addition mix->titrate calibrate Calibrate pH electrode with standard buffers calibrate->titrate plot Plot pH versus volume of titrant added to generate the titration curve titrate->plot calculate Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants (log K) plot->calculate

Figure 1: Workflow for Potentiometric Titration.

Detailed Methodology:

  • Solution Preparation: All solutions must be prepared using deionized water and high-purity reagents. The exact concentrations of the acid and base solutions are determined by standardization.

  • Calibration: The pH electrode is calibrated using at least two standard buffer solutions to ensure accurate pH measurements.

  • Titration Procedure: A known volume of the metal ion solution is mixed with a known volume of the ligand solution in a jacketed beaker to maintain a constant temperature. The solution is stirred continuously, and the initial pH is recorded. The standard base is added in small increments from a burette, and the pH is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: The collected data (volume of titrant vs. pH) is plotted. The stability constants are determined by fitting the experimental titration curve to a theoretical model using specialized computer programs. This analysis accounts for the protonation of the ligand and the formation of various complex species.

Spectrophotometry

This method is suitable for complexes that exhibit a distinct color or absorb light in the UV-visible region. The stability constant is determined by measuring the absorbance of solutions containing varying concentrations of the metal ion and ligand.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis sol_ligand Prepare stock solutions of the ligand and metal ion of known concentrations series Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa) sol_ligand->series measure Measure the absorbance of each solution in the series at λmax series->measure wavelength Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex wavelength->measure plot Plot absorbance versus the molar ratio of ligand to metal measure->plot calculate Analyze the data using methods like the mole-ratio method or Job's method of continuous variation to determine the stoichiometry and stability constant of the complex plot->calculate G A Identify Target Metal Ion B Select Potential Chelating Agents (e.g., this compound, DTPA) A->B C Determine Stability Constants (log K) Experimentally or from Literature B->C D Consider Application-Specific Conditions (pH, Temperature, Competing Ions) C->D E Compare Conditional Stability Constants D->E F Higher Conditional Stability Constant Indicates Greater Stability in Application E->F G Select Optimal Chelating Agent F->G

References

Validation of Disodium Iminodiacetate Purity: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of raw materials is a cornerstone of reliable and reproducible results. Disodium (B8443419) iminodiacetate, a key chelating agent and synthetic intermediate, is no exception. This guide provides a detailed comparison of analytical methods for validating the purity of Disodium Iminodiacetate, with a focus on traditional complexometric titration and modern instrumental techniques such as High-Performance Liquid Chromatography (HPLC) and potentiometric titration. Experimental data and detailed protocols are provided to assist in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required specificity, sensitivity, accuracy, precision, and the available instrumentation. Below is a comparative summary of the most common methods for the determination of this compound purity.

Parameter Complexometric Titration High-Performance Liquid Chromatography (HPLC) Potentiometric Titration
Principle Volumetric analysis based on the formation of a stable complex between this compound and a metal ion. The endpoint is detected by a color change of a metallochromic indicator.[1][2]Separation of this compound from its impurities based on differential partitioning between a stationary and a mobile phase, followed by detection (often requiring derivatization).[3][4][5]Measurement of the change in potential of an indicator electrode as a function of the volume of a titrant. The endpoint is determined from the inflection point of the titration curve.[6][7][8]
Specificity Less specific. It determines the total concentration of chelating agents that react with the chosen metal ion.Highly specific. It can separate and quantify this compound from its organic impurities, including closely related compounds.[3]More specific than colorimetric titration as it is not affected by sample color or turbidity, but less specific than HPLC for organic impurities.[9]
Precision High precision is achievable, often with a relative standard deviation (RSD) of less than 0.5% with modern autotitrators.[10]High precision, with RSD values typically below 1%.[10]High precision, comparable to or better than manual titration due to instrumental endpoint detection.
Accuracy High accuracy when standardized titrants and primary standards are used correctly.High accuracy, dependent on the purity of the reference standard.High accuracy, as the endpoint is determined objectively from the titration curve.
Advantages Cost-effective, rapid for routine analysis, does not require expensive instrumentation.[3][11]High specificity and sensitivity, allows for the simultaneous determination of impurities, high throughput with autosamplers.[3]Objective endpoint determination, suitable for colored or turbid solutions, can be automated.[8]
Disadvantages Lower specificity, potential for interference from other metal-chelating impurities, subjective endpoint determination with manual titration.[3]Higher initial instrument cost, more complex method development, requires expensive solvents and columns.[3]Requires a specific ion-selective or redox electrode, may have a slower response time near the endpoint.

Experimental Protocols

Complexometric Titration for Purity of this compound

This method involves the direct titration of this compound with a standardized solution of a metal salt in the presence of a metallochromic indicator.

a. Reagents and Materials:

  • This compound sample

  • Zinc Sulfate (ZnSO₄·7H₂O), primary standard grade

  • Eriochrome Black T indicator

  • Ammonia-Ammonium Chloride Buffer (pH 10)

  • Deionized water

  • Analytical balance

  • Burette (50 mL, Class A)

  • Volumetric flasks (100 mL, 250 mL, Class A)

  • Erlenmeyer flasks (250 mL)

b. Preparation of 0.1 M Zinc Sulfate Standard Solution:

  • Accurately weigh approximately 2.875 g of primary standard grade Zinc Sulfate (ZnSO₄·7H₂O).

  • Dissolve it in deionized water in a 100 mL volumetric flask.

  • Make up to the mark with deionized water and mix thoroughly.

  • Calculate the exact molarity.

c. Titration Procedure:

  • Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in approximately 100 mL of deionized water.

  • Add 2 mL of the Ammonia-Ammonium Chloride Buffer (pH 10).

  • Add a small amount (approx. 50 mg) of Eriochrome Black T indicator mixture. The solution should turn wine-red.

  • Titrate with the standardized 0.1 M Zinc Sulfate solution until the color changes from wine-red to a clear blue at the endpoint.[12]

  • Record the volume of the titrant used.

  • Perform the titration in triplicate.

d. Calculation of Purity: The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 1000) × 100

Where:

  • V = Volume of Zinc Sulfate solution used in mL

  • M = Molarity of the Zinc Sulfate solution

  • MW = Molecular weight of this compound (177.09 g/mol )

  • W = Weight of the this compound sample in g

Alternative Methods: An Overview

a. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purity determination of this compound, offering high specificity. Since this compound lacks a strong chromophore, indirect UV detection or pre-column derivatization is typically employed. A common approach involves forming a complex with a metal ion that can be detected by a UV-Vis detector.[4][5][13]

  • Principle: The sample is dissolved and injected into the HPLC system. The components are separated on a reversed-phase column (e.g., C18). The mobile phase often contains a metal salt to form a complex with the analyte for UV detection.[14]

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 analytical column, and data acquisition software.

  • Performance: This method can provide a detailed impurity profile and is suitable for stability studies and quality control where high specificity is required.

b. Potentiometric Titration: Potentiometric titration offers a more objective endpoint determination compared to the visual endpoint in complexometric titration.

  • Principle: The change in the potential of an ion-selective electrode (e.g., a copper-selective electrode) is monitored as a standardized metal ion solution is added to the this compound solution. The endpoint corresponds to the point of maximum potential change.[6][7]

  • Instrumentation: A potentiometer or an autotitrator equipped with a suitable ion-selective electrode and a reference electrode.

  • Performance: This method is advantageous for colored or turbid samples and can be readily automated, improving reproducibility.

Visualizations

Experimental Workflow for Complexometric Titration

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Weigh Sample dissolve Dissolve Sample prep_sample->dissolve prep_titrant Standardize Titrant titrate Titrate with Standard Solution prep_titrant->titrate prep_indicator Prepare Indicator add_indicator Add Indicator prep_indicator->add_indicator add_buffer Add Buffer (pH 10) dissolve->add_buffer add_buffer->add_indicator add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for this compound Purity by Titration.

Comparison of Analytical Methodologies

logical_relationship cluster_main Purity Validation of this compound cluster_titration_attr Titration Attributes cluster_hplc_attr HPLC Attributes cluster_potentiometric_attr Potentiometric Attributes Titration Complexometric Titration T_adv Cost-Effective Rapid Titration->T_adv Advantages T_disadv Less Specific Subjective Endpoint Titration->T_disadv Disadvantages HPLC HPLC H_adv Highly Specific High Throughput HPLC->H_adv Advantages H_disadv High Cost Complex Method HPLC->H_disadv Disadvantages Potentiometric Potentiometric Titration P_adv Objective Endpoint Automated Potentiometric->P_adv Advantages P_disadv Requires Specific Electrode Potentiometric->P_disadv Disadvantages

References

Quantitative Analysis of Impurities in Disodium Iminodiacetate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like Disodium Iminodiacetate (B1231623) (DSIDA) is a critical step in the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of analytical techniques for the quantification of impurities in DSIDA, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives.

Disodium iminodiacetate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for the accurate quantification of these impurities. This guide will delve into the experimental protocols and performance characteristics of quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration methods for DSIDA analysis.

Method Comparison: A Tabular Overview

The selection of an appropriate analytical technique depends on several factors, including the nature of the impurities, the required sensitivity, and the desired sample throughput. The following tables summarize the key performance indicators for each method, providing a basis for objective comparison.

Method Principle Analytes Advantages Limitations
Quantitative ¹H NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[1][2]Organic impurities with proton signals distinct from the main component, including process-related impurities and degradation products.[1]- Non-destructive- Provides structural information for impurity identification- Can quantify multiple components simultaneously without chromatographic separation- High precision and accuracy when properly validated[3]- Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures- Requires specialized equipment and expertise
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, followed by detection (e.g., UV, MS).[4]Non-volatile and thermally labile organic impurities, including starting materials, by-products, and degradation products.[5]- High sensitivity and resolution- Well-established and widely available technique- Can be coupled with mass spectrometry (MS) for definitive peak identification[6]- Requires impurity reference standards for quantification- Method development can be time-consuming- May not be suitable for all types of impurities (e.g., those lacking a chromophore)
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a stationary phase and a carrier gas, followed by detection (e.g., FID, MS).[4]Volatile organic impurities, such as residual solvents from the manufacturing process.[7]- Excellent for the analysis of volatile and semi-volatile compounds- High sensitivity, especially with a mass spectrometer detector[8]- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some analytes
Titration (Complexometric) A quantitative chemical analysis method where the concentration of an analyte is determined by reacting it with a standard solution of a titrant. For DSIDA, this would likely be an indirect assay.[9][10]Purity assay of the main component (DSIDA) by reacting with a metal ion.- Cost-effective and relatively simple to perform- High precision for assay determination- Not suitable for quantifying individual impurities- Lacks specificity; any substance that reacts with the titrant will be measured- Less sensitive than instrumental methods

Quantitative Performance Data (Illustrative)

The following table provides illustrative performance data for the different analytical techniques. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and the nature of the impurity being analyzed.

Parameter Quantitative ¹H NMR (qNMR) HPLC-UV GC-MS (Headspace) Titration
Limit of Detection (LOD) ~10 µM[11]0.1 - 1 µg/mL[5]ng/mL to pg/mL range[8]Dependent on indicator and reaction stoichiometry
Limit of Quantification (LOQ) S/N ratio > 10[12]0.5 - 5 µg/mL[5]ng/mL range[8]Dependent on indicator and reaction stoichiometry
Accuracy (% Recovery) 98 - 102%98 - 102%[5]95 - 105%99 - 101%
Precision (% RSD) < 1%< 2%[5]< 10%< 0.5%
Analysis Time per Sample ~15 minutes[13]15 - 60 minutes20 - 40 minutes10 - 20 minutes

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each of the discussed analytical techniques.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a general framework for the quantification of organic impurities in DSIDA using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from DSIDA or its expected impurities.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O) to the NMR tube.

  • Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.

2. NMR Data Acquisition:

  • The ¹H NMR spectra should be acquired on a high-field NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe for enhanced sensitivity.[13]

  • Key acquisition parameters to be optimized include:

    • Pulse Angle: A 30° or 45° pulse angle is often used to ensure a shorter relaxation delay can be used.

    • Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation and accurate integration. A typical starting point is 15-30 seconds.

    • Acquisition Time (at): A sufficiently long acquisition time (e.g., 2-4 seconds) is necessary to ensure good digital resolution.

    • Number of Scans (ns): This should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals to be quantified for an error of ≤ 1%.[11]

3. Data Processing and Quantification:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of the internal standard and the impurity.

  • The concentration of the impurity can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow for qNMR Analysis of DSIDA Impurities

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_sample Accurately weigh DSIDA sample weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve acquire Acquire ¹H NMR spectrum dissolve->acquire process Process data (FT, phasing, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate impurity concentration integrate->calculate

Workflow for qNMR analysis.
High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation and quantification of non-volatile impurities in DSIDA.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase could consist of:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (as DSIDA and related impurities lack strong chromophores at higher wavelengths).

2. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve about 10 mg of the DSIDA sample in 10 mL of the mobile phase A to obtain a concentration of 1 mg/mL.

  • Standard Solution: Prepare individual stock solutions of known impurities (if available) and a mixed standard solution at a concentration relevant to the specification limits.

3. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]

Logical Flow for HPLC Method Development

G start Define Analytical Goal: Quantify DSIDA Impurities select_column Select Stationary Phase (e.g., C18) start->select_column optimize_mobile_phase Optimize Mobile Phase (pH, organic modifier) select_column->optimize_mobile_phase gradient Develop Gradient Program optimize_mobile_phase->gradient optimize_other Optimize Flow Rate, Temperature, etc. gradient->optimize_other validate Validate Method (ICH) optimize_other->validate routine_analysis Routine Analysis validate->routine_analysis

HPLC method development workflow.
Gas Chromatography (GC) with Headspace Sampling

This protocol is suitable for the determination of residual solvents in DSIDA.

1. Headspace-GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a headspace autosampler and a mass spectrometer (MS) or flame ionization detector (FID).

  • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Detector Temperature (FID or MS Transfer Line): 250 °C

  • Headspace Sampler Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

2. Sample and Standard Preparation:

  • Sample Preparation: Accurately weigh about 100 mg of the DSIDA sample into a headspace vial. Add a suitable solvent (e.g., 1 mL of dimethyl sulfoxide (B87167) or water) that dissolves the sample and is not an impurity of interest. Seal the vial immediately.

  • Standard Preparation: Prepare a stock solution of the expected residual solvents in the same solvent used for the sample. Prepare a series of dilutions to create a calibration curve.

Experimental Workflow for Headspace GC-MS

G sample_prep Sample Preparation (Weigh DSIDA, add solvent, seal vial) headspace Vial Equilibration in Headspace Sampler sample_prep->headspace injection Automated Injection of Vapor Phase headspace->injection gc_separation Separation on GC Column injection->gc_separation ms_detection Detection and Identification by MS gc_separation->ms_detection quantification Quantification against Calibration Curve ms_detection->quantification

Headspace GC-MS workflow.
Titration (Complexometric Assay)

This method provides an assay of the DSIDA content rather than a quantification of individual impurities. It is based on the chelation of a metal ion by DSIDA.

1. Principle:

  • A known excess of a metal ion solution (e.g., copper(II) sulfate) is added to the DSIDA sample.

  • The unreacted metal ions are then back-titrated with a standardized solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • A metal-ion indicator is used to determine the endpoint of the titration.

2. Reagents:

  • Standardized Copper(II) Sulfate solution (e.g., 0.1 M)

  • Standardized EDTA solution (e.g., 0.1 M)

  • pH 10 buffer solution (Ammonia-Ammonium Chloride)

  • Murexide or Eriochrome Black T indicator

3. Procedure:

  • Accurately weigh a suitable amount of the DSIDA sample and dissolve it in deionized water.

  • Add a known excess volume of the standardized Copper(II) Sulfate solution.

  • Add the pH 10 buffer solution to adjust the pH.

  • Add a few drops of the indicator. The solution should turn to the color of the metal-indicator complex.

  • Titrate the solution with the standardized EDTA solution until the color changes to that of the free indicator, indicating the endpoint.

  • A blank titration (without the DSIDA sample) should also be performed.

4. Calculation:

  • The amount of DSIDA can be calculated based on the difference in the volume of EDTA used for the sample and the blank titrations, and the stoichiometry of the DSIDA-metal complex.

Conclusion

The choice of the most suitable analytical method for the quantification of impurities in this compound depends on the specific requirements of the analysis.

  • qNMR stands out as a powerful technique for its ability to provide both structural and quantitative information without the need for specific impurity standards, making it ideal for the analysis of unknown impurities and for providing an orthogonal check on other methods.

  • HPLC is the workhorse for the routine quality control of non-volatile impurities due to its high sensitivity and resolving power.

  • GC is indispensable for the analysis of residual solvents, which are a critical class of impurities in pharmaceutical manufacturing.

  • Titration offers a simple and cost-effective method for determining the overall purity (assay) of the DSIDA raw material.

For a comprehensive impurity profile of this compound, a combination of these techniques is often employed. For instance, HPLC can be used for the routine quantification of known impurities, while qNMR can be utilized to identify and quantify unknown impurities and to confirm the structure of the main component. GC is essential for ensuring that residual solvent levels are within acceptable limits. By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate methods to ensure the quality and safety of their pharmaceutical products.

References

A Head-to-Head Showdown: IDA vs. NTA Resins for His-tagged Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the throes of protein purification, the choice of affinity chromatography resin is a critical decision that can significantly impact the yield, purity, and overall success of their experiments. Among the most common choices for purifying His-tagged proteins are resins functionalized with either iminodiacetic acid (IDA) or nitrilotriacetic acid (NTA). This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making an informed decision.

The fundamental difference between these two chelating ligands lies in their structure. IDA is a tridentate chelator, meaning it uses three coordination sites to bind a metal ion (commonly nickel, Ni2+), leaving three sites available for interaction with the histidine residues of the protein tag.[1][2] In contrast, NTA is a tetradentate chelator, using four coordination sites to bind the metal ion, which leaves only two sites free for protein binding.[1][3][4] This seemingly subtle distinction has profound implications for the performance of the respective resins.

Performance at a Glance: A Quantitative Comparison

The choice between IDA and NTA often represents a trade-off between protein yield and purity. The differing coordination chemistry of the two ligands directly influences their binding capacity, susceptibility to metal ion leaching, and resistance to common buffer additives.

FeatureIminodiacetic Acid (IDA) ResinNitrilotriacetic Acid (NTA) ResinReferences
Chelating Structure Tridentate (3 coordination sites)Tetradentate (4 coordination sites)[1][3][5]
Metal Ion Coordination Weaker, leaving three sites for histidine bindingStronger, leaving two sites for histidine binding[1][3]
Binding Capacity Generally higherGenerally lower[3][5][6]
Protein Purity Lower, with a higher tendency for non-specific bindingHigher, with reduced non-specific binding[3][5][6]
Metal Ion Leaching Higher, due to weaker coordinationSignificantly lower, due to stronger coordination[3][6][7]
Resistance to Agents (e.g., DTT, EDTA) More sensitiveMore robust[3][6][7]
Elution Conditions Typically requires lower imidazole (B134444) concentrationsGenerally requires higher imidazole concentrations[3][5]
Cost Generally less expensiveGenerally more expensive[3][7]

The Deeper Dive: Yield vs. Purity

Experimental evidence consistently demonstrates that while IDA resins may offer a higher total protein yield, this often comes at the expense of purity.[3][6] The weaker coordination of the metal ion in IDA resins can lead to increased non-specific binding of contaminating proteins.[3] Conversely, NTA resins tend to produce a sharper elution peak with a more concentrated target protein and fewer contaminants, resulting in higher purity.[3]

For applications where obtaining the maximum amount of protein is the primary goal, and downstream applications are tolerant of some impurities, IDA resins can be a cost-effective choice.[5][7] However, for experiments requiring highly pure protein, such as crystallography or functional assays, the superior selectivity of NTA resins is often indispensable.[1][6][7]

Experimental Protocol: A Comparative Analysis of IDA and NTA Resins

This protocol outlines a method for a direct comparison of the performance of IDA and NTA resins for the purification of a His-tagged protein.

1. Resin Preparation and Charging:

  • Equilibrate both IDA and NTA agarose (B213101) resins (e.g., 1 mL bed volume each in separate gravity-flow columns) with 5-10 column volumes (CV) of deionized water.

  • Charge the resins by loading 2 CV of a 50 mM solution of the desired metal salt (e.g., NiSO₄).

  • Wash the columns with 5-10 CV of deionized water to remove unbound metal ions.

  • Equilibrate the columns with 5-10 CV of Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

2. Sample Loading:

  • Prepare a clarified cell lysate containing the His-tagged protein of interest in the Binding Buffer.

  • Load an equal amount of the clarified lysate onto each column at a controlled flow rate (e.g., 0.5-1 mL/min).[3]

  • Collect the flow-through fractions for analysis.

3. Washing:

  • Wash each column with 10-20 CV of Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Collect the wash fractions for analysis.

4. Elution:

  • Elute the bound protein with 5-10 CV of Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0).

  • Collect the elution fractions in separate tubes.

5. Analysis:

  • Determine the protein concentration of the collected fractions (flow-through, wash, and elution) using a suitable method (e.g., Bradford or BCA assay).

  • Analyze the purity of the elution fractions by SDS-PAGE.

  • Calculate the total protein yield for each resin.

Visualizing the Workflow

ProteinPurificationWorkflow cluster_prep 1. Resin Preparation & Charging cluster_purification 2. Purification Cycle cluster_analysis 3. Analysis cluster_outputs Outputs P1 Equilibrate Resins (IDA & NTA) P2 Charge with Metal Ions (e.g., NiSO4) P1->P2 P3 Wash Unbound Ions P2->P3 P4 Equilibrate with Binding Buffer P3->P4 S1 Load Clarified Lysate P4->S1 Start Purification S2 Wash with Wash Buffer S1->S2 O1 Flow-through S1->O1 S3 Elute with Elution Buffer S2->S3 O2 Wash Fractions S2->O2 A1 Protein Concentration (Bradford/BCA) S3->A1 Analyze Elution O3 Elution Fractions S3->O3 A2 Purity Analysis (SDS-PAGE) A1->A2 A3 Yield Calculation A2->A3

References

A Comparative Analysis of the Biodegradability of Disodium Iminodiacetate and EDDS

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the environmental fate of two key chelating agents, supported by experimental data and standardized protocols.

The selection of chelating agents in research, drug development, and various industrial applications increasingly requires careful consideration of their environmental impact. Among the key performance indicators, biodegradability stands out as a critical factor in determining a substance's persistence and potential for ecological harm. This guide provides a comprehensive comparison of the biodegradability of two commercially significant chelating agents: Disodium Iminodiacetate (B1231623) (DSIDA) and Ethylenediamine-N,N'-disuccinic acid (EDDS).

Executive Summary

This guide presents a data-driven assessment of the biodegradability of DSIDA and EDDS, drawing from standardized testing protocols. The findings indicate that while the [S,S] stereoisomer of EDDS is readily biodegradable, data on the ready biodegradability of DSIDA is less conclusive, with some studies suggesting it may not meet the stringent criteria for this classification. The comparison highlights the importance of stereochemistry in the environmental fate of EDDS and points to different microbial degradation pathways for the two compounds.

Quantitative Biodegradability Data

The following table summarizes the available quantitative data on the biodegradability of DSIDA and EDDS based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

CompoundTest GuidelineTest DurationBiodegradation (%)Classification
Disodium Iminodiacetate (DSIDA) OECD 301D (Closed Bottle Test)28 days~20%Not Readily Biodegradable
[S,S]-Ethylenediamine-N,N'-disuccinic acid ([S,S]-EDDS) OECD 301B (CO2 Evolution Test)28 days>80%Readily Biodegradable

Note: The classification "Readily Biodegradable" is assigned to substances that achieve a certain level of degradation (e.g., >60% in OECD 301B and 301F tests, >70% in OECD 301A and 301E tests) within a 28-day period and satisfy the "10-day window" criterion.[1][2][3] The 10-day window begins when the degree of biodegradation has reached 10% and requires that the pass level is reached within 10 days from that point. Substances that biodegrade to a significant extent but do not meet these strict criteria may be classified as "inherently biodegradable."

Experimental Protocols

To ensure a clear understanding of the presented data, the methodologies for the key cited experiments are detailed below.

OECD 301F: Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum in a closed respirometer.

Principle: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge) and incubated in a sealed flask at a constant temperature. The consumption of oxygen by the microorganisms during the degradation of the test substance is measured over 28 days. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

  • Respirometer with temperature control

  • Flasks with stoppers

  • Magnetic stirrers

  • Oxygen meter or pressure sensor

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential inorganic salts is prepared.

  • Inoculum Preparation: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.

  • Test Setup: The test substance is added to the flasks containing the mineral medium and inoculum. Control flasks (inoculum only), reference flasks (with a readily biodegradable substance like sodium benzoate), and test flasks are prepared.

  • Incubation: The flasks are sealed and incubated at a constant temperature (typically 20-24°C) with continuous stirring for 28 days.

  • Measurement: Oxygen consumption is monitored at regular intervals by measuring the pressure change inside the flasks.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed in the test flasks to the theoretical oxygen demand (ThOD) of the substance.

Pass Criteria: For a substance to be classified as readily biodegradable under OECD 301F, it must demonstrate at least 60% biodegradation within the 28-day test period and satisfy the 10-day window criterion.[4][5][6][7]

Experimental_Workflow_OECD301F cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A Prepare Mineral Medium D Inoculate Test, Reference, and Control Flasks A->D B Collect and Prepare Inoculum (e.g., Activated Sludge) B->D C Prepare Test Substance, Reference, and Control Solutions C->D E Seal Flasks and Place in Respirometer D->E F Incubate at Constant Temperature with Stirring for 28 Days E->F G Monitor Oxygen Consumption (Pressure Change) Periodically F->G H Calculate Percentage Biodegradation vs. Theoretical Oxygen Demand (ThOD) G->H I Evaluate against Pass Criteria (>60% and 10-day window) H->I

Figure 1: Experimental Workflow for OECD 301F Manometric Respirometry Test.

Microbial Degradation Pathways

The biological breakdown of chemical compounds is a complex process mediated by specific enzymes in microorganisms. The degradation pathways for DSIDA and EDDS appear to differ significantly.

This compound (DSIDA)

The microbial degradation of iminodiacetate is initiated by the enzyme iminodiacetate dehydrogenase. This enzyme catalyzes the oxidative cleavage of the C-N bond, leading to the formation of glyoxylate (B1226380) and glycine. These products are common metabolites that can readily enter central metabolic pathways of microorganisms.

DSIDA_Degradation_Pathway DSIDA This compound Enzyme Iminodiacetate Dehydrogenase DSIDA->Enzyme Glyoxylate Glyoxylate Enzyme->Glyoxylate Glycine Glycine Enzyme->Glycine Metabolism Central Metabolism Glyoxylate->Metabolism Glycine->Metabolism

Figure 2: Proposed Microbial Degradation Pathway of this compound.
Ethylenediamine-N,N'-disuccinic acid (EDDS)

The biodegradation of the readily biodegradable [S,S]-EDDS isomer is initiated by the enzyme EDDS lyase. This enzyme catalyzes the cleavage of a C-N bond to release fumarate (B1241708) and form the intermediate N-(2-aminoethyl)aspartic acid (AEAA). AEAA is then further cleaved by the same enzyme to yield ethylenediamine (B42938) and a second molecule of fumarate. Both ethylenediamine and fumarate are readily metabolized by microorganisms.

EDDS_Degradation_Pathway EDDS [S,S]-EDDS Enzyme EDDS Lyase EDDS->Enzyme Fumarate1 Fumarate Enzyme->Fumarate1 AEAA N-(2-aminoethyl)aspartic acid (AEAA) Enzyme->AEAA Ethylenediamine Ethylenediamine Enzyme->Ethylenediamine Fumarate2 Fumarate Enzyme->Fumarate2 Metabolism Central Metabolism Fumarate1->Metabolism AEAA->Enzyme Ethylenediamine->Metabolism Fumarate2->Metabolism

Figure 3: Microbial Degradation Pathway of [S,S]-EDDS.

Conclusion

Based on the available experimental data, [S,S]-EDDS is considered a readily biodegradable chelating agent, capable of rapid and complete mineralization in aerobic environments. In contrast, the data for this compound suggests that it is not readily biodegradable under the stringent conditions of standard screening tests. This distinction is critical for researchers and professionals in drug development and other scientific fields when selecting chelating agents for applications where environmental compatibility is a key consideration. The different microbial degradation pathways also highlight the specific enzymatic machinery required for the breakdown of these compounds. Further research into the inherent biodegradability of DSIDA and the factors influencing its degradation rate would provide a more complete understanding of its environmental fate.

References

A Researcher's Guide to Investigating Immunoassay Cross-Reactivity of Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the potential cross-reactivity of Disodium iminodiacetate (B1231623) in common immunoassays. As there is a lack of published data specifically detailing the cross-reactivity of this compound, this document outlines a comprehensive experimental approach based on established principles of immunoassay interference studies. By following this guide, researchers can systematically evaluate the performance of Disodium iminodiacetate in their assays and compare it to other common chelating agents.

Introduction to Immunoassay Interference

Immunoassays are powerful tools in research and diagnostics, but their accuracy can be compromised by interfering substances that lead to false-positive or false-negative results.[1][2][3] Cross-reactivity is a type of interference that occurs when a substance structurally similar to the target analyte binds to the assay antibodies.[1][3] However, for small molecules like this compound, interference can also occur through non-immunological mechanisms, such as the chelation of essential metal ions required for enzyme-labeled detection systems (e.g., alkaline phosphatase).[1][4] Given that this compound is a chelating agent, it is crucial to assess its potential for interference in immunoassays.

Comparative Compounds

To provide a comprehensive assessment, the cross-reactivity of this compound should be compared against other structurally or functionally similar compounds. The following are recommended for comparative studies:

  • Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent known to interfere with certain immunoassays, particularly those using metalloenzymes as labels.[1][4][5][6]

  • Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA): Another common chelating agent that can be used to assess the specificity of any observed interference.[7]

  • Glycine (B1666218): As the simplest amino acid, it can serve as a negative control to determine if the basic amino acid structure contributes to any observed effects.

Experimental Workflow for Assessing Cross-Reactivity

The following diagram outlines a systematic approach to evaluating the potential interference of this compound in a selected immunoassay.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_conclusion Conclusion prep_reagents Prepare Stock Solutions (this compound, EDTA, EGTA, Glycine) select_assay Select Immunoassay (e.g., ELISA) prep_reagents->select_assay prep_samples Prepare Spiked Samples (Analyte + Potential Interferent) select_assay->prep_samples run_assay Perform Immunoassay (with and without interferents) prep_samples->run_assay measure_signal Measure Assay Signal (e.g., Absorbance, Fluorescence) run_assay->measure_signal calc_recovery Calculate Analyte Recovery (%) measure_signal->calc_recovery calc_cr Calculate Cross-Reactivity (%) calc_recovery->calc_cr compare_results Compare Results Across Compounds calc_cr->compare_results draw_conclusion Draw Conclusions on Interference Potential compare_results->draw_conclusion

Figure 1. Experimental workflow for assessing immunoassay interference.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted to the specific immunoassay being evaluated.

Preparation of Reagents and Samples
  • Stock Solutions of Potential Interferents:

    • Prepare 1 M stock solutions of this compound, EDTA, EGTA, and Glycine in deionized water.

    • Adjust the pH of each solution to match the pH of the immunoassay buffer (typically pH 7.2-7.4).

    • Create a series of dilutions from the stock solutions in the assay buffer to achieve a range of final concentrations to be tested (e.g., 0.1 mM, 1 mM, 10 mM, 100 mM).

  • Spiked Samples:

    • Prepare samples containing a known concentration of the target analyte for the immunoassay. The analyte concentration should ideally be in the mid-range of the assay's standard curve.

    • For each potential interferent, create a set of spiked samples by adding the various dilutions of the interferent to the analyte-containing samples.

    • Include a control sample containing only the analyte and the assay buffer.

Immunoassay Procedure (Example: Competitive ELISA)
  • Coating: Coat the wells of a microplate with the appropriate antigen or antibody, according to the specific immunoassay protocol.

  • Blocking: Block the unoccupied sites on the microplate to prevent non-specific binding.

  • Competition/Incubation:

    • Add the spiked samples (containing analyte and potential interferent) and control samples to the wells.

    • Add the enzyme-conjugated analyte or antibody.

    • Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to the wells.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength.

Data Presentation and Analysis

The results of the cross-reactivity studies should be summarized in clear and concise tables for easy comparison.

Table 1: Analyte Recovery in the Presence of Potential Interferents

This table will show the percentage of the known analyte concentration that is detected in the presence of each potential interferent.

Potential InterferentConcentration (mM)Measured Analyte Concentration (units)Analyte Recovery (%)
Control (No Interferent) 0[Insert Value]100%
This compound 0.1[Insert Value][Calculate]
1[Insert Value][Calculate]
10[Insert Value][Calculate]
100[Insert Value][Calculate]
EDTA 0.1[Insert Value][Calculate]
1[Insert Value][Calculate]
10[Insert Value][Calculate]
100[Insert Value][Calculate]
EGTA 0.1[InsertValue][Calculate]
1[Insert Value][Calculate]
10[Insert Value][Calculate]
100[Insert Value][Calculate]
Glycine 0.1[Insert Value][Calculate]
1[Insert Value][Calculate]
10[Insert Value][Calculate]
100[Insert Value][Calculate]

Calculation of Analyte Recovery (%): % Recovery = (Measured Analyte Concentration in Spiked Sample / Measured Analyte Concentration in Control Sample) x 100

Table 2: Cross-Reactivity Calculation

For a more direct measure of cross-reactivity, determine the concentration of the interferent that causes a 50% reduction in the assay signal (IC50).

CompoundIC50 of Analyte (units)IC50 of Interferent (mM)Cross-Reactivity (%)
This compound [Insert Value][Insert Value][Calculate]
EDTA [Insert Value][Insert Value][Calculate]
EGTA [Insert Value][Insert Value][Calculate]
Glycine [Insert Value][Insert Value][Calculate]

Calculation of Cross-Reactivity (%): % Cross-Reactivity = (IC50 of Analyte / IC50 of Interferent) x 100

Interpretation of Results

  • High Analyte Recovery (>90%) and Low Cross-Reactivity (<1%): Suggests that this compound does not significantly interfere with the immunoassay at the tested concentrations.

  • Low Analyte Recovery (<90%) or High Cross-Reactivity (>1%): Indicates potential interference. Further investigation would be needed to determine the mechanism of interference (e.g., true cross-reactivity with antibodies versus inhibition of the detection system).

  • Comparison with EDTA and EGTA: If this compound shows similar interference patterns to EDTA and EGTA, it is likely that the interference is due to its chelating properties. If the interference is significantly different, other mechanisms may be involved.

  • Glycine as a Negative Control: Glycine is not expected to interfere. Any observed effect from glycine might indicate a problem with the experimental setup.

By systematically applying this experimental framework, researchers and drug development professionals can confidently assess the potential for this compound to interfere in their specific immunoassays, ensuring the reliability and accuracy of their results.

References

Safety Operating Guide

Navigating the Safe Disposal of Disodium Iminodiacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of disodium (B8443419) iminodiacetate (B1231623), ensuring the protection of personnel and the environment. The following protocols are synthesized from safety data sheets and chemical waste guidelines, offering a clear path to responsible chemical handling.

Immediate Safety and Handling Protocols

Disodium iminodiacetate is classified as a hazardous chemical, primarily causing skin and serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Prevents eye contact with dust or splashes which can cause serious irritation.[1]
Skin Protection Protective gloves and protective clothing.Avoids skin contact which can lead to irritation.[1]
Respiratory Protection NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced.Protects against inhalation of dust, which may cause respiratory tract irritation.[2][3]

In the event of a spill, the primary objective is to contain the material and prevent it from becoming airborne.

Spill Response Protocol:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to minimize inhalation of dust.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] For powder spills, cover with a plastic sheet or tarp to minimize spreading.[1]

  • Clean-up: Use personal protective equipment.[1] Mechanically take up the spilled material and place it in appropriate, labeled containers for disposal.[1] Avoid creating dust.[1]

  • Decontaminate: Thoroughly clean the contaminated surface.[1]

Step-by-Step Disposal Procedure

The appropriate disposal route for this compound is contingent upon local, regional, and national regulations. While some guidelines permit disposal via the sanitary sewer, this is not universally applicable and requires verification.

  • Consult Local Regulations: Before proceeding with any disposal method, consult your institution's environmental health and safety (EHS) office or the relevant local authorities to confirm the approved disposal procedures for chemical waste. Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1]

  • Assess the Waste Stream: Determine if the this compound waste is a pure substance or mixed with other chemicals. Contaminated materials may require different disposal protocols.

  • Preparing for Disposal:

    • For Uncontaminated Solid Waste: Carefully transfer the solid this compound into a designated and clearly labeled waste container. Minimize dust generation during this process.[3]

    • For Solutions: If local regulations permit sanitary sewer disposal, dilute the solution with copious amounts of water before pouring it down the drain. One guideline suggests this method for "Iminodiacetic Acid, Disodium Salt".[4] However, this should only be done after explicit approval from your local waste management authorities.

  • Labeling and Storage: Securely seal the waste container and label it clearly with the chemical name ("this compound") and any other required hazard information. Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, pending collection by a certified waste disposal service.[2]

  • Final Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company, as recommended by your institution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste spill_check Is there a spill? start->spill_check consult_regulations Consult Local/Institutional EHS Regulations sewer_allowed Sanitary Sewer Disposal Permitted? consult_regulations->sewer_allowed dilute_dispose Dilute with Copious Amounts of Water and Dispose in Sanitary Sewer sewer_allowed->dilute_dispose Yes package_waste Package in Labeled Container for Hazardous Waste Disposal sewer_allowed->package_waste No end End: Proper Disposal dilute_dispose->end package_waste->end spill_check->consult_regulations No spill_procedure Follow Spill Response Protocol spill_check->spill_procedure Yes spill_procedure->consult_regulations

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disodium Iminodiacetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Disodium iminodiacetate (B1231623), ensuring the well-being of researchers and the integrity of experimental outcomes.

Chemical Identifier:

  • Name: Disodium iminodiacetate

  • Synonyms: this compound Monohydrate, Iminodiacetic Acid Disodium Salt

  • CAS Number: 928-72-3 or 17593-73-6 (monohydrate)

Hazard Summary: this compound is a chemical that may cause skin, eye, and respiratory tract irritation[1][2][3]. While the toxicological properties of this material have not been fully investigated, it is crucial to handle it with care to minimize exposure[1].

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or glasses with side shields.[2]Protects against dust particles and potential splashes.
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects personal clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respirator.Necessary for operations that may generate significant dust or when exposure limits are exceeded.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][3]

2. Preparation and Handling:

  • All manipulations, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[1][3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Use appropriate tools, such as spatulas, for handling the solid material.

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3][4]

3. Spill and Emergency Procedures:

  • Minor Spills:

    • Wearing appropriate PPE, immediately clean up the spill.[1]

    • Sweep the solid material and place it into a suitable, labeled container for disposal.[1][3]

    • Avoid creating dust during the cleanup process.[1][2]

    • Clean the affected area thoroughly.

  • In Case of Contact:

    • Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

    • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs or persists, seek medical advice.[2][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • Dispose of unused or waste this compound in accordance with all applicable federal, state, and local environmental regulations.

    • Do not mix with other waste materials.[5]

    • Chemical waste should be placed in a clearly labeled, sealed container.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.) and materials used to clean up spills should be placed in a designated, sealed container for hazardous waste disposal.

    • Contaminated clothing should be washed thoroughly before reuse.[1][3]

    • Do not reuse empty containers unless they have been professionally cleaned and reconditioned.[2]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Verify Fume Hood Operation A->B C Assemble Materials and Equipment B->C D Weigh this compound in Fume Hood C->D E Prepare Solution or Perform Experiment D->E F Clean Equipment and Work Area E->F G Segregate and Label Waste F->G H Remove PPE G->H J Store Waste in Designated Area G->J I Wash Hands Thoroughly H->I K Arrange for Professional Disposal J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.